Product packaging for 3,4-Difluoro-5-methylaniline(Cat. No.:CAS No. 1505944-46-6)

3,4-Difluoro-5-methylaniline

Cat. No.: B1432613
CAS No.: 1505944-46-6
M. Wt: 143.13 g/mol
InChI Key: ISYXXORXVFRVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Difluoro-5-methylaniline is a useful research compound. Its molecular formula is C7H7F2N and its molecular weight is 143.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2N B1432613 3,4-Difluoro-5-methylaniline CAS No. 1505944-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYXXORXVFRVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505944-46-6
Record name 3,4-Difluoro-5-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Difluoro-5-methylaniline

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity.[1][2] Within the vast toolkit of fluorinated building blocks, substituted anilines represent a particularly valuable class of intermediates.[3]

This guide provides an in-depth technical overview of this compound (CAS No. 1505944-46-6), a specialized aromatic amine.[4][5] As a trifunctional building block, it offers chemists a precisely arranged pattern of electron-withdrawing fluorine atoms, an electron-donating methyl group, and a versatile amino group, enabling complex and targeted synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and applications, grounded in established chemical principles.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. While extensive experimental data for this compound is not broadly published, its core identifiers are well-established.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1505944-46-6[4]
Molecular Formula C₇H₇F₂N[4]
Molecular Weight 143.13 g/mol [4]
Appearance Not specified (often a solid or liquid)N/A
Purity (Typical) ≥97%[4]
Boiling Point Data not availableN/A
Melting Point Data not availableN/A
Solubility Expected to be soluble in organic solventsN/A

Note: The absence of publicly available experimental boiling and melting points is common for specialized, non-commodity chemicals. These values are typically determined on a per-batch basis.

Section 2: Spectral Characterization (Predicted)

Spectroscopic analysis is critical for structure verification. While a definitive spectrum for this compound is not available in public databases, its structure allows for a robust prediction of its key spectral features based on well-understood principles of NMR and IR spectroscopy.[6][7]

¹H NMR:

  • Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-7.5 ppm). Due to the fluorine substituents, these protons will exhibit complex splitting patterns (coupling to each other and to adjacent fluorine atoms).

  • Amino Protons (2H): A broad singlet, typically in the range of 3.5-4.5 ppm, corresponding to the -NH₂ group. Its chemical shift can be concentration-dependent and the peak may exchange with D₂O.

  • Methyl Protons (3H): A singlet around 2.0-2.3 ppm. It may show a small long-range coupling to the ortho fluorine atom.

¹³C NMR:

  • Seven distinct carbon signals are expected.

  • The carbons directly bonded to fluorine (C3, C4) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).

  • Other aromatic carbons will show smaller two- or three-bond C-F couplings (²JCF, ³JCF).

  • The methyl carbon signal will appear upfield (~15-20 ppm).

¹⁹F NMR:

  • Two distinct signals are expected for the non-equivalent fluorine atoms at C3 and C4.[8] These signals will appear as doublets due to ortho F-F coupling and will be further split by coupling to adjacent aromatic protons. The chemical shifts are highly sensitive to the electronic environment.[9]

Section 3: Synthesis and Manufacturing Workflow

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and robust synthetic pathway can be designed based on established organofluorine chemistry methodologies, primarily involving the nitration of a suitable precursor followed by the reduction of the nitro group.[1][10]

Proposed Synthetic Pathway

The most direct approach involves a two-step sequence starting from 1,2-difluoro-3-methylbenzene (3,4-difluorotoluene).

Synthetic_Pathway start 1,2-Difluoro-3-methylbenzene intermediate 3,4-Difluoro-5-nitrotoluene start->intermediate Nitration (HNO₃ / H₂SO₄) Step 1 product This compound intermediate->product Reduction (e.g., H₂/Pd-C or Fe/HCl) Step 2

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Generalized)

Step 1: Electrophilic Nitration of 1,2-Difluoro-3-methylbenzene

This reaction introduces a nitro group onto the aromatic ring. The directing effects of the substituents (ortho, para-directing CH₃ and F groups) must be carefully considered to achieve the desired regioselectivity. The position para to the methyl group and ortho to the C-4 fluorine is sterically accessible and electronically activated, making it a likely site for nitration.

  • Reactor Setup: Charge a jacketed glass reactor with concentrated sulfuric acid and cool to 0-5 °C using a circulating chiller.

  • Precursor Addition: Add 1,2-difluoro-3-methylbenzene dropwise to the cooled sulfuric acid with vigorous stirring, maintaining the internal temperature below 10 °C.

  • Nitrating Agent: Prepare a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) and add it slowly to the reaction mixture, ensuring the temperature does not exceed 15 °C. The use of a mixed acid system is a standard and authoritative protocol for aromatic nitration.[11]

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 10-20 °C) for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude nitro-product will precipitate or form an organic layer. Extract the product with a suitable solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3,4-Difluoro-5-nitrotoluene can be purified by vacuum distillation or column chromatography.

Step 2: Reduction of 3,4-Difluoro-5-nitrotoluene

The reduction of the nitro group to an amine is a fundamental transformation in aniline synthesis. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

  • Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker), add a catalytic amount of palladium on carbon (5-10% Pd/C) to a solvent such as ethanol or ethyl acetate.

  • Substrate Addition: Add the purified 3,4-Difluoro-5-nitrotoluene to the vessel.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Shake or stir the mixture at room temperature. Monitor the reaction by observing hydrogen uptake and analyzing aliquots by GC or TLC until the starting material is consumed. This method of reducing nitroarenes is highly efficient and widely documented.

  • Filtration and Isolation: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved via vacuum distillation or crystallization.

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups. Understanding these electronic influences is key to predicting its behavior in subsequent synthetic steps.

Caption: Dominant electronic effects influencing the reactivity of the aniline ring.

  • Amino Group (-NH₂): This is a powerful activating, ortho-, para-directing group due to its strong resonance effect (+R). It is the primary site for reactions like acylation, alkylation, and diazotization (leading to Sandmeyer-type reactions).[10]

  • Fluorine Atoms (-F): Fluorine is strongly electronegative and deactivates the ring towards electrophilic substitution via its inductive effect (-I). However, like other halogens, it acts as an ortho-, para-director due to resonance (+R). The net effect is a deactivated ring but with preserved regioselectivity.

  • Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through a positive inductive effect (+I).

Key Reaction Classes:

  • N-Functionalization: The amine is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines.

  • Electrophilic Aromatic Substitution (EAS): The positions ortho to the powerful amino group (C2 and C6) are the most activated and thus the most likely sites for substitution (e.g., halogenation, sulfonation), provided steric hindrance is not prohibitive.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for anilines, the presence of two electron-withdrawing fluorine atoms can potentially activate the ring for SNAr reactions under forcing conditions, particularly if the amino group is first converted to a better leaving group (e.g., via diazotization).

Section 5: Applications in Research and Drug Development

This compound is classified as a "Fluorinated Building Block," indicating its primary role as an intermediate in the synthesis of more complex, high-value molecules.[4] The specific substitution pattern is not arbitrary; it is designed to be incorporated into a final target where this precise arrangement imparts desired properties.

  • Pharmaceuticals: The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[2] This compound is a valuable precursor for active pharmaceutical ingredients (APIs) in areas such as oncology (e.g., kinase inhibitors), antivirals, and CNS disorders. The parent compound, 3,4-difluoroaniline, is a known intermediate for quinolone antibiotics, highlighting the utility of this substitution pattern in bioactive molecules.

  • Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern agrochemicals, where they can increase potency and modify environmental persistence. This building block could be used in the synthesis of novel herbicides, fungicides, or pesticides.

  • Materials Science: The unique electronic properties conferred by the difluoro-methyl substitution pattern can be exploited in the synthesis of specialty polymers, dyes, or liquid crystals.

Section 6: Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions. The following information is derived from available Safety Data Sheets (SDS).[5]

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark)H302: Harmful if swallowed
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation
Skin Sensitization GHS07 (Exclamation Mark)H317: May cause an allergic skin reaction
STOT SE 3 GHS07 (Exclamation Mark)H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to the Solubility of 3,4-Difluoro-5-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 3,4-Difluoro-5-methylaniline, a fluorinated aromatic amine, serves as a critical building block in the synthesis of a variety of pharmacologically active molecules and specialized agrochemicals.[1][2] The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, the solubility of this compound in various organic solvents is a fundamental parameter that dictates its handling, reaction kinetics, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility determination. By understanding the principles that govern its solubility, scientists can streamline process development, optimize reaction conditions, and ensure the robustness of their synthetic routes.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential to rationalize its solubility behavior.

Structure and Key Features:

  • Molecular Formula: C₇H₇F₂N[4]

  • Molecular Weight: 143.13 g/mol [4]

  • Structure: The molecule consists of an aniline core substituted with two fluorine atoms at the 3 and 4 positions and a methyl group at the 5 position.

The presence of the amine (-NH₂) group imparts a basic character and the capacity for hydrogen bonding. The two electronegative fluorine atoms create a dipole moment and influence the overall polarity of the molecule. The methyl group is a nonpolar, electron-donating group. The interplay of these functional groups dictates the molecule's interaction with different solvents.

General Solubility Predictions:

Based on the "like dissolves like" principle, it can be inferred that this compound will exhibit favorable solubility in polar aprotic and moderately polar protic solvents that can engage in hydrogen bonding or dipole-dipole interactions.[5] Its solubility in nonpolar solvents is expected to be lower. The amine group can be protonated in acidic media, leading to the formation of a salt which is generally more soluble in polar solvents like water.

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, the following table presents a hypothetical but realistic solubility profile based on its structural features and the general behavior of similar fluorinated anilines. This data should be experimentally verified for any critical application.

Solvent ClassSolventPredicted Solubility (g/L) at 25°CRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 200High polarity and ability to accept hydrogen bonds.
N,N-Dimethylformamide (DMF)> 200High polarity and ability to accept hydrogen bonds.
Acetonitrile50 - 100Moderate polarity, can engage in dipole-dipole interactions.
Tetrahydrofuran (THF)100 - 150Moderate polarity, ether oxygen can act as a hydrogen bond acceptor.
Polar Protic Methanol100 - 200Capable of hydrogen bonding with the amine group.
Ethanol80 - 150Capable of hydrogen bonding, slightly less polar than methanol.
Isopropanol50 - 100Lower polarity and increased steric hindrance compared to methanol and ethanol.
Nonpolar Toluene10 - 30Aromatic stacking interactions can contribute to some solubility.
Hexane< 1Mismatch in polarity leads to poor solubility.
Chlorinated Dichloromethane (DCM)> 150Good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and robust technique for determining thermodynamic solubility.[6][7]

Workflow for Solubility Determination

References

Harnessing the Potential of 3,4-Difluoro-5-methylaniline: A Technical Guide to the Synthesis of Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-difluoro-5-methylaniline scaffold is a privileged starting material in medicinal chemistry, offering a unique combination of electronic properties and substitution patterns that are conducive to the development of potent and selective therapeutic agents. The presence of two fluorine atoms significantly influences the molecule's pKa, lipophilicity, and metabolic stability, while the methyl group provides a key vector for further derivatization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for elaborating this versatile building block into novel derivatives with a focus on applications in oncology, particularly as kinase inhibitors. This guide eschews a rigid template, instead opting for a logically structured narrative that delves into the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Detailed, step-by-step protocols for key transformations, including pyrazole synthesis, C-N cross-coupling reactions, and amide bond formation, are provided. A special focus is placed on the synthesis of a key intermediate for the MEK inhibitor Trametinib, illustrating the real-world application of these synthetic strategies.

Introduction: The Strategic Importance of the this compound Scaffold

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3,4-difluoro substitution pattern on an aniline ring, in particular, creates a unique electronic environment. The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, influencing its nucleophilicity and the reactivity of the aromatic ring. The additional methyl group at the 5-position provides a handle for further functionalization and can play a crucial role in dictating selectivity for biological targets.

This compound serves as a critical starting material for a variety of complex molecules, most notably in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The aniline moiety can act as a key hydrogen bond donor or acceptor in the hinge region of kinase active sites, and the substituents on the aniline ring are crucial for achieving potency and selectivity.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 1505944-46-6[4]
Molecular Formula C₇H₇F₂N[5]
Molecular Weight 143.13 g/mol [5]
Appearance Not specified (typically a solid)-
Topological Polar Surface Area (TPSA) 26.02 Ų[5]
logP 1.855[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]

Core Synthetic Strategies for Derivative Synthesis

This section details the primary synthetic transformations that can be employed to generate a diverse library of novel derivatives from this compound. For each reaction class, the underlying principles are discussed, followed by a detailed, actionable protocol.

Construction of Pyrazole Scaffolds: The Knorr Synthesis and its Variants

Pyrazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6] The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, remains a robust and versatile method for their preparation.[7][8][9] By converting this compound into its corresponding hydrazine, a diverse range of substituted pyrazoles can be accessed.

Conceptual Workflow for Pyrazole Synthesis:

graph Knorr_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aniline [label="this compound"]; Diazotization [label="Diazotization\n(NaNO2, HCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., SnCl2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrazine [label="3,4-Difluoro-5-methylhydrazine"]; Dicarbonyl [label="1,3-Dicarbonyl\nCompound"]; Cyclocondensation [label="Knorr Cyclocondensation\n(Acid or Base catalyst)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="Substituted Pyrazole Derivative"];

Aniline -> Diazotization; Diazotization -> Reduction; Reduction -> Hydrazine; Hydrazine -> Cyclocondensation; Dicarbonyl -> Cyclocondensation; Cyclocondensation -> Pyrazole; }

Caption: General workflow for Knorr pyrazole synthesis starting from an aniline.

Experimental Protocol: Synthesis of a 1-(3,4-Difluoro-5-methylphenyl)-pyrazole Derivative (Adapted from general procedures[8][10])

Step 1: Synthesis of 3,4-Difluoro-5-methylhydrazine hydrochloride

  • Diazotization: To a stirred suspension of this compound (1.0 eq) in concentrated hydrochloric acid (approx. 6 M) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.

  • Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The resulting precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield 3,4-Difluoro-5-methylhydrazine hydrochloride.

Step 2: Cyclocondensation with a 1,3-Dicarbonyl Compound (e.g., Acetylacetone)

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-Difluoro-5-methylhydrazine hydrochloride (1.0 eq) and acetylacetone (1.1 eq) in ethanol.

  • Reaction: Add a catalytic amount of glacial acetic acid (e.g., 3 drops) and heat the mixture to reflux for 4-6 hours.[8]

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 1-(3,4-Difluoro-5-methylphenyl)-3,5-dimethyl-1H-pyrazole.

C-N Cross-Coupling Reactions: Buchwald-Hartwig Amination and Ullmann Condensation

The formation of a new carbon-nitrogen bond between an aryl halide and an amine is a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods to achieve this transformation, enabling the synthesis of diarylamines and N-aryl heterocycles.[11][12] this compound can serve as the amine component in these reactions, coupling with a variety of aryl and heteroaryl halides.

Conceptual Workflow for C-N Cross-Coupling:

graph CN_Coupling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aniline [label="this compound"]; ArylHalide [label="Aryl/Heteroaryl Halide"]; Catalyst [label="Pd or Cu Catalyst\n+ Ligand + Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Buchwald-Hartwig or\nUllmann Coupling"]; Product [label="N-Aryl Derivative"];

Aniline -> Coupling; ArylHalide -> Coupling; Catalyst -> Coupling [style=dotted]; Coupling -> Product; }

Caption: General workflow for C-N cross-coupling reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide (Adapted from general procedures[13])

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand such as XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the aryl bromide (1.0 eq) and this compound (1.2 eq) followed by anhydrous toluene or dioxane.

  • Reaction: Stir the mixture at 80-110 °C until the starting materials are consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Experimental Protocol: Ullmann Condensation of this compound with an Aryl Iodide (Adapted from general procedures[12][14])

  • Reaction Setup: In a reaction vial, combine CuI (10 mol%), a ligand such as L-proline (20 mol%), and potassium carbonate (2.0 eq).

  • Reagent Addition: Add the aryl iodide (1.0 eq) and this compound (1.2 eq), followed by DMSO as the solvent.

  • Reaction: Seal the vial and heat the mixture at 90-120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Amide Bond Formation: A Gateway to Diverse Functionality

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[15] Coupling this compound with a wide array of carboxylic acids provides access to a vast chemical space of novel amides with potential biological activity. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high efficiency and low rates of racemization.[16][17]

Conceptual Workflow for Amide Coupling:

graph Amide_Coupling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aniline [label="this compound"]; CarboxylicAcid [label="Carboxylic Acid"]; CouplingReagent [label="Coupling Reagent (e.g., HATU)\n+ Base (e.g., DIPEA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amide Coupling"]; Amide [label="Amide Derivative"];

Aniline -> Coupling; CarboxylicAcid -> Coupling; CouplingReagent -> Coupling [style=dotted]; Coupling -> Amide; }

Caption: General workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling (Adapted from general procedures[16][18])

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Application Highlight: Synthesis of a Key Intermediate for the MEK Inhibitor Trametinib

Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, approved for the treatment of various cancers, including melanoma. A key structural feature of Trametinib is the N-(2-fluoro-4-iodophenyl)amino moiety. While Trametinib itself is synthesized from 2-fluoro-4-iodoaniline, a similar synthetic strategy can be envisioned starting from this compound to generate novel analogues for structure-activity relationship (SAR) studies. The following section outlines a plausible synthetic route to a key pyridopyrimidinetrione intermediate, adapted from the known synthesis of the Trametinib intermediate.[11][19]

Synthetic Scheme for a Trametinib Analogue Intermediate:

graph Trametinib_Intermediate { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aniline [label="this compound"]; Isocyanate [label="Formation of\nIsocyanate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UreaFormation [label="Reaction with\nCyclopropylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="N-(3,4-Difluoro-5-methylphenyl)\n-N'-cyclopropylurea"]; Pyridinetrione [label="Pyridinetrione\nDerivative"]; Cyclization [label="Cyclocondensation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Pyridopyrimidinetrione\nIntermediate"];

Aniline -> Isocyanate; Isocyanate -> UreaFormation; UreaFormation -> Urea; Urea -> Cyclization; Pyridinetrione -> Cyclization; Cyclization -> Intermediate; }

Caption: Proposed synthesis of a key pyridopyrimidinetrione intermediate.

Experimental Protocol: Synthesis of a Trametinib Analogue Intermediate (Adapted from[11][19])

Step 1: Synthesis of N-(3,4-Difluoro-5-methylphenyl)-N'-cyclopropylurea

  • Isocyanate Formation: Treat a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) at 0 °C to room temperature to form the corresponding isocyanate. Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Urea Formation: To the in situ generated isocyanate, add cyclopropylamine (1.1 eq) and stir at room temperature until the reaction is complete. The product can be isolated by filtration if it precipitates or by standard aqueous work-up and purification.

Step 2: Synthesis of the Pyridinetrione Core

  • This step involves the cyclization of malonic acid mono-formamide monoethyl ester and methylmalonic acid to form a pyridinetrione compound, which is used crude in the next step.[11]

Step 3: Cyclocondensation to form the Pyridopyrimidinetrione Intermediate

  • Reaction Setup: To a solution of N-(3,4-Difluoro-5-methylphenyl)-N'-cyclopropylurea (1.0 eq) in anhydrous THF at 0 °C, add sodium ethoxide (3.0 eq) portionwise.

  • Addition of Pyridinetrione: Warm the mixture to room temperature and then add a solution of the crude pyridinetrione from the previous step in THF.

  • Reaction and Work-up: Heat the reaction mixture at 60 °C for 8 hours. After cooling, adjust the pH to 2-3 with concentrated hydrochloric acid. Concentrate the mixture to obtain a viscous solid.

  • Purification: Add dichloromethane and wash with water. Dry the organic layer, concentrate, and recrystallize the residue from acetone to yield the desired 3-cyclopropyl-1-(3,4-difluoro-5-methylphenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. This guide has provided a detailed overview of several key synthetic strategies, including pyrazole synthesis, C-N cross-coupling reactions, and amide bond formation, complete with actionable experimental protocols. The highlighted synthesis of a key intermediate for a Trametinib analogue underscores the relevance of this scaffold in the development of targeted cancer therapeutics.

The methodologies presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. Future work could focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of other synthetic transformations, such as C-H activation, could further expand the utility of this promising scaffold in the ongoing quest for new and effective medicines.

References

A Technical Guide to the Reactivity of the 3,4-Difluoro-5-methylaniline Core: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Core's Potential

The aniline scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, from pioneering sulfa drugs to contemporary targeted kinase inhibitors.[1][2] Its synthetic versatility and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in drug design. However, the aniline motif is not without its challenges; it is a well-known "structural alert" due to its propensity for metabolic bioactivation into reactive, potentially toxic quinone-imine species.[3][4]

This guide focuses on a specifically substituted aniline, 3,4-Difluoro-5-methylaniline , a building block of increasing interest. Its unique substitution pattern—a powerful activating amino group, a moderately activating methyl group, and two strongly deactivating fluorine atoms—creates a complex and nuanced reactivity profile. Understanding how to selectively manipulate this core is paramount for its effective use in drug development programs.

The Strategic Role of Fluorine in Medicinal Chemistry

The deliberate incorporation of fluorine is a key strategy in modern drug design.[5] Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's properties without adding significant steric bulk.[6] Strategic fluorination can enhance metabolic stability by blocking sites of oxidation, modulate the pKa of nearby functional groups to improve bioavailability, and increase binding affinity to target proteins through unique electronic interactions.[7][8][9] In this compound, the two fluorine atoms are not merely passive spectators; they are critical modulators of the aniline core's reactivity and physicochemical properties.

Structural Analysis: A Confluence of Electronic Effects

The reactivity of the this compound ring is governed by the interplay of the electronic effects of its three substituents.

  • Amino Group (-NH₂): This is the most powerful group on the ring. It is a strong activator and an ortho, para-director due to the donation of its nitrogen lone pair into the aromatic π-system via resonance.[10][11]

  • Fluorine Atoms (-F): Halogens present a dualistic nature. They are deactivating via a strong electron-withdrawing inductive effect but are ortho, para-directing due to a weaker electron-donating resonance effect from their lone pairs.[12] The two adjacent fluorine atoms in this molecule exert a potent deactivating inductive pull on the ring.

  • Methyl Group (-CH₃): This is a weak activating group and an ortho, para-director through inductive electron donation and hyperconjugation.[13]

The combined influence of these groups makes the aniline core less nucleophilic than aniline or toluidine, yet primes it for specific, regioselective transformations.

substituents Substituent Effect on Ring Directing Influence nh2 NH₂ (Amino) Strongly Activating (Resonance) Ortho, Para f F (Fluoro) Deactivating (Inductive) Ortho, Para (Resonance) ch3 CH₃ (Methyl) Weakly Activating (Inductive) Ortho, Para G start This compound step1 Step 1: N-Acetylation (Protection) start->step1 step2 Step 2: Nitration step1->step2 reagent1 Acetic Anhydride, Pyridine reagent1->step1 step3 Step 3: Hydrolysis (Deprotection) step2->step3 reagent2 HNO₃, H₂SO₄ 0 °C reagent2->step2 end 6-Nitro-3,4-difluoro- 5-methylaniline step3->end reagent3 Aqueous HCl, Heat reagent3->step3 G center_node Ar-N₂⁺ X⁻ (Diazonium Salt) sub_I Ar-I center_node->sub_I KI sub_Br Ar-Br center_node->sub_Br CuBr (Sandmeyer) sub_Cl Ar-Cl center_node->sub_Cl CuCl (Sandmeyer) sub_CN Ar-CN center_node->sub_CN CuCN (Sandmeyer) sub_OH Ar-OH center_node->sub_OH H₂O, Heat sub_H Ar-H center_node->sub_H H₃PO₂ sub_F Ar-F center_node->sub_F HBF₄, Heat (Schiemann)

References

The Strategic Deployment of 3,4-Difluoro-5-methylaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Fluorine Advantage in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, small steric footprint, and ability to modulate key physicochemical parameters have empowered researchers to fine-tune the efficacy, selectivity, and pharmacokinetic profiles of therapeutic agents.[3][4] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state and, consequently, its absorption and distribution.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering molecules more resistant to metabolic degradation and thereby extending their in vivo half-life.[6] This guide focuses on a specific, yet increasingly important, fluorinated building block: 3,4-Difluoro-5-methylaniline . We will explore its synthesis, properties, and, most critically, its potential applications as a key pharmacophore in the design of next-generation therapeutics.

The this compound Scaffold: Synthesis and Physicochemical Landscape

The this compound moiety offers a unique combination of electronic and steric features. The vicinal difluoro substitution pattern creates a distinct electronic environment on the aniline ring, influencing its nucleophilicity and the acidity of the amine protons. The methyl group at the 5-position provides a subtle yet significant steric and lipophilic contribution.

Synthetic Accessibility

The synthesis of this compound and its derivatives is accessible through various established synthetic routes. A common strategy involves the nitration of a corresponding difluoro-toluene precursor followed by reduction of the nitro group to the aniline.

Experimental Protocol: Synthesis of this compound

A representative synthetic pathway is outlined below. This multi-step process leverages common laboratory transformations.

Synthesis_of_3_4_Difluoro_5_methylaniline start 1,2-Difluoro-4-methylbenzene step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 1,2-Difluoro-4-methyl-5-nitrobenzene step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate1->step2 product This compound step2->product caption Figure 1. General synthetic scheme for this compound. Kinase_Hinge_Binding cluster_0 Kinase Hinge Region cluster_1 Inhibitor hinge_residue_1 Backbone NH hinge_residue_2 Backbone C=O aniline_N Aniline NH aniline_N->hinge_residue_2 H-bond aniline_ring 3,4-Difluoro-5-methyl- -phenyl ring core_scaffold Heterocyclic Core aniline_ring->core_scaffold core_scaffold->hinge_residue_1 H-bond caption Figure 2. Aniline as a kinase hinge-binder.

References

Foreword: The Analytical Imperative for Novel Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 3,4-Difluoro-5-methylaniline

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS: 1505944-46-6), a substituted aniline, represents a key building block in the synthesis of complex chemical entities.[1] Its precise molecular structure is the bedrock upon which its utility is built. An error in the substitution pattern, the presence of isomers, or residual impurities can derail a multi-stage synthesis, compromise biological data, and lead to significant financial and temporal losses.

This guide eschews a generic, templated approach. Instead, it presents a holistic, field-proven methodology for the comprehensive structural elucidation of this compound. We will proceed from foundational property assessment to a multi-pronged spectroscopic investigation, detailing not just the how but the critical why behind each analytical choice. This document is designed for the discerning researcher and drug development professional who understands that rigorous, unambiguous structural verification is non-negotiable.

Part 1: Foundational Characterization and Safety Protocol

Before any advanced analysis, establishing the fundamental properties and safe handling procedures is a prerequisite. This not only ensures the integrity of the analytical data but also the safety of the operator.

Physicochemical and Safety Data

This compound is a compound that demands respectful handling. Its hazard profile necessitates specific precautions to be taken in a laboratory setting.[2]

PropertyValueSource
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol [1]
CAS Number 1505944-46-6[1]
Typical Purity ≥97%[1]
Hazard Classifications Acute Toxicity (Oral), Skin Irritant, Eye Irritant, STOT SE 3 (Respiratory)[2]
Mandatory Laboratory Handling Protocol

Trustworthiness in science begins with safety. The following protocol is a self-validating system for handling this compound.

  • Engineering Controls : All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[3] Ensure eyewash stations and safety showers are immediately accessible.[3]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection : Use chemical safety goggles and a face shield.[2]

    • Lab Coat : A flame-resistant lab coat is required.

  • Handling : Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory area.[2]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Part 2: The Spectroscopic Triad for Unambiguous Structure Elucidation

No single technique can definitively confirm a structure. We rely on an integrated approach, where data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy are woven together to create an unassailable structural proof.

cluster_workflow Structural Analysis Workflow MS Mass Spectrometry (MS) Confirms Molecular Weight IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR Corroborates Composition Structure Definitive Structure This compound MS->Structure NMR NMR Spectroscopy Maps Atomic Connectivity IR->NMR Confirms Groups for Mapping IR->Structure NMR->Structure

Caption: Integrated workflow for structural verification.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience : MS is our first analytical checkpoint. Its primary role is to provide a high-precision molecular weight, thereby confirming the elemental formula. We employ Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as it provides both separation from potential volatile impurities and a reproducible fragmentation pattern that serves as a molecular fingerprint.

Expected Data & Interpretation :

  • Molecular Ion (M⁺) : The most critical piece of data is the molecular ion peak. For C₇H₇F₂N, the expected exact mass is 143.0547. A high-resolution mass spectrometer should observe this peak, confirming the elemental composition.

  • Fragmentation Pattern : While complex, aniline derivatives often exhibit characteristic fragmentation. We would anticipate observing fragments corresponding to the loss of a methyl radical ([M-15]⁺) or other cleavages indicative of the aniline core.

Step-by-Step Protocol for GC-MS Analysis :

  • Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup : Use a standard non-polar GC column (e.g., DB-5ms). Set a temperature program that starts at ~50°C and ramps to ~250°C to ensure elution of the analyte.

  • Injection : Inject 1 µL of the prepared sample into the GC inlet.

  • MS Acquisition : Set the mass spectrometer to scan a range of m/z 40-400 in EI mode.

  • Data Analysis : Identify the peak corresponding to this compound in the chromatogram. Analyze the mass spectrum of this peak, confirming the molecular ion and evaluating the fragmentation pattern against known databases or theoretical fragmentation.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience : IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. Its power lies in identifying the molecular vibrations characteristic of specific bonds. For this molecule, we are specifically looking for the N-H bonds of the primary amine, the aromatic C=C and C-H bonds, the aliphatic C-H bonds of the methyl group, and the crucial C-F bonds.

Expected Data & Interpretation : The following table summarizes the key vibrational modes we expect to observe. The presence of all these bands provides strong, corroborating evidence for the proposed structure.

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale & Insight
N-H Stretch (Amine)3350 - 3500 (two bands)Primary amines exhibit two distinct stretching bands (symmetric and asymmetric), a hallmark signature.[6]
Aromatic C-H Stretch3000 - 3100Confirms the presence of the benzene ring.
Aliphatic C-H Stretch2850 - 2980Confirms the presence of the methyl group.
Aromatic C=C Stretch1500 - 1620Multiple sharp bands are characteristic of the aromatic ring.
C-F Stretch1100 - 1300Strong, intense absorptions in this region are a clear indicator of the fluorinated benzene ring.[7]

Step-by-Step Protocol for ATR-FTIR Analysis :

  • Background Scan : With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure : Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing : Perform an automatic baseline correction and ATR correction on the resulting spectrum. Label the significant peaks corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience : If MS confirms the mass and IR confirms the functional groups, NMR provides the final, unambiguous proof by mapping the precise connectivity of the atoms. For a molecule like this compound, a suite of NMR experiments (¹H, ¹³C, and even ¹⁹F) is essential. The causality is clear: the chemical shift of each nucleus is exquisitely sensitive to its electronic environment, and spin-spin coupling reveals which atoms are neighbors. The presence of fluorine adds a layer of complexity and diagnostic power, as both ¹H and ¹³C nuclei will couple to the nearby fluorine atoms.

cluster_nmr NMR Data Integration H_NMR ¹H NMR Proton count & environment H-H & H-F coupling Structure Confirmed Structure H_NMR->Structure C_NMR ¹³C NMR Carbon count & type C-F coupling C_NMR->Structure F_NMR ¹⁹F NMR Fluorine count & environment F-F & F-H coupling F_NMR->Structure

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-methylaniline is a substituted aniline derivative that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both fluorine atoms and a methyl group, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. However, as with many aniline derivatives, particularly halogenated ones, a thorough understanding and strict adherence to safety and handling protocols are paramount to mitigate potential risks to laboratory personnel. This guide provides a comprehensive overview of the known hazards, necessary precautions, and emergency procedures for the safe handling of this compound in a research and development setting.

Hazard Identification and Classification

Based on available safety data, this compound is classified as a hazardous substance.[1] It is crucial to recognize and understand these classifications to implement appropriate safety measures.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

Pictogram:

alt text

Signal Word: Warning[1]

While no specific toxicological data for this compound is readily available, the general toxicological profile of anilines and their derivatives should be considered.[1] Aniline itself is known to be toxic and can be absorbed through the skin, by inhalation, or by ingestion.[2][3][4] A primary concern with aniline exposure is the development of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure to this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and the setup of reactions, must be conducted in a certified chemical fume hood with adequate ventilation.[4][5][6] The fume hood serves as the primary barrier to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure that the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[3][6]

  • Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the chemical is being handled.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[5][7] Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations or when handling larger quantities.[5]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that provide a complete seal around the eyes are required.[8][9] A face shield should be worn in conjunction with goggles, especially when there is a heightened risk of splashing.[5]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat should be worn and fully buttoned.[5] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Protection RespiratorAll handling should be performed in a chemical fume hood to avoid vapor inhalation.[5] In the event of a spill or if a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[5][6]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[5]

Safe Handling and Storage Procedures

A systematic and meticulous approach to handling and storage is critical for maintaining a safe laboratory environment.

Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Conduct Risk Assessment VerifyHood Verify Fume Hood Functionality LocateEmergency Locate Emergency Equipment DonPPE Don Appropriate PPE Weigh Weigh Compound in Fume Hood DonPPE->Weigh Proceed to Handling Transfer Transfer Using Spatula/Pipette Weigh->Transfer Reaction Set up Reaction in Fume Hood Transfer->Reaction Decontaminate Decontaminate Surfaces & Glassware Reaction->Decontaminate After Experiment RemoveGloves Properly Remove Gloves Decontaminate->RemoveGloves WashHands Wash Hands Thoroughly RemoveGloves->WashHands

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the specific experimental procedure.[5]

    • Ensure the chemical fume hood is functioning correctly.[5]

    • Verify the location and functionality of the nearest safety shower and eyewash station.[5]

    • Have a spill kit appropriate for organic amines readily available.[5]

    • Don all required personal protective equipment before entering the designated handling area.[5]

  • Handling:

    • Handle the compound exclusively within a chemical fume hood.[1]

    • When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of dust.

    • Use a spatula or other appropriate tools for transferring the solid to minimize the risk of spills.

    • Avoid heating the compound with an open flame. Use a heating mantle, water bath, or oil bath with precise temperature control.[5]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.[5]

    • Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.[5]

    • Wash hands thoroughly with soap and water after removing gloves.[5][8]

Storage
  • Store this compound in a tightly sealed, properly labeled container.[1][10]

  • Keep the container in a cool, dry, and well-ventilated area.[4][10]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]

  • Protect the compound from moisture.[1][4]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Spills

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large or Unknown Spill SmallSpill->LargeSpill No Cleanup Contain & Clean Up with Spill Kit SmallSpill->Cleanup Yes ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Dispose Dispose of Waste Properly Cleanup->Dispose DecontaminateArea Decontaminate Spill Area Dispose->DecontaminateArea

Caption: Decision-making workflow for responding to a chemical spill.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[1][11]

    • Gently sweep the absorbed material into a suitable, labeled container for disposal.[8]

    • Decontaminate the spill area with an appropriate solvent followed by soap and water.[11]

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.[11]

    • Close the laboratory door to contain any vapors.[11]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency services.[11]

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
Route of ExposureFirst Aid Measures
Inhalation Immediately move the affected person to fresh air.[1][12] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[12] Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[4][11] Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[4][12] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][11] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.[4][11]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[4][13]

Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.[5]

  • Solid Waste: Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a labeled, sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[8]

Conclusion

While this compound is a valuable reagent in synthetic chemistry, its potential hazards necessitate a diligent and informed approach to its handling. By understanding its hazard classifications, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound. A proactive safety culture is the cornerstone of a productive and secure research environment.

References

Theoretical Insights into the Electronic Landscape of Difluoroaniline Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Fluorine in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Anilines, as foundational scaffolds in numerous pharmaceuticals, are frequent targets for fluorination. Understanding the nuanced effects of di-substitution on the electronic properties of the aniline ring is therefore paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive theoretical exploration of the six isomers of difluoroaniline, offering in-depth analysis of their electronic structures and properties.

The Quantum Mechanical Lens: Unveiling Electronic Nuances

To dissect the subtle yet significant differences among the difluoroaniline isomers, we turn to the powerful predictive capabilities of computational chemistry.[2] Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for investigating the electronic structure of molecules.[3][4][5] By solving the Schrödinger equation within the DFT framework, we can elucidate key electronic descriptors that govern molecular reactivity and intermolecular interactions.

The Causality behind Method Selection: Why DFT?

The choice of a computational method is a critical decision in theoretical studies. While more computationally expensive ab initio methods exist, DFT, particularly with hybrid functionals like B3LYP, offers an optimal balance of accuracy and computational cost for systems of this size.[3][6] This functional has been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[6][7] The selection of a suitable basis set, such as 6-311++G(d,p), is also crucial. The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and anions, while polarization functions (d,p) allow for greater flexibility in describing the shape of molecular orbitals.[6][8]

A Comparative Analysis of Difluoroaniline Isomers

The position of the two fluorine atoms on the aniline ring dramatically influences the molecule's electronic landscape. This is due to the interplay of two primary electronic effects: the inductive effect and the resonance effect.[9] Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I).[9] Concurrently, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the aromatic ring (+R effect). The net effect on the ring's electron density and the energy of its molecular orbitals depends on the relative positions of the fluorine atoms and the amino group.

Frontier Molecular Orbitals: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity.[5] The HOMO energy is related to the ionization potential and represents the ability of a molecule to donate electrons, while the LUMO energy is related to the electron affinity and indicates the ability to accept electrons.[4][5] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3][5] A smaller gap generally implies higher reactivity.[5]

Table 1: Calculated Electronic Properties of Difluoroaniline Isomers (DFT/B3LYP/6-311++G(d,p))

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2,3-Difluoroaniline-5.42-0.255.172.85
2,4-Difluoroaniline-5.38-0.165.222.11
2,5-Difluoroaniline-5.45-0.215.243.42
2,6-Difluoroaniline-5.51-0.195.323.10
3,4-Difluoroaniline-5.33-0.125.213.78
3,5-Difluoroaniline-5.48-0.285.202.55

Note: The values presented in this table are illustrative and based on typical trends observed in DFT calculations of substituted anilines. Actual values may vary depending on the specific computational setup.

From the data, we can infer that the substitution pattern significantly modulates the frontier orbital energies. For instance, the presence of fluorine atoms ortho and para to the amino group (as in 2,4-difluoroaniline) can lead to a more pronounced effect on the electronic properties due to the combined influence of inductive and resonance effects.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[10] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

In the difluoroaniline isomers, the MEP maps would reveal a high negative potential around the nitrogen atom of the amino group, making it a primary site for protonation and hydrogen bonding. The fluorine atoms, due to their high electronegativity, will also exhibit regions of negative potential. The aromatic ring will show a more complex pattern of positive and negative potential, influenced by the positions of the substituents.

Experimental Protocols: A Step-by-Step Guide to Theoretical Analysis

The following protocol outlines the key steps for performing a theoretical study on the electronic properties of difluoroaniline isomers using the Gaussian suite of programs.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Molecule Building: Construct the 3D structure of each difluoroaniline isomer using a molecular modeling program like GaussView.

  • Input File Generation: Create an input file for Gaussian.

    • Route Section: Specify the level of theory and basis set (e.g., #p B3LYP/6-311++G(d,p) Opt Freq). The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation.

    • Molecule Specification: Provide the Cartesian coordinates of the atoms.

  • Execution: Run the Gaussian calculation.

  • Validation: Verify the optimization by confirming that the output file shows "Optimization completed." and that the frequency calculation yields no imaginary frequencies, which would indicate a saddle point rather than a true energy minimum.[7]

Protocol 2: Electronic Property Calculation
  • Input File Modification: Use the optimized geometry from the previous step. Modify the route section to include keywords for calculating specific properties, such as Pop=NBO for Natural Bond Orbital analysis and IOp(6/33=2) for generating cube files for MEP visualization.

  • Execution: Run the Gaussian calculation.

  • Data Extraction:

    • HOMO/LUMO Energies: These are typically found in the output file near the end of the SCF calculation section.

    • NBO Analysis: The output file will contain a detailed breakdown of atomic charges and orbital interactions.

    • MEP Visualization: Use GaussView or another visualization software to open the generated cube file and plot the MEP surface.

Visualization of Computational Workflow and Isomeric Relationships

To better illustrate the process and the relationships between the different aspects of this theoretical study, the following diagrams are provided.

G cluster_workflow Computational Workflow Build 1. Build Isomer Structures Opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Build->Opt Freq 3. Frequency Calculation Opt->Freq Prop 4. Electronic Property Calculation Freq->Prop Analysis 5. Data Analysis & Visualization Prop->Analysis

Caption: A streamlined overview of the computational workflow for the theoretical analysis of difluoroaniline isomers.

Caption: The relationship between difluoroaniline isomers and the key electronic properties investigated.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical framework for understanding the electronic properties of difluoroaniline isomers. The presented computational protocols and analyses offer a robust starting point for researchers in drug development and materials science to predict and rationalize the behavior of these important molecules. The insights gained from such theoretical studies can guide synthetic efforts, leading to the development of novel compounds with tailored electronic characteristics for specific applications. Future work could involve extending these studies to include solvent effects, excited-state properties, and the simulation of interactions with biological targets to further bridge the gap between theoretical predictions and experimental observations.

References

Methodological & Application

synthesis of 3,4-Difluoro-5-methylaniline from o-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3,4-Difluoro-5-methylaniline from o-Dichlorobenzene

Abstract

This application note provides a comprehensive, multi-step synthetic protocol for the preparation of this compound, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis commences from the readily available industrial feedstock, o-dichlorobenzene. The described pathway is designed for logical consistency and is based on established, high-yielding transformations in organic chemistry. Each step includes a detailed experimental protocol, safety considerations, and an explanation of the underlying chemical principles guiding the procedural choices. This document is intended for researchers, chemists, and process development professionals requiring a robust and well-documented route to this specific substituted aniline.

Introduction and Synthetic Strategy

Substituted fluoroanilines are critical intermediates in the synthesis of bioactive molecules, where fluorine atoms can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity. The target molecule, this compound, presents a challenging substitution pattern that is not accessible through direct functionalization of a simple precursor.

The synthetic route detailed herein begins with o-dichlorobenzene and proceeds through a linear eight-step sequence. The core strategy involves the initial formation of a key intermediate, 3,4-dichlorotoluene, which is not commercially practical to produce directly from o-dichlorobenzene via electrophilic substitution. Our pathway circumvents this by leveraging the powerful directing effects of an amino group, which is temporarily introduced and later removed. Subsequent nitration, dual halogen exchange (Halex) fluorination, and final reduction of the nitro group afford the target compound. This approach was chosen to exert maximum control over regiochemistry at each stage.

Overall Synthetic Workflow

The complete 8-step synthesis is outlined below. The transformation navigates through several key intermediates, culminating in the desired product.

G A o-Dichlorobenzene B 3,4-Dichloronitrobenzene A->B  Step 1: Nitration C 3,4-Dichloroaniline B->C  Step 2: Reduction D 2-Bromo-4,5-dichloroaniline C->D  Step 3: Bromination E 1-Bromo-3,4-dichlorobenzene D->E  Step 4: Deamination F 3,4-Dichlorotoluene E->F  Step 5: Methylation G 4,5-Dichloro-2-nitrotoluene F->G  Step 6: Nitration H 4,5-Difluoro-2-nitrotoluene G->H  Step 7: Fluorination I This compound H->I  Step 8: Reduction

Diagram 1: Overall 8-step synthetic route from o-dichlorobenzene.

Detailed Experimental Protocols

Safety Preamble: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Specific hazards are highlighted in each section.

Step 1: Nitration of o-Dichlorobenzene
  • Reaction: o-Dichlorobenzene → 3,4-Dichloronitrobenzene

  • Rationale: This standard electrophilic aromatic substitution reaction introduces the nitro group, which will be essential for subsequent transformations. The reaction with a mixed acid system (HNO₃/H₂SO₄) favors the formation of the 3,4-isomer over the 2,3-isomer.[1][2][3] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Reagent/MaterialM.W. ( g/mol )QuantityMoles
o-Dichlorobenzene147.00147.0 g1.00
Sulfuric Acid (98%)98.08250 mL-
Nitric Acid (70%)63.0175 mL~1.18
Ice Water-1 L-
Sodium Bicarbonate (5% aq.)-500 mL-
Dichloromethane (DCM)-500 mL-

Protocol:

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with sulfuric acid and cool the vessel to 0-5 °C in an ice-water bath.

  • Slowly add the o-dichlorobenzene to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Add the nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 2 hours, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Carefully pour the reaction mixture onto 1 L of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 150 mL).

  • Combine the organic layers and wash sequentially with water (200 mL), 5% sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation. Expected Yield: 80-85% of 3,4-dichloronitrobenzene.

Step 2: Reduction of 3,4-Dichloronitrobenzene
  • Reaction: 3,4-Dichloronitrobenzene → 3,4-Dichloroaniline

  • Rationale: The nitro group is reduced to a primary amine. While catalytic hydrogenation is common, reduction with iron powder in an acidic medium is chosen here to avoid the risk of hydrodehalogenation of the aryl chlorides.[4][5] This method is robust, scalable, and cost-effective.

Reagent/MaterialM.W. ( g/mol )QuantityMoles
3,4-Dichloronitrobenzene192.01153.6 g0.80
Iron Powder (<100 mesh)55.84201 g3.60
Ethanol-800 mL-
Water-200 mL-
Hydrochloric Acid (conc.)36.4640 mL~0.48
Sodium Hydroxide (5M)-As needed-
Ethyl Acetate-600 mL-

Protocol:

  • To a 2 L flask equipped with a mechanical stirrer and reflux condenser, add the 3,4-dichloronitrobenzene, ethanol, water, and iron powder.

  • Heat the mixture to 70-75 °C with vigorous stirring.

  • Slowly add the concentrated HCl over 30 minutes. An exotherm will be observed, and the reaction should begin to reflux.

  • Maintain a gentle reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and basify to pH 8-9 with 5M NaOH.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 100 mL).

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3,4-dichloroaniline as a solid. Expected Yield: 90-95%.

Steps 3-5: Synthesis of 3,4-Dichlorotoluene
  • Rationale: This three-step sequence converts the aniline into the key toluene intermediate. A direct methylation of 3,4-dichloroaniline is not regioselective. Instead, we introduce a bromine atom as a handle for lithiation, followed by removal of the directing amino group, and finally methylation.

    • Step 3 (Bromination): The strongly activating amino group directs bromination to the vacant ortho position.

    • Step 4 (Deamination): The amino group is removed via diazotization followed by reductive deamination with hypophosphorous acid (H₃PO₂).

    • Step 5 (Methylation): A lithium-halogen exchange is performed preferentially at the more reactive bromine atom, followed by quenching the resulting aryllithium species with methyl iodide.

Protocol Summary:

  • Bromination: Dissolve 3,4-dichloroaniline (0.70 mol) in acetic acid. Slowly add a solution of bromine (0.70 mol) in acetic acid at 0-5 °C. Stir for 2 hours, then pour into water and collect the precipitated 2-bromo-4,5-dichloroaniline.

  • Deamination: Suspend the crude 2-bromo-4,5-dichloroaniline in a mixture of THF and H₃PO₂ (50% aq.). Cool to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise. Allow to warm to room temperature and stir overnight. Extract the product, 1-bromo-3,4-dichlorobenzene, with ether.

  • Methylation: Dissolve the 1-bromo-3,4-dichlorobenzene in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 1 hour, then add methyl iodide (1.2 eq). Allow the reaction to slowly warm to room temperature. Quench with saturated ammonium chloride solution and extract with ether. Purify by distillation to obtain 3,4-dichlorotoluene.

Step 6: Nitration of 3,4-Dichlorotoluene
  • Reaction: 3,4-Dichlorotoluene → 4,5-Dichloro-2-nitrotoluene

  • Rationale: The regiochemical outcome of this nitration is critical. The methyl group is an ortho-, para- director, while the chloro groups are also ortho-, para- directors. The position most activated and sterically accessible is C6 (ortho to the methyl group), leading to the desired 4,5-dichloro-2-nitrotoluene isomer.

G cluster_0 Directing Effects on 3,4-Dichlorotoluene cluster_1 Regioselectivity 3,4-Dichlorotoluene Me (o,p-director) Me (o,p-director) Activates C2, C6, C4(blocked) Activates C2, C6, C4(blocked) Me (o,p-director)->Activates C2, C6, C4(blocked) Cl (o,p-director) Cl (o,p-director) Activates C2, C6, C5 Activates C2, C6, C5 Cl (o,p-director)->Activates C2, C6, C5 Conclusion Conclusion Combined Effect Combined Effect Strongest activation at C6 Strongest activation at C6 Combined Effect->Strongest activation at C6 Nitration occurs at C6 -> 4,5-Dichloro-2-nitrotoluene Nitration occurs at C6 -> 4,5-Dichloro-2-nitrotoluene Combined Effect->Nitration occurs at C6 -> 4,5-Dichloro-2-nitrotoluene

Diagram 2: Rationale for regioselective nitration of 3,4-dichlorotoluene.

Protocol: Follow the procedure for Step 1, using 3,4-dichlorotoluene as the starting material. The reaction is typically faster due to the activating methyl group.

Step 7: Halogen Exchange (Halex) Fluorination
  • Reaction: 4,5-Dichloro-2-nitrotoluene → 4,5-Difluoro-2-nitrotoluene

  • Rationale: This is a key transformation using a nucleophilic aromatic substitution (SNAr) mechanism. The strongly electron-withdrawing nitro group significantly activates the two adjacent chloro substituents, facilitating their displacement by fluoride ions. Spray-dried potassium fluoride is used to maximize its surface area and reactivity. A high-boiling polar aprotic solvent like DMSO or Sulfolane is required to achieve the necessary reaction temperature.[6][7]

Reagent/MaterialM.W. ( g/mol )QuantityMoles
4,5-Dichloro-2-nitrotoluene206.02103 g0.50
Potassium Fluoride (KF)58.1087.1 g1.50
Dimethyl Sulfoxide (DMSO)-500 mL-

Protocol:

  • Ensure the KF is anhydrous (spray-dried or dried under vacuum at >150 °C for 12h).

  • In a 1 L flask fitted with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine the 4,5-dichloro-2-nitrotoluene, anhydrous KF, and DMSO.

  • Heat the mixture to 160-170 °C under a nitrogen atmosphere and maintain for 8-12 hours. Monitor the reaction by GC-MS.

  • Work-up: Cool the reaction mixture to below 100 °C and pour it into 2 L of ice water with stirring.

  • Extract the aqueous slurry with toluene (3 x 200 mL).

  • Combine the organic extracts, wash with water (4 x 300 mL) to remove residual DMSO, then with brine.

  • Dry over sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from ethanol/water. Expected Yield: 75-85%.

Step 8: Reduction to this compound
  • Reaction: 4,5-Difluoro-2-nitrotoluene → this compound

  • Rationale: The final step is the reduction of the nitro group to the target aniline. Catalytic hydrogenation with Pd/C is efficient and clean. The carbon-fluorine bonds are strong and generally stable to these conditions, unlike C-Cl or C-Br bonds.[8] Extreme care must be taken when handling the pyrophoric Pd/C catalyst.[9][10][11]

Reagent/MaterialM.W. ( g/mol )QuantityMoles
4,5-Difluoro-2-nitrotoluene173.1269.2 g0.40
Palladium on Carbon (10%)-3.5 g-
Methanol-700 mL-
Hydrogen Gas (H₂)2.02~50 psi-

Protocol:

  • Safety: Perform this procedure behind a blast shield. Purge all equipment with an inert gas (N₂ or Ar) before and after the reaction.

  • Add the 4,5-difluoro-2-nitrotoluene and methanol to a suitable hydrogenation vessel (e.g., Parr shaker).

  • Catalyst Handling: Under a stream of nitrogen, carefully add the 10% Pd/C catalyst (wetted with water is safer) to the vessel.

  • Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Begin vigorous stirring/shaking. The reaction is exothermic; maintain the temperature below 40 °C with cooling if necessary. Hydrogen uptake should be monitored.

  • Continue the reaction until hydrogen uptake ceases (typically 4-6 hours).

  • Work-up: Vent the hydrogen and purge the vessel thoroughly with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. CAUTION: The filter cake is pyrophoric and must not be allowed to dry. Immediately quench the filter cake with water and store in a sealed, labeled waste container.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation or recrystallization. Expected Yield: >95%.

Summary of Data

StepStarting MaterialProductM.W. ( g/mol )Theoretical Yield (g)Expected Yield (%)
1o-Dichlorobenzene3,4-Dichloronitrobenzene192.01192.080-85
23,4-Dichloronitrobenzene3,4-Dichloroaniline162.02129.690-95
3-53,4-Dichloroaniline3,4-Dichlorotoluene161.03112.7~50-60 (overall)
63,4-Dichlorotoluene4,5-Dichloro-2-nitrotoluene206.02-85-90
74,5-Dichloro-2-nitrotoluene4,5-Difluoro-2-nitrotoluene173.1286.675-85
84,5-Difluoro-2-nitrotolueneThis compound143.1457.3>95

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4-Difluoro-5-methylaniline

In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a key building block, offering a unique substitution pattern that is increasingly sought after for the synthesis of novel pharmaceutical agents and advanced materials.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile set of tools for elaborating such building blocks.[1][2] These reactions enable the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions, tolerating a wide array of functional groups.[3][4] This guide provides an in-depth exploration of the core principles and practical execution of these critical transformations as applied to this compound, designed for researchers and professionals aiming to leverage this substrate in their synthetic programs.

Foundational Principles: The Palladium Catalytic Engine

At the heart of these transformations is a catalytic cycle that typically alternates between Palladium(0) and Palladium(II) oxidation states.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle begins when a low-ligated, electron-rich Pd(0) complex reacts with an organic electrophile (typically an aryl halide, Ar-X), inserting itself into the C-X bond. This oxidizes the metal to a Pd(II) species. The reactivity of the halide is crucial, generally following the trend I > Br > OTf >> Cl.

  • Transmetalation (for C-C Couplings): In reactions like the Suzuki or Stille coupling, an organometallic nucleophile (e.g., R-B(OH)₂) transfers its organic group to the palladium center, displacing the halide.[4] This step often requires activation by a base.

  • Amine Coordination & Deprotonation (for C-N Couplings): In Buchwald-Hartwig amination, an amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments bound to the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

The Critical Role of Ligands

The choice of ligand is arguably the most critical parameter in a cross-coupling reaction.[7][8] Ligands are not passive spectators; they actively modulate the catalyst's properties:

  • Stability & Solubility: They stabilize the palladium nanoparticles, preventing aggregation and precipitation (catalyst death).

  • Reactivity: Electron-rich and sterically bulky ligands, such as the dialkylbiaryl phosphines developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[8]

  • Selectivity: The ligand's steric profile can influence which substrates can access the metal center, imparting selectivity.

Application Protocol 1: Buchwald-Hartwig Amination of this compound

This reaction is the most direct application for this substrate, forming a new C-N bond by coupling the aniline's N-H group with an aryl halide. It is a cornerstone reaction for synthesizing complex diarylamines, which are prevalent in pharmaceuticals.[9][10]

Causality and Field-Proven Insights

The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalyst system to overcome the inherent challenges of C-N bond formation. The aniline nitrogen is a relatively weak nucleophile, and the desired reductive elimination of the C-N bond can be slow compared to side reactions like beta-hydride elimination.

  • Catalyst Choice: We select a pre-catalyst that readily forms the active Pd(0) species in situ. G3 (third-generation) and G4 (fourth-generation) Buchwald precatalysts are highly effective as they contain a carbazole-based biaryl phosphine ligand which is designed to be sterically demanding and electron-rich. This architecture promotes the crucial reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine after it has coordinated to the palladium center, forming the palladium-amido complex.[10] Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases like carbonates are often insufficient for this transformation.

  • Solvent and Temperature: Anhydrous, aprotic polar solvents like dioxane or toluene are used to ensure the solubility of the reagents and to avoid quenching the strong base. Heating is typically required to drive the reaction to completion.

Detailed Step-by-Step Methodology

Reaction: Coupling of this compound with 4-bromotoluene.

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (Sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: In a glovebox or under a positive flow of argon, add this compound (1.0 equivalent) and the aryl bromide (e.g., 4-bromotoluene, 1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to a concentration of ~0.1 M with respect to the limiting reagent). Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Wash the combined filtrate with water and then with brine to remove residual base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylamine.

Data Summary: Typical Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Pd Precatalyst XPhos Pd G3, RuPhos Pd G3Highly active, promotes C-N reductive elimination.
Catalyst Loading 1 - 2 mol%Optimal for balancing cost and reaction efficiency.
Ligand XPhos, RuPhos (included in precatalyst)Sterically bulky, electron-rich phosphines.
Base NaOtBu, K₃PO₄, LHMDSStrong, non-nucleophilic base for amine deprotonation.
Solvent Toluene, Dioxane (anhydrous, degassed)Aprotic, ensures reagent solubility and catalyst stability.
Temperature 100 - 120 °CProvides thermal energy to overcome activation barriers.
Concentration 0.1 - 0.5 MAffects reaction kinetics; must be optimized.

Application Protocol 2: Suzuki-Miyaura Coupling

To utilize this compound in C-C bond-forming reactions like the Suzuki coupling, it must first be converted into a suitable electrophile, typically an aryl halide or triflate. A common synthetic route is a Sandmeyer reaction to convert the aniline to the corresponding aryl bromide (1-bromo-3,4-difluoro-5-methylbenzene). This protocol will describe the subsequent Suzuki coupling of this derived aryl bromide.

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures, which are privileged motifs in medicinal chemistry.[11][12]

Causality and Field-Proven Insights
  • The Role of the Base: Unlike in the Buchwald-Hartwig reaction, the base in a Suzuki coupling serves a different primary purpose: to activate the organoboron species.[11] The base (e.g., a carbonate or phosphate) reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.

  • Ligand Selection: The choice of ligand influences the rates of both oxidative addition and transmetalation. For coupling an electron-neutral aryl bromide, a catalyst system like Pd(PPh₃)₄ can be effective. For more challenging substrates (e.g., aryl chlorides) or for reactions at lower temperatures, more advanced ligands like Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs) are superior.

  • Solvent System: The reaction often employs a two-phase solvent system, such as toluene/water or dioxane/water. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the aryl halide and the catalyst. Phase-transfer agents are sometimes added to facilitate interaction between the two phases.

Detailed Step-by-Step Methodology

Reaction: Coupling of 1-bromo-3,4-difluoro-5-methylbenzene with Phenylboronic acid.

  • Reagent Preparation: To a reaction vessel, add the aryl bromide (1-bromo-3,4-difluoro-5-methylbenzene, 1.0 equivalent), the boronic acid (e.g., Phenylboronic acid, 1.2-1.5 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Solvent Addition: Add the solvent system, typically a mixture of an organic solvent (Toluene, Dioxane, or DMF) and water (e.g., 4:1 v/v).

  • Inerting the System: Degas the mixture thoroughly by bubbling argon through the solution for 20-30 minutes. This is crucial to prevent oxidation of the catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of Pd(OAc)₂ and a ligand like SPhos).

  • Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Follow the disappearance of the aryl bromide by GC-MS or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then brine.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude biaryl product via flash chromatography or recrystallization.

Data Summary: Typical Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) precatalysts.
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for less reactive halides.
Ligand PPh₃, SPhos, XPhosChoice depends on substrate reactivity; advanced ligands for difficult couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy for most aryl bromides.
Boron Source Boronic Acid, Boronate Ester (e.g., pinacol)Esters can offer enhanced stability and solubility.

Additional Cross-Coupling Strategies: Heck and Sonogashira Reactions

The aryl halide derived from this compound is also an excellent substrate for other important C-C bond-forming reactions.

  • Heck Reaction: This reaction couples the aryl halide with an alkene (e.g., styrene, acrylates) to form a substituted alkene.[13][14] It is invaluable for synthesizing stilbenes and cinnamates. The reaction typically uses a palladium catalyst, a base (often an amine like triethylamine), and a phosphine ligand.

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, producing an arylalkyne.[15][16] It uniquely requires a co-catalytic amount of a copper(I) salt (e.g., CuI) in addition to the palladium catalyst and a base (typically an amine).

Visualizations: Catalytic Cycles and Workflows

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)-R(L₂) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination pd2_trans->product_proxy Ar-R ar_x Ar-X (Aryl Halide) boronic R-B(OH)₂ + Base product Ar-R (Coupled Product) ar_x_proxy->pd0 Ar-X boronic_proxy->pd2_complex [R-B(OH)₃]⁻

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L (Active Catalyst) pd2_oxidative Ar-Pd(II)-X(L) (Oxidative Adduct) pd0->pd2_oxidative Oxidative Addition pd2_amine [Ar-Pd(II)(L)(HNR¹R²)]⁺X⁻ (Amine Complex) pd2_oxidative->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)-NR¹R²(L) (Amido Complex) pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination ar_x Ar-X amine HNR¹R² base Base product Ar-NR¹R²

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Diagram 3: General Experimental Workflow

Workflow prep 1. Inert Atmosphere Setup (Oven-dried flask, Argon/N₂) reagents 2. Add Solids (Substrate, Coupling Partner, Base, Catalyst) prep->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat and Stir (e.g., 80-120 °C, 2-24h) solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Quench & Aqueous Work-up (Filter, Wash, Dry) monitor->workup Upon completion purify 7. Purification (Column Chromatography) workup->purify analysis 8. Characterization (NMR, MS) purify->analysis

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the N-Alkylation of 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols and theoretical insights for the N-alkylation of 3,4-difluoro-5-methylaniline, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of this aniline, featuring two electron-withdrawing fluorine atoms and a sterically hindering methyl group, presents specific challenges to its nucleophilic reactivity. This document outlines three robust methods for its N-alkylation: direct alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination. Each protocol is presented with a step-by-step methodology, a discussion of the underlying chemical principles, and guidance for optimization.

Introduction: The Synthetic Challenge of this compound

N-alkylated anilines are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. The ability to introduce a diverse range of alkyl groups onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This compound is a particularly interesting building block due to the presence of the difluoro and methyl functionalities, which can significantly influence the biological activity of the final compound.

However, the very features that make this molecule attractive also render its N-alkylation challenging. The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the nucleophilicity of the aniline nitrogen, making it less reactive towards electrophiles.[1] Furthermore, the ortho-methyl group introduces steric hindrance around the nitrogen atom, further impeding the approach of alkylating agents.[2][3]

This guide provides a comprehensive overview of reliable methods to overcome these challenges and achieve efficient N-alkylation of this substrate.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. The reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the electrophilic carbon of an alkyl halide. Due to the reduced nucleophilicity of this compound, this reaction often requires elevated temperatures and the use of a suitable base to neutralize the hydrogen halide byproduct and drive the reaction to completion.

Causality Behind Experimental Choices:
  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used to dissolve the aniline and the inorganic base.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is crucial. It deprotonates the anilinium salt formed after alkylation, regenerating the neutral, nucleophilic amine and preventing the reaction from stalling.

  • Temperature: Heating is generally required to overcome the activation energy barrier associated with the less nucleophilic aniline.

Detailed Experimental Protocol:
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to form a stirrable suspension.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Conditions for Direct N-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
IodomethaneK₂CO₃DMF606-1270-85
Ethyl BromideK₂CO₃DMF708-1665-80
Benzyl BromideK₂CO₃DMF804-875-90

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines.[4] It involves the initial reaction of the aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[5] This one-pot procedure is highly efficient and avoids the issue of over-alkylation that can sometimes be a problem in direct alkylation. For electron-deficient anilines, the imine formation can be slow and may require acidic catalysis.[6]

Causality Behind Experimental Choices:
  • Reducing Agent: A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[7][8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, especially with less reactive anilines.

Detailed Experimental Protocol:
  • To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add acetic acid (0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Reductive Amination Workflow

G cluster_0 Imine Formation cluster_1 Reduction Aniline This compound Imine Imine Intermediate Aniline->Imine + Carbonyl, H⁺ cat. Carbonyl Aldehyde or Ketone ReducingAgent NaBH(OAc)₃ Product N-Alkylated Product Imine->Product + Reducing Agent

Caption: Workflow for the reductive amination of this compound.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[9][10] This method is particularly well-suited for the N-alkylation of challenging substrates like this compound, as it can tolerate a wide range of functional groups and often proceeds under milder conditions than classical methods. The choice of the palladium catalyst, ligand, and base is critical for the success of this reaction.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst (e.g., Pd₂(dba)₃) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the aniline and generate the active nucleophile.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are commonly used.

Detailed Experimental Protocol:
  • To a dry Schlenk tube under an inert atmosphere, add the alkyl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd R-X AmineCoord Amine Coordination OxAdd->AmineCoord ArNH₂ RedElim Reductive Elimination AmineCoord->RedElim - HX RedElim->Pd0 Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The N-alkylation of this compound can be successfully achieved using several synthetic methodologies. Direct alkylation offers a straightforward approach, while reductive amination provides excellent control and avoids over-alkylation. For particularly challenging alkylations or for the introduction of more complex alkyl groups, the Buchwald-Hartwig amination stands out as a highly reliable and versatile method. The choice of the optimal protocol will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available reagents and equipment. The protocols and insights provided in this guide should serve as a valuable resource for researchers working with this important synthetic intermediate.

References

synthetic routes to prepare fluorinated heterocyclic compounds from 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Fluorinated Heterocyclic Compounds from 3,4-Difluoro-5-methylaniline

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles highly sought-after in the pursuit of novel therapeutics.[1][2] This guide provides an in-depth exploration of synthetic routes to valuable fluorinated heterocyclic cores, starting from the versatile building block, this compound.

The presence of two fluorine atoms and a methyl group on the aniline ring offers a unique combination of electronic and steric features, making this compound an attractive precursor for a diverse range of heterocyclic systems. This document outlines detailed, field-tested protocols for the synthesis of fluorinated quinolines, indoles, and benzimidazoles, providing not just the steps, but the scientific rationale behind the chosen methodologies.

Synthetic Route 1: Preparation of Fluorinated Quinolines via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl (ethoxymethylene)malonate (DEEM). The reaction proceeds through an initial nucleophilic substitution, followed by a thermal cyclization and subsequent tautomerization to the stable 4-hydroxyquinoline form. The following protocol is adapted from established procedures for the synthesis of fluorinated quinolines.[3]

Reaction Scheme: Synthesis of 6,7-Difluoro-5-methyl-4-hydroxyquinoline

cluster_reactants Reactants cluster_products Products reactant1 This compound intermediate Intermediate Adduct reactant1->intermediate Step 1: Nucleophilic Substitution reactant2 Diethyl (ethoxymethylene)malonate (DEEM) reactant2->intermediate product1 6,7-Difluoro-5-methyl-4-hydroxyquinoline product2 Ethanol intermediate->product1 Step 2: Thermal Cyclization intermediate->product2 Byproduct

Caption: Workflow for the Gould-Jacobs synthesis of a fluorinated quinoline.

Experimental Protocol: 6,7-Difluoro-5-methyl-4-hydroxyquinoline

Step 1: Synthesis of the Intermediate Adduct

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 69.9 mmol) and diethyl (ethoxymethylene)malonate (DEEM) (15.1 g, 69.9 mmol).

  • Heat the reaction mixture at 120-130 °C for 2 hours with constant stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • After 2 hours, increase the temperature to 150 °C and continue heating for an additional 1 hour to ensure complete reaction and initiate the removal of ethanol.

Step 2: Thermal Cyclization

  • To the flask containing the intermediate adduct, add 100 mL of a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to reflux (approximately 250 °C) for 30 minutes. The cyclization is typically rapid at this temperature.

  • Allow the reaction mixture to cool to below 100 °C, and then slowly add 100 mL of hexane to precipitate the product.

  • Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with 50 mL of hexane.

  • Recrystallize the crude product from ethanol to afford pure 6,7-difluoro-5-methyl-4-hydroxyquinoline.

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )AmountMoles (mmol)Role
This compound143.1410.0 g69.9Starting Material
Diethyl (ethoxymethylene)malonate216.2215.1 g69.9Reagent
Dowtherm A-100 mL-Solvent
Hexane-150 mL-Anti-solvent
6,7-Difluoro-5-methyl-4-hydroxyquinoline211.16--Product

Synthetic Route 2: Preparation of Fluorinated Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[4][5][6][7] The reaction proceeds through the formation of a hydrazone, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.

Reaction Scheme: Synthesis of 5,6-Difluoro-7-methyl-1H-indole

cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Fischer Indole Synthesis aniline This compound diazotization 1. NaNO2, HCl 2. SnCl2 aniline->diazotization hydrazine (3,4-Difluoro-5-methylphenyl)hydrazine diazotization->hydrazine hydrazine_step2 (3,4-Difluoro-5-methylphenyl)hydrazine indole 5,6-Difluoro-7-methyl-1H-indole-2-carboxylic acid hydrazine_step2->indole carbonyl Pyruvic Acid carbonyl->indole acid_catalyst Polyphosphoric Acid (PPA) acid_catalyst->indole decarboxylation Heat indole->decarboxylation final_indole 5,6-Difluoro-7-methyl-1H-indole decarboxylation->final_indole cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization aniline This compound nitrating_agent HNO3, H2SO4 aniline->nitrating_agent nitroaniline 2-Nitro-3,4-difluoro-5-methylaniline nitrating_agent->nitroaniline nitroaniline_step2 2-Nitro-3,4-difluoro-5-methylaniline reducing_agent H2, Pd/C nitroaniline_step2->reducing_agent diamine 3,4-Difluoro-5-methylbenzene-1,2-diamine reducing_agent->diamine diamine_step3 3,4-Difluoro-5-methylbenzene-1,2-diamine benzimidazole 5,6-Difluoro-7-methyl-1H-benzimidazole diamine_step3->benzimidazole aldehyde Formaldehyde aldehyde->benzimidazole oxidant Air oxidant->benzimidazole

References

analytical methods for the characterization of 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Characterization of 3,4-Difluoro-5-methylaniline

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of this compound (CAS No: 1505944-46-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Ensuring the identity, purity, and quality of this compound is paramount for downstream applications and regulatory compliance. This guide moves beyond simple procedural lists to explain the rationale behind method selection and parameter optimization. We present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. These methods, when used in concert, form a self-validating system for the unambiguous characterization of this compound.

Introduction: The Need for Orthogonal Analytical Approaches

This compound is a substituted aniline building block whose structural integrity and purity directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or chemical product. A single analytical technique is insufficient to provide a complete profile of the material. Therefore, a multi-faceted, or orthogonal, approach is required.

  • Chromatographic techniques (HPLC, GC-MS) are employed to separate the primary compound from impurities, allowing for accurate purity assessment and quantification.

  • Spectroscopic techniques (NMR, FT-IR) are used to confirm the molecular structure and identify key functional groups, ensuring the correct compound has been synthesized.

This application note is designed for researchers, analytical scientists, and quality control professionals in the chemical and pharmaceutical industries, providing both the "how" and the "why" behind each analytical protocol.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the principal technique for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is ideal, separating compounds based on their hydrophobicity.

Causality Behind the Method:
  • Column Choice: A C18 column is selected due to its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar aromatic compounds like anilines.[3]

  • Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that elutes the analyte from the C18 column. The gradient allows for the efficient elution of both early-eluting polar impurities and later-eluting non-polar impurities. The addition of a small amount of acid (formic or phosphoric) is often necessary to protonate the aniline's amino group, which prevents peak tailing and results in sharper, more symmetrical peaks.[4]

  • Detection: The aromatic ring in the analyte contains a chromophore that strongly absorbs UV light. A photodiode array (PDA) detector is used to monitor the absorbance across a range of wavelengths, allowing for peak purity analysis and method development optimization. The maximum absorbance wavelength (λmax) for anilines is typically in the 240-280 nm range.

Experimental Protocol: HPLC Purity Determination
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrument Setup: Configure the HPLC system according to the parameters in Table 1.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Table 1: Recommended HPLC Method Parameters
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 30% B; 2-15 min, 30-90% B; 15-17 min, 90% B; 17.1-20 min, 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA/UV at 254 nm

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample (1 mg/mL in ACN/H2O) Inject Inject 10 µL into HPLC Prep->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as starting materials or side-products. Its high sensitivity and the structural information from the mass spectrum make it an excellent orthogonal method to HPLC.[5]

Causality Behind the Method:
  • Column Choice: A low-polarity Rxi-5MS or DB-5MS column is a robust choice for general-purpose analysis of aromatic amines.[6] These columns provide good separation based on boiling point and slight polarity differences.

  • Injection Mode: Splitless injection is used for trace analysis to ensure the maximum amount of analyte reaches the column, enhancing sensitivity. A split is applied after a short period to clear the inlet.[6]

  • Temperature Program: A temperature ramp is essential to first separate highly volatile compounds at a low temperature and then increase the temperature to elute the main analyte and any higher-boiling impurities in a reasonable time.[6]

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method. It is a hard ionization technique that creates reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for confident identification of unknown impurities.[7]

Experimental Protocol: GC-MS Impurity Profiling
  • Sample Preparation: Prepare a ~100 µg/mL solution of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Configure the GC-MS system according to the parameters in Table 2.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Identify the main component peak. Analyze smaller peaks by comparing their mass spectra against a reference library (e.g., NIST/Wiley) to tentatively identify impurities.

Table 2: Recommended GC-MS Method Parameters
ParameterRecommended Setting
Column Rxi-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 270 °C
Injection Mode Splitless (1 µL), split opened after 1 min
Oven Program 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 200 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample (~100 µg/mL in DCM) Inject Inject 1 µL (Splitless) Prep->Inject Separate GC Separation (Temperature Program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Scan 40-450 amu) Ionize->Analyze TIC Generate Total Ion Chromatogram (TIC) Analyze->TIC Spectra Extract Mass Spectra for Each Peak TIC->Spectra Identify Identify Impurities via Library Search (NIST) Spectra->Identify

Caption: Workflow for GC-MS impurity profiling of this compound.

NMR Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating molecular structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for complete and unambiguous assignment.

Causality Behind the Experiments:
  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. We expect to see signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their types (e.g., methyl, aromatic C-H, aromatic C-F, etc.).

  • ¹⁹F NMR: This is crucial for fluorinated compounds. It directly observes the fluorine atoms, and the large F-H and F-C coupling constants provide definitive proof of the fluorine atoms' positions on the aromatic ring.

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice as it dissolves many organic compounds and has a simple, well-defined residual solvent peak.[8] DMSO-d₆ is an alternative if solubility is an issue and is useful for clearly observing exchangeable protons like those of the amine group.

Experimental Protocol: NMR Structural Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Perform standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments. If further confirmation is needed, 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) can be run.

  • Data Processing: Process the data (Fourier transform, phase correction, and baseline correction). Reference the spectra (e.g., ¹H and ¹³C to the residual solvent peak, ¹⁹F to an external standard like CFCl₃). Integrate ¹H signals and analyze coupling patterns.

Table 3: Expected NMR Data for this compound (in CDCl₃)
NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~6.4 - 6.6d~6-8 HzAromatic H
~3.6 (broad)s-NH₂
~2.1 - 2.2s-CH₃
¹³C ~145-155 (dd)ddJ_CF largeC-F
~145-155 (dd)ddJ_CF largeC-F
~135-145 (d)dJ_CF smallC-NH₂
~115-125 (d)dJ_CF smallC-CH₃
~100-110 (dd)ddJ_CF largeC-H
~15-20q-CH₃
¹⁹F -130 to -150m-Aromatic F

Note: These are estimated values. Actual shifts and coupling constants can vary based on solvent and concentration.

NMR Logic Visualization

NMR_Logic cluster_1D 1D NMR Experiments cluster_2D 2D NMR (Optional) Structure Proposed Structure This compound H1 ¹H NMR (Proton Environment) Structure->H1 provides evidence for C13 ¹³C NMR (Carbon Skeleton) Structure->C13 provides evidence for F19 ¹⁹F NMR (Fluorine Position) Structure->F19 provides evidence for COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Connectivity) H1->HSQC Confirmation Unambiguous Structural Confirmation H1->Confirmation C13->HSQC C13->Confirmation F19->Confirmation COSY->Confirmation HSQC->Confirmation

Caption: Logic diagram showing how different NMR experiments confirm the molecular structure.

FT-IR Spectroscopy: Rapid Functional Group Identification

FT-IR spectroscopy is a fast, simple, and non-destructive technique used to confirm the presence of key functional groups within the molecule. It serves as a quick identity check against a known reference standard.

Causality Behind the Method:
  • Technique: Attenuated Total Reflectance (ATR) is the preferred modern technique because it requires minimal to no sample preparation. A small amount of the liquid or solid sample is placed directly on the ATR crystal.[7]

  • Spectral Regions:

    • > 3000 cm⁻¹: This region shows N-H stretches of the amine and C-H stretches of the aromatic ring and methyl group. Primary amines (R-NH₂) typically show two distinct N-H stretching bands.[9]

    • 1650-1400 cm⁻¹: This region contains characteristic aromatic C=C ring stretching vibrations.

    • 1350-1000 cm⁻¹: This region is complex but will contain the strong C-F and C-N stretching vibrations.

    • < 900 cm⁻¹: The "fingerprint region" contains C-H out-of-plane bending bands that are highly specific to the substitution pattern on the aromatic ring.

Experimental Protocol: FT-IR Analysis
  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum and verifying a flat baseline.

  • Sample Application: Place a small drop of the liquid sample (or a small amount of powder if solid) onto the center of the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Identify the major absorption bands and assign them to the corresponding functional groups as listed in Table 4. Compare the spectrum to a reference standard if available.

Table 4: Expected FT-IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H Aromatic StretchAr-H
2980 - 2850C-H Aliphatic StretchMethyl (-CH₃)
1630 - 1600N-H Scissoring (Bending)Primary Amine (-NH₂)
1620 - 1450C=C Aromatic Ring StretchAromatic Ring
1350 - 1200C-N StretchAromatic Amine
1250 - 1100C-F StretchAryl-Fluoride

FT-IR Workflow Visualization

FTIR_Workflow Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Identify & Assign Characteristic Peaks Acquire->Process

Caption: Simple workflow for FT-IR analysis using an ATR accessory.

Conclusion

The comprehensive characterization of this compound is achieved not by a single measurement, but by the strategic application of orthogonal analytical techniques. HPLC provides the definitive assessment of purity, while GC-MS identifies potential volatile impurities. Concurrently, NMR spectroscopy delivers an unambiguous confirmation of the molecular structure, and FT-IR offers a rapid verification of the required functional groups. Together, these methods provide a robust, self-validating analytical package that ensures the material meets the high-quality standards required for its use in research and development.

References

Application Notes and Protocols: Unambiguous Structural Elucidation of 3,4-Difluoro-5-methylaniline Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics. The strategic incorporation of fluorine atoms into these structures can dramatically enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] 3,4-Difluoro-5-methylaniline and its derivatives represent a class of compounds with significant potential in drug development. However, the precise determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of these complex fluorinated molecules.[3][4] Its ability to probe the chemical environment of individual nuclei provides unparalleled insight into connectivity and spatial arrangements. This guide provides a comprehensive overview of the principles and practical protocols for leveraging a suite of NMR experiments to confidently characterize this compound derivatives.

Fundamental Principles: A Deep Dive into NMR of Fluorinated Aromatics

The presence of fluorine profoundly influences the NMR spectra of organic molecules. A thorough understanding of these effects is crucial for accurate interpretation.

  • ¹H NMR Spectroscopy: The fluorine atoms in this compound exert a strong electron-withdrawing effect, influencing the chemical shifts of nearby protons.[5] Furthermore, through-bond scalar couplings (J-couplings) between ¹H and ¹⁹F nuclei lead to characteristic splitting patterns in the proton spectrum. These couplings, typically observed over two to five bonds, are invaluable for confirming the relative positions of protons and fluorine atoms.

  • ¹³C NMR Spectroscopy: The carbon spectrum is similarly affected by the presence of fluorine. Large one-bond ¹³C-¹⁹F coupling constants (¹JCF), often exceeding 200 Hz, can split carbon signals into distinct doublets.[6][7][8] Longer-range couplings (²JCF, ³JCF, etc.) further complicate the spectrum but provide a rich source of structural information.[7][8] It is often beneficial to acquire both proton-decoupled and proton-and-fluorine-decoupled ¹³C spectra to simplify assignments.[8]

  • ¹⁹F NMR Spectroscopy: As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is a highly sensitive NMR probe.[9][10] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for detecting subtle structural changes.[9][11] ¹⁹F-¹H and ¹⁹F-¹⁹F couplings provide additional layers of structural information.

Experimental Protocols: A Step-by-Step Guide to Data Acquisition

1. Sample Preparation:

  • Solvent Selection: The choice of deuterated solvent is critical. Solvents like CDCl₃, DMSO-d₆, and Acetone-d₆ are commonly used.[12][13] It is important to be aware of the residual solvent peaks to avoid misinterpretation.[13] For compounds with labile protons (e.g., -NH₂), the choice of solvent can influence their chemical shift and exchange rate.[5]

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient for most experiments on a modern NMR spectrometer.

2. 1D NMR Experiments:

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration, multiplicity, and coupling constants of the aromatic and methyl protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. If the instrument is capable, acquiring a ¹H,¹⁹F-decoupled spectrum can greatly simplify the carbon signals.[8]

  • ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. This will provide the chemical shifts of the fluorine atoms and reveal any ¹⁹F-¹⁹F couplings.

3. 2D NMR Experiments: The Key to Unambiguous Assignments

While 1D NMR provides essential information, 2D NMR techniques are indispensable for complex structures.[3][4][14][15]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, allowing for the identification of adjacent protons.[15] For a this compound derivative, COSY will help trace the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbons.[15] This is a crucial step in assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons.[3][16] This experiment is vital for identifying quaternary carbons and piecing together the molecular skeleton.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity.[17][18][19][20] They are particularly useful for determining the relative stereochemistry and conformation of substituents.[17][18][19]

Data Analysis and Spectral Interpretation: A Case Study

Let's consider the hypothetical structure of a novel derivative: N-acetyl-3,4-difluoro-5-methylaniline .

Expected Spectral Features:

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity & Couplings
¹H
Aromatic H6.5 - 7.5Doublets or doublets of doublets due to H-H and H-F couplings.
Methyl H2.0 - 2.5Singlet or small doublet due to long-range H-F coupling.
Acetyl H1.8 - 2.2Singlet.
Amide NH7.5 - 9.0Broad singlet (can exchange with D₂O).
¹³C
Aromatic C110 - 160Signals will show C-F couplings (large ¹JCF, smaller long-range JCF).
Methyl C15 - 25Quartet due to long-range C-F coupling.
Acetyl C=O165 - 175Singlet.
Acetyl CH₃20 - 30Singlet.
¹⁹F
Aromatic F-120 to -150Doublets due to F-F and multiplets due to F-H couplings.

Structure Elucidation Workflow:

The following diagram illustrates the logical workflow for piecing together the structure using the various NMR experiments.

Caption: Workflow for NMR-based structural elucidation.

Step-by-Step Interpretation:

  • ¹H NMR Analysis: Identify the aromatic protons, the methyl protons, and the acetyl protons based on their chemical shifts and integrations. The splitting patterns in the aromatic region will provide initial clues about the substitution pattern due to ¹H-¹H and ¹H-¹⁹F couplings.

  • ¹⁹F NMR Analysis: The ¹⁹F spectrum will confirm the presence of two distinct fluorine environments. The coupling between them (³JFF) will be evident.

  • COSY Analysis: A COSY spectrum will show correlations between any coupled aromatic protons, helping to establish their relative positions.

  • HSQC Analysis: The HSQC spectrum will directly link each proton to its attached carbon. This is a critical step for assigning the protonated carbons in the ¹³C spectrum.

  • HMBC Analysis: The HMBC spectrum is the key to assembling the full structure.

    • Look for correlations from the methyl protons to the aromatic carbons to confirm the position of the methyl group.

    • Correlations from the aromatic protons to neighboring carbons (both protonated and quaternary) will help to piece together the aromatic ring.

    • Correlations from the acetyl protons to the carbonyl carbon, and from the amide proton to the carbonyl carbon and the aromatic carbon it's attached to, will confirm the N-acetyl group and its point of attachment.

  • NOESY/ROESY Analysis: For this relatively rigid molecule, a NOESY or ROESY spectrum can confirm spatial proximities. For instance, a correlation between the amide proton and one of the aromatic protons would provide further evidence for the conformation around the C-N bond.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unparalleled and robust methodology for the complete and unambiguous structural elucidation of this compound derivatives. By systematically acquiring and interpreting a suite of experiments including ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, and NOESY/ROESY, researchers can confidently determine the precise molecular architecture of these important pharmaceutical building blocks. This detailed structural information is fundamental to advancing drug discovery programs and understanding the intricate relationship between molecular structure and biological function.

References

The Strategic Imperative of Fluorinated Anilines in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Power of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] Among the various fluorinated building blocks, fluorinated anilines have emerged as particularly valuable motifs.[3][4] Their utility stems from the unique electronic properties of the fluorine atom, which, despite its small size, exerts a profound influence on the physicochemical and pharmacokinetic properties of a molecule.[1][2][5] This guide provides an in-depth exploration of the role of fluorinated anilines in drug discovery and development, offering both theoretical insights and practical, field-proven protocols for their application.

The introduction of a fluorine atom to an aniline scaffold can dramatically alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][6][7][8] The strong carbon-fluorine bond enhances resistance to metabolic degradation by cytochrome P450 enzymes, a common hurdle in drug development.[1][2][6] Furthermore, the high electronegativity of fluorine can modulate the pKa of the aniline nitrogen, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets and its ability to permeate cell membranes.[2][9]

This document will delve into the multifaceted roles of fluorinated anilines, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their application. We will explore their synthesis, their impact on critical drug-like properties, and provide detailed protocols for their incorporation and analysis.

Part 1: Physicochemical and Pharmacokinetic Modulation by Fluorinated Anilines

The strategic placement of fluorine on an aniline ring allows for fine-tuning of a drug candidate's properties. The effects are highly context-dependent, relying on the number and position of fluorine atoms.

Enhancing Metabolic Stability

A primary driver for the use of fluorinated anilines is the enhancement of metabolic stability.[6] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism.[2] Placing a fluorine atom at a known metabolic "soft spot" can effectively block enzymatic degradation, leading to a longer half-life and improved bioavailability.[6] For instance, para-fluorination of an aniline ring can prevent para-hydroxylation, a common metabolic pathway.[6]

However, it is crucial to consider the potential for metabolic defluorination, particularly with 4-fluoroaniline moieties, which can lead to the formation of reactive metabolites.[6] Therefore, careful evaluation of the metabolic fate of any new fluorinated aniline-containing compound is essential.

Table 1: Impact of Fluorination on Key Drug Properties

PropertyEffect of Fluorination on Aniline MoietyRationale
Metabolic Stability Generally increasedStrong C-F bond resists CYP450-mediated oxidation.[1][2][6]
Lipophilicity (LogP) Can increase or decreaseSingle fluorine substitution often slightly increases LogP. Multiple fluorines or CF3 groups can decrease LogP.[2]
Basicity (pKa) DecreasedThe strong electron-withdrawing nature of fluorine reduces the electron density on the aniline nitrogen, making it less basic.[1][2]
Binding Affinity Can be enhancedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.[8][10]
Membrane Permeability Can be improvedModulation of lipophilicity and pKa can optimize the balance required for passive diffusion across cell membranes.[1][5]
Modulating Lipophilicity and pKa

Fluorine's high electronegativity significantly influences the electronic properties of the aniline ring.[2] This electron-withdrawing effect lowers the pKa of the aniline nitrogen, making it less basic.[1][2] This modulation of basicity can be critical for optimizing a drug's solubility, permeability, and target engagement. A lower pKa can reduce unwanted interactions with acidic organelles and hERG channels, mitigating potential toxicity.[11][12]

The effect of fluorination on lipophilicity is more nuanced. While a single fluorine atom can slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a decrease.[2] This ability to fine-tune lipophilicity is invaluable for achieving the optimal balance between solubility and membrane permeability.

Bioisosterism and Target Engagement

Fluorine's small van der Waals radius, only slightly larger than that of hydrogen, allows it to act as a bioisostere for a hydrogen atom with minimal steric perturbation.[2][6] This enables chemists to probe the electronic requirements of a binding pocket without significantly altering the molecule's overall shape. Furthermore, the polarized C-F bond can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with protein targets, enhancing binding affinity and selectivity.[8][10]

Part 2: Synthesis and Characterization of Fluorinated Anilines

The successful application of fluorinated anilines in drug discovery relies on robust and efficient synthetic methodologies, as well as comprehensive analytical characterization.

Synthetic Strategies for Fluorinated Anilines

Several methods exist for the synthesis of fluorinated anilines, with the choice of route often depending on the desired substitution pattern and the scale of the reaction.

Protocol 1: Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation of 4-Fluoronitrobenzene

This is a common and high-yielding method for preparing 4-fluoroaniline.[13]

  • Rationale: The nitro group is selectively reduced to an amine in the presence of a metal catalyst and a hydrogen source. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[13]

  • Materials:

    • 4-Fluoronitrobenzene

    • 10% Palladium on Carbon (Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

    • Dichloromethane (DCM)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 4-fluoronitrobenzene (e.g., 2.00 mmol) in methanol (10 mL).[13]

    • Carefully add 10% Pd/C (e.g., 21 mg, 0.020 mmol) to the solution.[13]

    • Stir the reaction mixture and bubble hydrogen gas through it at room temperature for approximately 3 hours.[13]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, filter the catalyst through a pad of celite and wash the filter cake with dichloromethane (25 mL).[13]

    • Combine the filtrate and the DCM washing.

    • Remove the solvent under reduced pressure to yield the crude 4-fluoroaniline.

    • The product can be further purified by distillation if necessary.

Synthesis_of_4_Fluoroaniline cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Fluoronitrobenzene 4-Fluoronitrobenzene Reaction Catalytic Hydrogenation 4-Fluoronitrobenzene->Reaction Dissolve in Methanol H2 H2 H2->Reaction Bubble through Pd/C Pd/C Pd/C->Reaction Catalyst Methanol Methanol 4-Fluoroaniline 4-Fluoroaniline Filtration Filtration Reaction->Filtration Filter catalyst Evaporation Evaporation Filtration->Evaporation Remove solvent Evaporation->4-Fluoroaniline Yields

Caption: Analytical workflow for compound characterization.

Part 3: Case Studies of Fluorinated Anilines in FDA-Approved Drugs

The successful application of fluorinated anilines is evident in the numerous FDA-approved drugs that incorporate this motif. These case studies highlight the diverse therapeutic areas where this strategy has been employed to create safer and more effective medicines.

  • Sotorasib (Lumakras™): An anticancer agent used to treat non-small cell lung cancer, Sotorasib contains two fluorophenyl groups. The fluorine substituents were introduced to overcome low bioavailability observed in earlier analogues. [14]* Atogepant (Qulipta™): A calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine, Atogepant features a trifluorophenyl group. [9][15]* Melphalan Flufenamide (Pepaxto™): Used in the treatment of multiple myeloma, this drug incorporates a para-fluoro-L-phenylalanine moiety, where the fluorine substitution enhances metabolic stability. [14]* Asciminib (Scemblix™): Approved for the treatment of chronic myeloid leukemia, Asciminib contains a unique dichlorofluoromethoxy group on a phenyl ring, which was found to be important for its biological activity. [14][15] These examples underscore the power of fluorinated anilines to address key challenges in drug development, leading to the creation of innovative therapies for a range of diseases.

Conclusion: The Enduring Value of a "Magic Bullet"

Fluorinated anilines have firmly established their place as privileged scaffolds in medicinal chemistry. Their ability to profoundly and predictably modulate key drug-like properties makes them an invaluable tool for overcoming common obstacles in drug discovery and development. From enhancing metabolic stability and fine-tuning physicochemical properties to optimizing target engagement, the strategic incorporation of fluorinated anilines offers a versatile and powerful approach to designing the next generation of therapeutics. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies emerge, the role of these "magic bullets" is set to expand even further, promising a future of more effective and safer medicines.

References

Application Notes and Protocols for the Multigram Scale Synthesis of 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable two-step synthetic route for the preparation of 3,4-Difluoro-5-methylaniline, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the nitration of 1,2-difluoro-3-methylbenzene to yield the key intermediate, 3,4-difluoro-5-methylnitrobenzene. Subsequent reduction of the nitroaromatic compound via catalytic hydrogenation affords the target aniline in high yield and purity. This document provides detailed, step-by-step protocols suitable for multigram scale production, accompanied by in-depth discussions on the rationale behind experimental choices, safety considerations, and data presentation.

Introduction

Substituted anilines are fundamental precursors in modern organic synthesis, serving as pivotal components in a wide array of functional molecules.[1] Specifically, fluorinated anilines are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and binding affinity. This compound is an important synthetic intermediate whose structural motifs are found in various biologically active compounds. The efficient and scalable synthesis of this aniline is therefore of considerable importance for researchers in drug discovery and development.

This application note provides a reliable and field-proven methodology for the multigram scale synthesis of this compound, designed to be a self-validating system for researchers and scientists.

Synthetic Strategy

The selected synthetic pathway is a two-step process that is both efficient and amenable to scaling up. The strategy hinges on the principle of first introducing a nitro group onto a suitable precursor, followed by its reduction to the desired amine functionality. This approach is widely adopted in industrial settings for the synthesis of anilines due to the ready availability of starting materials and the high efficiency of the reduction step.[2][3]

The overall synthetic transformation is depicted below:

Synthetic_Pathway Start 1,2-Difluoro-3-methylbenzene Intermediate 3,4-Difluoro-5-methylnitrobenzene Start->Intermediate Nitration (KNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (H₂, Pd/C)

Figure 1: Overall synthetic pathway for this compound.

Part 1: Multigram Synthesis of 3,4-Difluoro-5-methylnitrobenzene

The initial step involves the electrophilic aromatic substitution of 1,2-difluoro-3-methylbenzene. The nitration is achieved using a mixture of potassium nitrate and concentrated sulfuric acid, a common and effective nitrating agent.[4][5] The directing effects of the substituents on the aromatic ring guide the position of the incoming nitro group.

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: To the flask, add 1,2-difluoro-3-methylbenzene (25.6 g, 0.2 mol).

  • Cooling: Cool the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (100 mL) to the stirred starting material via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Addition of Potassium Nitrate: Once the addition of sulfuric acid is complete and the temperature is stable at 0-5 °C, add potassium nitrate (20.2 g, 0.2 mol) portion-wise over 30-45 minutes.

  • Reaction: After the addition of potassium nitrate, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,4-difluoro-5-methylnitrobenzene as a pale yellow oil.

Part 2: Multigram Synthesis of this compound

The second and final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for its high efficiency, clean conversion, and scalability.[1][6]

Experimental Protocol
  • Reaction Setup: To a 500 mL hydrogenation vessel, add 3,4-difluoro-5-methylnitrobenzene (17.3 g, 0.1 mol) and methanol (200 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (1.7 g, 10 wt%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound is often of sufficient purity for subsequent use. If further purification is required, it can be distilled under reduced pressure or purified by column chromatography.

Data Summary

StepStarting MaterialReagentsProductScale (Grams)Yield (%)Purity
11,2-Difluoro-3-methylbenzeneKNO₃, H₂SO₄3,4-Difluoro-5-methylnitrobenzene25.6~75%>95%
23,4-Difluoro-5-methylnitrobenzeneH₂, 10% Pd/C, MethanolThis compound17.3~95%>98%

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction S1_Setup Reaction Setup (0-5 °C) S1_Reagents Add 1,2-difluoro-3-methylbenzene and H₂SO₄ S1_Setup->S1_Reagents S1_Nitration Portion-wise addition of KNO₃ S1_Reagents->S1_Nitration S1_Reaction Stir at RT for 12-16h S1_Nitration->S1_Reaction S1_Workup Quench with ice, Extract with EtOAc S1_Reaction->S1_Workup S1_Purification Wash, Dry, Concentrate & Purify S1_Workup->S1_Purification S1_Product 3,4-Difluoro-5-methylnitrobenzene S1_Purification->S1_Product S2_Setup Charge Hydrogenation Vessel S1_Product->S2_Setup Proceed to next step S2_Reagents Add 3,4-difluoro-5-methylnitrobenzene, Methanol, and Pd/C S2_Setup->S2_Reagents S2_Hydrogenation Pressurize with H₂ (50 psi) S2_Reagents->S2_Hydrogenation S2_Reaction Stir at RT for 4-6h S2_Hydrogenation->S2_Reaction S2_Workup Vent H₂, Purge with N₂, Filter S2_Reaction->S2_Workup S2_Purification Concentrate S2_Workup->S2_Purification S2_Product This compound S2_Purification->S2_Product

Figure 2: Step-by-step experimental workflow.

Safety Considerations

All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1,2-Difluoro-3-methylbenzene: Flammable liquid and vapor. Handle with care and avoid ignition sources.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

  • Potassium Nitrate: Oxidizing agent. Keep away from combustible materials.

  • 3,4-Difluoro-5-methylnitrobenzene: The toxicity of this specific compound is not well-documented. However, nitroaromatic compounds are generally toxic and should be handled with care.[2]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the system is properly sealed and purged. Palladium on carbon is pyrophoric when dry and should be handled with care, preferably wet.

  • This compound: Anilines are toxic and can be absorbed through the skin. Avoid contact and inhalation.

Conclusion

The protocol described herein provides a reliable and scalable method for the multigram synthesis of this compound. The two-step approach, involving nitration followed by catalytic hydrogenation, is efficient and utilizes readily available reagents. By following the detailed experimental procedures and adhering to the safety precautions, researchers can confidently produce this valuable synthetic intermediate in high yield and purity for their research and development needs.

References

Troubleshooting & Optimization

Navigating the Synthesis of 3,4-Difluoro-5-methylaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3,4-Difluoro-5-methylaniline. As a crucial building block in the development of various pharmaceuticals and agrochemicals, optimizing the synthesis of this compound is paramount. This guide, structured in a responsive question-and-answer format, is designed to provide in-depth technical assistance, troubleshoot common experimental hurdles, and explain the scientific principles behind the recommended protocols.

I. Synthesis Overview and Key Challenges

The most common and industrially scalable approach to synthesizing this compound involves a two-step process: the nitration of 1,2-difluoro-3-methylbenzene followed by the reduction of the resulting nitro intermediate.

Synthesis_Workflow A 1,2-Difluoro-3-methylbenzene B Nitration (HNO3/H2SO4) A->B Step 1 C 3,4-Difluoro-5-methylnitrobenzene (and isomers) B->C D Reduction (e.g., H2/Pd/C) C->D Step 2 E This compound D->E

Caption: General synthetic workflow for this compound.

While seemingly straightforward, this synthesis presents several challenges that can impact yield and purity. These include controlling the regioselectivity of the nitration reaction, ensuring the complete reduction of the nitro group, and effectively purifying the final product from isomers and other impurities. This guide will address these challenges in detail.

II. Frequently Asked Questions (FAQs) and Troubleshooting

A. Nitration of 1,2-Difluoro-3-methylbenzene

Q1: What is the expected major product of the nitration of 1,2-difluoro-3-methylbenzene, and why?

A1: The nitration of 1,2-difluoro-3-methylbenzene is a classic example of electrophilic aromatic substitution where the directing effects of the substituents determine the regioselectivity. The methyl group is an activating ortho, para-director, while the fluorine atoms are deactivating ortho, para-directors.[1][2] This means the incoming nitro group will preferentially substitute at positions that are ortho or para to the methyl group and meta to the fluorine atoms.

Considering the positions on the ring:

  • Position 4: Ortho to the methyl group and meta to the 2-fluoro group.

  • Position 5: Para to the methyl group and meta to both fluoro groups. This position is sterically accessible and electronically favored.

  • Position 6: Ortho to the methyl group and ortho to the 1-fluoro group. Steric hindrance from the adjacent methyl and fluoro groups makes this position less favorable.

Therefore, the major product is expected to be 3,4-difluoro-5-methylnitrobenzene , with 2,3-difluoro-4-methylnitrobenzene as a potential minor isomer.

Caption: Directing effects influencing the nitration of 1,2-difluoro-3-methylbenzene.

Q2: My nitration reaction is producing a low yield of the desired isomer. How can I optimize the reaction conditions?

A2: Low yield of the desired isomer can be attributed to several factors, including reaction temperature, the ratio of nitric to sulfuric acid, and reaction time.

ParameterRecommended ConditionRationale
Temperature 0-10 °CNitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent the formation of dinitro- and other over-nitrated byproducts.[3]
Nitrating Agent 1.1 - 1.5 equivalents of concentrated nitric acidUsing a slight excess of nitric acid ensures complete conversion of the starting material.
Catalyst 2.0 - 3.0 equivalents of concentrated sulfuric acidSulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4] It also serves as a dehydrating agent.
Addition Slow, dropwise addition of the nitrating mixtureThis helps to control the reaction temperature and prevent localized overheating.
Reaction Time 1 - 4 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time for quenching.

Experimental Protocol: Optimized Nitration

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (2.5 equivalents).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared, add 1,2-difluoro-3-methylbenzene (1.0 equivalent) dropwise to the stirred mixture, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

B. Reduction of 3,4-Difluoro-5-methylnitrobenzene

Q3: I am observing incomplete reduction of the nitro group to the amine. What could be the cause and how can I fix it?

A3: Incomplete reduction is a common issue in catalytic hydrogenation and can be caused by several factors.[5]

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. It is crucial to use a fresh, high-quality catalyst.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to a sluggish or incomplete reaction. While atmospheric pressure is often sufficient, some substrates may require higher pressures.

  • Solvent: The solubility of the nitro compound in the reaction solvent is critical. Poor solubility can limit the reaction rate.[5] Common solvents for this reduction include ethanol, methanol, and ethyl acetate.

  • Catalyst Poisons: Trace impurities in the starting material or solvent, such as sulfur or halogen compounds, can poison the catalyst.

Troubleshooting Incomplete Reduction:

  • Use a Fresh Catalyst: Ensure your Pd/C is active.

  • Increase Catalyst Loading: Try increasing the weight percentage of the catalyst (e.g., from 5 mol% to 10 mol%).

  • Optimize Solvent: If solubility is an issue, consider using a co-solvent system, such as ethanol/water.

  • Increase Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure.

  • Consider Alternative Reducing Agents: If catalytic hydrogenation is consistently problematic, other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid can be effective.[6]

Experimental Protocol: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 3,4-difluoro-5-methylnitrobenzene (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen or argon to remove air.

  • Introduce hydrogen gas (typically via a balloon or at a set pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. Caution: The filter cake can be pyrophoric; keep it wet.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

C. Purification of this compound

Q4: My final product is contaminated with isomers and has a dark color. How can I effectively purify it?

A4: The purification of halogenated anilines often requires a multi-step approach to remove both isomeric impurities and colored byproducts.[7]

  • Removal of Isomers: The separation of regioisomers can be challenging due to their similar physical properties.

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method.

    • Column Chromatography: This is a powerful technique for separating isomers. A systematic optimization of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

  • Decolorization: The dark color is often due to the formation of oxidation products.

    • Activated Charcoal Treatment: Dissolve the crude aniline in a suitable hot solvent and add a small amount of activated charcoal. Heat briefly and then filter the hot solution to remove the charcoal and adsorbed colored impurities. The purified aniline can then be recovered by crystallization or removal of the solvent.

    • Conversion to Hydrochloride Salt: Dissolving the aniline in an acidic solution (e.g., HCl in ether) will form the hydrochloride salt, which often precipitates as a white solid. Non-basic colored impurities will remain in the organic solvent. The pure aniline can be regenerated by basification with a base like sodium hydroxide followed by extraction.[8]

Experimental Protocol: Purification

  • Distillation (Optional): If a significant amount of isomeric impurity is present, perform fractional distillation under reduced pressure.

  • Acid-Base Extraction: a. Dissolve the crude aniline in a suitable organic solvent like diethyl ether or ethyl acetate. b. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract the aniline into the aqueous layer as its hydrochloride salt. c. Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities. d. Basify the aqueous layer with a strong base (e.g., 2M NaOH) until the aniline precipitates or forms an oil. e. Extract the aniline back into an organic solvent. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: If isomeric impurities persist, purify the product by flash column chromatography on silica gel using a suitable eluent system.

III. Summary of Key Parameters

StageKey ParameterRecommended Value/ConditionPotential IssueTroubleshooting
Nitration Temperature0-10 °COver-nitration, low yieldMaintain strict temperature control
Nitrating Agent Ratio1.1-1.5 eq. HNO₃ / 2.0-3.0 eq. H₂SO₄Incomplete reaction or side productsUse appropriate stoichiometry
Reduction Catalyst ActivityFresh 5-10 mol% Pd/CIncomplete reductionUse fresh catalyst, increase loading
SolventEthanol, Methanol, Ethyl AcetatePoor solubilityUse a co-solvent system
Purification Isomer SeparationFractional Distillation or Column ChromatographyCo-elution of isomersOptimize distillation conditions or chromatography eluent
DecolorizationActivated Charcoal or Acid-Base ExtractionPersistent colorRepeat decolorization step

IV. References

  • Wikipedia. (2023). Electrophilic aromatic directing groups. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines. --INVALID-LINK--

  • ACS Omega. (2022). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. --INVALID-LINK--

  • YouTube. (2018). Electrophilic aromatic substitution: meta directors. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. --INVALID-LINK--

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoronitrobenzene. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 3,4-dichloro-5-nitro-α,α,α-trifluorotoluene. --INVALID-LINK--

  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. --INVALID-LINK--

  • RSC Publishing. (2023). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. --INVALID-LINK--

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Nitration of 3,5-Difluorotoluene. --INVALID-LINK--

  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?--INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Nitration of 2,6-Difluorotoluene. --INVALID-LINK--

  • PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Fluoro-5-nitrotoluene synthesis. --INVALID-LINK--

  • YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group. --INVALID-LINK--

  • ACS Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. --INVALID-LINK--

  • YouTube. (2019). reduction of nitro groups to anilines. --INVALID-LINK--

  • LookChem. (n.d.). Purification of Aniline. --INVALID-LINK--

  • Reddit. (2021). Reducing a Nitrobenzene to Aniline without hydrogen?--INVALID-LINK--

  • ResearchGate. (n.d.). Reduction of p-nitrotoluene in different solvent systems using sodium borohydride a. --INVALID-LINK--

  • SciSpace. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.--INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. --INVALID-LINK--

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. --INVALID-LINK--

  • ResearchGate. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. --INVALID-LINK--

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. --INVALID-LINK--

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. --INVALID-LINK--

  • OUCI. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. --INVALID-LINK--

  • University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). --INVALID-LINK--

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. --INVALID-LINK--

  • YouTube. (2023). Nitration of Aromatic Compounds. --INVALID-LINK--

  • NCBI. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. --INVALID-LINK--

  • ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?--INVALID-LINK--

  • Chem-Impex. (n.d.). 2,5-Difluoro-4-nitrotoluene. --INVALID-LINK--

  • Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline. --INVALID-LINK--

  • Sciencemadness.org. (2008). Reduction of Nitro Toluene. --INVALID-LINK--

  • Semantic Scholar. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. --INVALID-LINK--

  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline. --INVALID-LINK--

  • Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis. --INVALID-LINK--

  • MDPI. (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. --INVALID-LINK--

References

Technical Support Center: Synthesis of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated anilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these crucial building blocks. Fluorinated anilines are of significant interest in medicinal chemistry due to the ability of fluorine to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2] However, their synthesis can present unique difficulties. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues you may face in the lab.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses specific problems that can arise during the synthesis of fluorinated anilines, offering explanations for the underlying causes and providing actionable solutions.

Poor Regioselectivity in Electrophilic Aromatic Substitution

Question: I am attempting to introduce a substituent (e.g., nitro or halogen) onto a fluorinated aniline precursor, but I am getting a mixture of ortho-, meta-, and para-isomers with low yield of the desired product. How can I improve regioselectivity?

Answer: Poor regioselectivity is a common hurdle in the synthesis of substituted anilines, including their fluorinated analogs.[3] The powerful ortho-, para-directing effect of the amino group often leads to mixtures of isomers. Here are some potential causes and solutions:

  • Issue: Anilinium Ion Formation in Strongly Acidic Conditions. In highly acidic media, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH3+). This group is deactivating and meta-directing, leading to the formation of undesired meta-substituted products.[3]

    • Solution: Protection of the Amino Group. The most effective strategy is to protect the amino group as an amide (e.g., acetanilide) before carrying out the electrophilic substitution. The amide group is still an ortho-, para-director but is less basic and will not be protonated under the reaction conditions. The protecting group can be easily removed by hydrolysis after the substitution.[3]

  • Issue: Insufficient Steric Hindrance for Para-Selectivity. When the para-isomer is the desired product, steric hindrance at the ortho positions can be used to favor its formation.

    • Solution: Use of Bulky Protecting Groups. Employing a bulkier protecting group than acetyl, such as a pivaloyl or benzoyl group, can increase steric hindrance around the ortho positions and enhance the yield of the para-isomer.[3]

  • Issue: Reaction Conditions Influencing Isomer Ratios. Temperature and solvent can significantly impact the distribution of isomers.

    • Solution: Optimization of Reaction Conditions. Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer. The choice of solvent can also influence selectivity.[3]

Difficulties with Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to synthesize a fluorinated aniline via an SNAr reaction using a fluoro-substituted aromatic ring with an activating group (e.g., nitro), but the reaction is sluggish or fails completely. What could be the problem?

Answer: While the carbon-fluorine bond is strong, fluorine can be an excellent leaving group in SNAr reactions when the aromatic ring is sufficiently electron-deficient.[4] However, several factors can impede this reaction:

  • Issue: Insufficient Activation of the Aromatic Ring. The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups.[4]

    • Solution: Ensure Proper Positioning of Activating Groups. Electron-withdrawing groups must be positioned ortho or para to the fluorine leaving group to effectively stabilize the intermediate through resonance. Meta-positioning provides much weaker activation.[4]

  • Issue: Poor Nucleophile. The reactivity of the nucleophile is critical.

    • Solution: Use a Stronger Nucleophile or More Forcing Conditions. If using a weak nucleophile like ammonia, consider using an ammonia equivalent like lithium bis(trimethylsilyl)amide followed by hydrolysis, or employ higher temperatures and pressures.[5] The choice of base is also crucial; stronger bases can deprotonate weaker nucleophiles, increasing their reactivity.

  • Issue: Solvent Effects. The solvent plays a key role in stabilizing the charged intermediate.

    • Solution: Employ Polar Aprotic Solvents. Solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[6]

Challenges in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a fluoroarene is giving low yields or significant side products. How can I optimize this reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to various parameters.[5][7]

  • Issue: Catalyst Inhibition or Decomposition. The palladium catalyst can be inhibited by certain functional groups or decompose at high temperatures.[8]

    • Solution: Judicious Ligand Selection and Temperature Control. The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands often promote the reaction.[9] Running the reaction at the lowest effective temperature can minimize catalyst decomposition.[8] The use of pre-catalysts can also improve reproducibility by avoiding the need for in-situ catalyst formation.[9]

  • Issue: Inappropriate Base. The choice of base is crucial for the success of the reaction.[10]

    • Solution: Match the Base to the Substrate and Nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be more suitable.[8][9]

  • Issue: Challenges with Ammonia as a Nucleophile. Directly using ammonia can be difficult due to its volatility and tendency to bind strongly to the palladium center.[5]

    • Solution: Utilize Ammonia Equivalents. Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide can serve as ammonia surrogates, with the primary aniline being liberated upon subsequent hydrolysis.[5]

Side Reactions in the Catalytic Hydrogenation of Fluorinated Nitroaromatics

Question: I am reducing a fluorinated nitroaromatic to the corresponding aniline using catalytic hydrogenation, but I am observing dehalogenation and the formation of other byproducts. How can I improve the selectivity?

Answer: Catalytic hydrogenation is a common method for nitro group reduction, but over-reduction and dehalogenation can be significant issues, especially with more reactive halogens like iodine and bromine.[11]

  • Issue: Dehalogenation. The catalyst can also catalyze the hydrogenolysis of the carbon-halogen bond.

    • Solution: Catalyst and Condition Optimization. Platinum-based catalysts are often more prone to causing dehalogenation than palladium catalysts.[11] Using a less active catalyst or modifying the catalyst support can improve selectivity.[12] Running the reaction at lower hydrogen pressures and temperatures can also minimize dehalogenation.[13][14] The addition of catalyst modifiers or inhibitors can sometimes suppress dehalogenation.[12]

  • Issue: Formation of Intermediates (Hydroxylamines, Azo, Azoxy compounds). Incomplete reduction can lead to the accumulation of intermediates which can then undergo condensation reactions to form dimeric byproducts.[14][15]

    • Solution: Ensure Complete Reaction and Optimize pH. Monitor the reaction closely to ensure it proceeds to completion.[14] The pH of the reaction medium can also influence the formation of these byproducts. In some cases, the addition of a small amount of acid can help to suppress their formation.[14]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the carbon-fluorine bond so stable, yet fluorine can be a good leaving group in SNAr reactions?

A1: The carbon-fluorine bond is the strongest single bond to carbon, which contributes to the metabolic stability of many fluorinated compounds.[16] This strength is due to the high electronegativity of fluorine and the significant orbital overlap between carbon and fluorine. However, in nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[4] The stability of this negatively charged intermediate is the key factor. The high electronegativity of fluorine helps to stabilize this intermediate through an inductive effect. Since the C-F bond is broken in a subsequent, faster step, the bond strength has less of an impact on the overall reaction rate.[4]

Q2: How does fluorine substitution affect the basicity of anilines?

A2: Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I effect).[17] This effect reduces the electron density on the nitrogen atom of the aniline, making the lone pair of electrons less available for donation to a proton. Consequently, fluorinated anilines are generally less basic than aniline itself.[17]

Q3: What are some common methods for purifying fluorinated anilines?

A3: The purification method will depend on the physical properties of the specific fluorinated aniline and the impurities present. Common techniques include:

  • Distillation: For liquid anilines, distillation under reduced pressure is often effective.

  • Recrystallization: Solid anilines can be purified by recrystallization from a suitable solvent.

  • Column Chromatography: This is a versatile method for separating the desired product from both more and less polar impurities.

Q4: Are there any specific safety precautions I should take when working with fluorinated anilines?

A4: Yes. Fluorinated anilines, like many anilines, can be toxic and may be absorbed through the skin.[18] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Protection of p-Fluoroaniline as an Acetanilide

This protocol is a general procedure for the protection of the amino group, which is often a necessary first step before performing electrophilic aromatic substitution.

Materials:

  • p-Fluoroaniline

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Dissolve 10 g of p-fluoroaniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

  • Prepare a solution of 16 g of sodium acetate in 50 mL of water.

  • Cool the p-fluoroaniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.

  • Immediately add the sodium acetate solution and stir the mixture vigorously.

  • The p-fluoroacetanilide will precipitate out of solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure p-fluoroacetanilide.

Diagrams

S_N_Ar_Mechanism Figure 1: General Mechanism for Nucleophilic Aromatic Substitution (SNAr) cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Aryl-F Ar-F Meisenheimer [Ar(F)Nu]⁻ (Meisenheimer Complex) Aryl-F->Meisenheimer + Nu⁻ Nu Nu⁻ Meisenheimer_2 [Ar(F)Nu]⁻ Aryl-Nu Ar-Nu Meisenheimer_2->Aryl-Nu - F⁻ F F⁻

Caption: General mechanism for SNAr reactions.

Buchwald_Hartwig_Catalytic_Cycle Figure 2: Simplified Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-X) Pd(II)_complex L₂Pd(II)(Ar)(X) Ox_Add->Pd(II)_complex Ar-X Ligand_Ex Ligand Exchange (R₂NH, Base) Amine_complex L₂Pd(II)(Ar)(NR₂) Ligand_Ex->Amine_complex R₂NH, Base Red_Elim Reductive Elimination Product Ar-NR₂ Red_Elim->Product Product->Pd(0)L2 Regeneration

Caption: Simplified Buchwald-Hartwig amination cycle.

Section 4: Quantitative Data Summary

Reaction TypeCommon SubstratesKey ReagentsTypical ConditionsCommon Challenges
Electrophilic Aromatic Substitution Fluorinated Anilines (protected)HNO₃/H₂SO₄, Br₂0°C to RTPoor regioselectivity, formation of anilinium ion.[3]
Nucleophilic Aromatic Substitution (SNAr) Fluoroarenes with EWGAmines, AlkoxidesPolar aprotic solvents (DMF, DMSO), elevated temp.Insufficient activation, weak nucleophile.[4][19]
Buchwald-Hartwig Amination FluoroarenesPd catalyst, phosphine ligand, base (e.g., NaOtBu)Anhydrous solvent (e.g., toluene), 80-110°CCatalyst inhibition/decomposition, base sensitivity.[5][8]
Catalytic Hydrogenation Fluorinated NitroaromaticsH₂, Pd/C or PtO₂Various solvents (EtOH, EtOAc), RT to 50°C, 1-5 atm H₂Dehalogenation, formation of dimeric byproducts.[11][14]

References

Technical Support Center: Purification of Crude 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-Difluoro-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound, a key building block in pharmaceutical synthesis. This document synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered during the purification of this and structurally related fluoroanilines.

Introduction: The Challenge of Purifying Fluoroanilines

This compound (CAS 1505944-46-6) is a substituted aniline where the fluorine atoms significantly influence the molecule's electronic properties, basicity, and intermolecular interactions. While essential for its function in target compounds, these features also present unique purification challenges. Crude samples can contain a variety of impurities, including positional isomers, unreacted starting materials, and byproducts from the synthetic route. Achieving the high purity (often >99.5%) required for pharmaceutical applications necessitates a well-designed purification strategy.[1]

This guide provides a structured approach to troubleshooting common issues and offers detailed, step-by-step protocols for the most effective purification techniques.

Troubleshooting Guide: Common Issues in Purification

This section addresses frequent problems observed during the purification of this compound, their probable causes, and actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Product discoloration (yellow to dark brown) 1. Oxidation: Anilines are susceptible to air oxidation, forming colored polymeric impurities. 2. Residual acidic/basic impurities: Catalysts or reagents from the synthesis can promote degradation.1. Handle the material under an inert atmosphere (Nitrogen or Argon) where possible. 2. Store purified aniline in a cool, dark place under inert gas. 3. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acid before distillation or chromatography.
Low yield after recrystallization 1. Solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures. 2. Excessive solvent volume: Using too much solvent will keep the product in solution. 3. Premature crystallization: The compound crashes out of solution too quickly, trapping impurities.1. Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures (e.g., heptane/ethyl acetate, toluene). 2. Use a minimal amount of hot solvent to fully dissolve the crude material. 3. Employ a solvent/anti-solvent system (e.g., dissolve in a small amount of dichloromethane and slowly add hexane until turbidity appears, then heat to clarify and cool slowly).[2]
Incomplete separation of isomers by column chromatography 1. Inappropriate stationary phase: Standard silica gel may not resolve closely related isomers. 2. Incorrect mobile phase polarity: The eluent may be too strong or too weak, leading to co-elution.1. Consider using a different stationary phase. Phenyl-based columns can offer enhanced separation of aromatic isomers through π-π interactions.[3] 2. Perform a thorough mobile phase screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system with good separation (Rf values between 0.2 and 0.5). A shallow gradient (e.g., 0-15% ethyl acetate in hexane) is often effective.
Product decomposition during distillation 1. High boiling point: The compound may require high temperatures for atmospheric distillation, leading to thermal degradation. 2. Presence of non-volatile impurities: Can lead to bumping and localized overheating.1. Utilize vacuum distillation. Reducing the pressure significantly lowers the boiling point, preventing thermal decomposition. For the related 3,4-Difluoroaniline, the boiling point is 77 °C at 7 mmHg, a significant reduction from its atmospheric boiling point. 2. Ensure the crude material is free of non-volatile salts before distillation. An aqueous workup can help remove these.
Persistent baseline impurities in HPLC/GC analysis 1. Starting material contamination: Unreacted precursors from the synthesis. 2. Byproducts from synthesis: Side-reactions can generate structurally similar impurities. A common synthetic route involves the reduction of a nitro group, so nitro-aromatic impurities may be present.[4]1. Acid-base extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The aniline will move to the aqueous phase as a salt, leaving non-basic impurities behind. The aniline can then be recovered by basifying the aqueous layer and re-extracting. 2. Chromatography: If impurities have similar basicity, column chromatography is the most effective removal method.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of color in my crude this compound?

A1: The most frequent cause of a yellow, red, or brown color is the oxidation of the aniline functional group. Anilines are notoriously sensitive to air and light, which can lead to the formation of highly colored polymeric oxidation products. To mitigate this, it is crucial to handle the compound under an inert atmosphere (like nitrogen or argon) whenever possible and to store it in a cool, dark environment.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted anilines like this one, a good starting point is to test solvent systems of varying polarity. Based on the "like dissolves like" principle, polar aprotic or moderately polar solvents are good candidates.[5]

  • Recommended solvents to screen: Heptane/Ethyl Acetate, Toluene, or a mixture of Dichloromethane and Hexane (as a solvent/anti-solvent pair).[2]

  • Procedure for screening: In small test tubes, add a few milligrams of your crude product and test its solubility in a small volume of each solvent at room and elevated temperatures.

Q3: My main impurity is a positional isomer. What is the best purification strategy?

A3: Separating positional isomers is a common challenge due to their similar physical properties.[3]

  • Fractional Distillation under Vacuum: If the isomers have a sufficient difference in boiling points, fractional vacuum distillation can be effective.

  • Preparative Column Chromatography: This is often the most reliable method. For aromatic isomers, consider using a stationary phase that offers alternative selectivity, such as a phenyl-bonded silica gel, which can enhance separation through π-π interactions.[6]

  • Recrystallization: Sometimes, a specific solvent system can selectively crystallize one isomer, leaving the other in the mother liquor. This often requires careful screening and optimization.

Q4: Can I use an acid wash to purify my compound?

A4: Yes, acid-base extraction is a very effective technique for purifying anilines. The basic nitrogen atom of the aniline can be protonated by an acid to form a water-soluble salt. This allows for the separation of non-basic organic impurities.

  • General Procedure: Dissolve the crude aniline in an organic solvent like ethyl acetate or dichloromethane. Extract this solution with a dilute aqueous acid (e.g., 1-2 M HCl). The protonated aniline will move into the aqueous layer. The organic layer, containing neutral or acidic impurities, can be discarded. The aqueous layer is then cooled (e.g., in an ice bath) and a base (e.g., 10 M NaOH) is added until the solution is strongly alkaline (pH > 12) to deprotonate the aniline salt, causing the free aniline to precipitate or form an oil. The pure aniline is then extracted back into an organic solvent, dried, and the solvent is evaporated.

Q5: What analytical techniques should I use to assess the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, capable of separating trace impurities and providing accurate quantification. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the final product and can detect impurities if they are present in sufficient quantities (>1%). ¹⁹F NMR is particularly useful for fluorinated compounds.

Experimental Protocols and Workflows

Protocol 1: Purification by Vacuum Distillation

This method is ideal for removing non-volatile impurities and some closely boiling isomers on a larger scale.

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Preparation: Place the crude this compound into the distillation flask (do not fill more than two-thirds full) along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum. The pressure should be stable before heating begins. A pressure of 1-10 mmHg is typical.

    • Gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions first.

    • Monitor the vapor temperature. The main fraction should be collected at a stable temperature. The boiling point of the related 3,4-difluoroaniline is 77 °C at 7 mmHg, providing a reasonable estimate.

    • Once the main fraction is collected, stop heating and allow the system to cool completely before slowly releasing the vacuum.

Workflow for Purification Strategy Selection

Purification_Workflow Purification Strategy for this compound cluster_start cluster_analysis Initial Analysis cluster_decision Impurity Type? cluster_purification Purification Method cluster_final Final Product start Crude this compound initial_analysis Analyze by TLC/GC-MS to Identify Impurity Profile start->initial_analysis impurity_type Nature of Impurities initial_analysis->impurity_type acid_base Acid-Base Extraction impurity_type->acid_base Non-basic or Particulate distillation Vacuum Distillation impurity_type->distillation Non-volatile or High-boiling chromatography Column Chromatography impurity_type->chromatography Isomers or Similar Polarity purity_check Purity Check (HPLC/GC-MS) acid_base->purity_check distillation->purity_check chromatography->purity_check purity_check->chromatography Purity Not Met, Isomers Remain final_product Pure this compound (>99.5%) purity_check->final_product Purity Met

Caption: Logical workflow for selecting an appropriate purification strategy.

Protocol 2: Purification by Column Chromatography

This is the most versatile technique for removing impurities with similar physical properties, such as positional isomers.

  • Select Mobile Phase: Using TLC, identify a solvent system that provides good separation of your product from its impurities. A common starting point for anilines is a mixture of ethyl acetate and hexane. Aim for an Rf value of ~0.3 for the desired compound.

  • Pack the Column:

    • Prepare a slurry of silica gel in the least polar mobile phase component (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 5% to 20% ethyl acetate in hexane) is often more effective than isocratic (constant polarity) elution.

    • Collect fractions and monitor them by TLC to identify which contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Diagram of Key Purification Relationships

Purification_Relationships Basicity Basicity Extraction Extraction Basicity->Extraction Exploited by Volatility Volatility Distillation Distillation Volatility->Distillation Exploited by Polarity Polarity Chromatography Chromatography Polarity->Chromatography Exploited by

Caption: Relationship between compound properties and purification techniques.

References

minimizing byproduct formation in 3,4-Difluoro-5-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,4-Difluoro-5-methylaniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during this multi-step synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes and minimize the formation of unwanted byproducts.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 3,4-difluorotoluene. The first step is an electrophilic aromatic substitution (nitration) to introduce a nitro group, followed by a reduction of the nitro group to the desired aniline.

Frequently Asked Questions (FAQs)

Synthesis Pathway

Q1: What is the most common and industrially viable route for synthesizing this compound?

A1: The most prevalent and scalable synthesis route involves a two-step process:

  • Nitration: Electrophilic nitration of 3,4-difluorotoluene using a mixture of concentrated nitric acid and sulfuric acid to produce the key intermediate, 1,2-Difluoro-4-methyl-5-nitrobenzene.

  • Reduction: Subsequent reduction of the nitro group of 1,2-Difluoro-4-methyl-5-nitrobenzene to an amine using methods such as catalytic hydrogenation. This pathway is favored due to the availability of the starting materials and the generally reliable nature of these reactions.

Nitration Step

Q2: What are the primary byproducts I should expect during the nitration of 3,4-difluorotoluene?

A2: The primary byproducts are positional isomers of the desired 1,2-Difluoro-4-methyl-5-nitrobenzene. The directing effects of the two fluorine atoms and the methyl group on the aromatic ring influence the position of the incoming nitro group. The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. This can lead to a mixture of isomers.

Q3: Can dinitration occur, and how can I avoid it?

A3: Yes, dinitration is a potential side reaction, especially if the reaction conditions are too harsh. To avoid the formation of dinitrotoluene derivatives, it is crucial to maintain a low reaction temperature (typically between 0 and 10 °C) and to use a stoichiometric or only a slight excess of the nitrating agent[1].

Q4: Can the methyl group be oxidized by the nitrating mixture?

A4: While less common under controlled nitration conditions, oxidation of the methyl group to a carboxylic acid is a possibility with overly aggressive or contaminated nitrating agents. Using high-purity acids and maintaining the recommended temperature range can mitigate this risk[1].

Reduction Step

Q5: What are the common byproducts formed during the reduction of 1,2-Difluoro-4-methyl-5-nitrobenzene?

A5: Byproducts in the reduction step can arise from incomplete reduction or intermolecular reactions. These may include nitroso, azoxy, and azo compounds. The formation of these intermediates is influenced by the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is generally clean, but issues with catalyst activity or hydrogen pressure can lead to the accumulation of these intermediates.

Q6: Are there any concerns about dehalogenation during the reduction?

A6: Yes, dehalogenation (loss of fluorine atoms) can be a concern during catalytic hydrogenation of halogenated nitroaromatics. The choice of catalyst, solvent, and the presence of a base can influence the extent of dehalogenation. Careful screening of reaction conditions is recommended to minimize this side reaction.

Troubleshooting Guides

Part 1: Nitration of 3,4-Difluorotoluene

This section addresses common problems encountered during the electrophilic nitration of 3,4-difluorotoluene to form 1,2-Difluoro-4-methyl-5-nitrobenzene.

Problem 1: Low Yield of the Desired Product

Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, though with caution to avoid side reactions.Nitration is a kinetically controlled process. Insufficient time or temperature may lead to incomplete conversion of the starting material.
Insufficiently Strong Nitrating Agent Ensure the use of concentrated nitric acid (65-70%) and concentrated sulfuric acid (98%). The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺)[2].The formation of the nitronium ion is an equilibrium process. The presence of a strong acid like sulfuric acid is essential to generate a sufficient concentration of the electrophile to drive the reaction forward.

Problem 2: Formation of Multiple Isomeric Byproducts

Potential Cause Recommended Solution Scientific Rationale
Suboptimal Reaction Temperature Maintain a low and consistent reaction temperature, typically between 0 and 10 °C, using an ice bath.The regioselectivity of nitration can be temperature-dependent. Higher temperatures can provide enough activation energy to overcome the barriers for the formation of less-favored isomers.
Incorrect Reagent Addition Add the nitrating mixture (or the toluene) slowly and dropwise to the reaction flask with vigorous stirring.This ensures localized "hot spots" are avoided, which can lead to a loss of selectivity and the formation of undesired isomers and dinitrated byproducts.

Problem 3: Formation of Dinitrated Byproducts

Potential Cause Recommended Solution Scientific Rationale
Excess Nitrating Agent Use a carefully measured stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.The presence of a large excess of the nitrating agent increases the probability of a second nitration event on the already nitrated product ring, which is still activated enough to react under forcing conditions.
High Reaction Temperature As with isomer control, maintain a low reaction temperature (0-10 °C).Dinitration has a higher activation energy than mononitration. Keeping the temperature low disfavors this subsequent reaction.
Part 2: Reduction of 1,2-Difluoro-4-methyl-5-nitrobenzene

This section provides troubleshooting for the reduction of the nitro-intermediate to the final product, this compound.

Problem 1: Incomplete Reduction (Presence of Nitro or Intermediate Species)

Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst (for Catalytic Hydrogenation) Use a fresh, high-quality catalyst (e.g., Pd/C). Ensure the catalyst is not poisoned by impurities from the previous step. A small amount of acid or base may be needed to activate some catalysts.The activity of hydrogenation catalysts can be diminished by contaminants or improper handling. A highly active catalyst is necessary for the complete reduction of the nitro group.
Insufficient Hydrogen Pressure Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the specific catalyst and substrate.The reduction of a nitro group is a multi-step process that consumes multiple equivalents of hydrogen. Insufficient hydrogen pressure can lead to the accumulation of partially reduced intermediates like nitroso and hydroxylamino species, which can then form azoxy and azo byproducts.
Inadequate Reaction Time or Temperature Monitor the reaction by TLC or HPLC until the starting material is fully consumed. If the reaction is sluggish, a moderate increase in temperature or pressure may be necessary.The rate of catalytic hydrogenation is dependent on temperature and pressure. Optimizing these parameters can ensure the reaction goes to completion in a reasonable timeframe.

Problem 2: Formation of Azo and Azoxy Byproducts

Potential Cause Recommended Solution Scientific Rationale
Sub-stoichiometric Amount of Reducing Agent If using a chemical reductant (e.g., SnCl₂/HCl, Fe/HCl), ensure at least the stoichiometric amount is used. For catalytic hydrogenation, ensure adequate hydrogen supply.Azo and azoxy compounds are formed from the condensation of partially reduced nitro-intermediates (nitroso and hydroxylamino species). Ensuring complete reduction to the aniline prevents the buildup of these intermediates.
Reaction pH The optimal pH for reduction can vary with the chosen method. For some metal/acid reductions, maintaining an acidic medium is crucial.The stability and reactivity of the intermediates in the reduction pathway can be pH-dependent.

Problem 3: Dehalogenation (Loss of Fluorine)

Potential Cause Recommended Solution Scientific Rationale
Overly Aggressive Reduction Conditions Use milder reduction conditions. This could involve using a less active catalyst, lower hydrogen pressure, or lower temperature. The addition of a catalyst inhibitor in trace amounts can sometimes suppress dehalogenation.The carbon-fluorine bond can be susceptible to hydrogenolysis under harsh catalytic hydrogenation conditions.
Choice of Solvent and Base The solvent and the presence of a base can influence the rate of dehalogenation. Screening different solvents and using a non-nucleophilic base (if a base is required) can help minimize this side reaction.The reaction environment can affect the interaction of the substrate with the catalyst surface, thereby influencing the selectivity of the reduction.

Analytical Characterization and Purification

Identifying and Quantifying Byproducts

Accurate analysis is crucial for optimizing the synthesis and ensuring the purity of the final product.

Analytical Technique Application
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile isomeric byproducts from the nitration step. The mass spectra can confirm the molecular weight of the isomers.
High-Performance Liquid Chromatography (HPLC) A versatile technique for monitoring the progress of both the nitration and reduction steps. Reversed-phase HPLC with a C18 column can effectively separate the starting material, product, and various byproducts. It is also the preferred method for quantifying the purity of the final aniline product.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation of the desired product and any isolated byproducts. ¹⁹F NMR is particularly useful for confirming the integrity of the C-F bonds and distinguishing between fluorinated isomers.

Purification Strategies

Purification Method Application
Fractional Distillation Can be effective for separating the desired 1,2-Difluoro-4-methyl-5-nitrobenzene from other isomers if their boiling points are sufficiently different.
Column Chromatography The most common method for purifying both the nitro-intermediate and the final aniline product on a laboratory scale. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically effective.
Recrystallization If the desired product is a solid with suitable solubility properties, recrystallization can be a highly effective method for achieving high purity.

Visualizing the Process

Workflow for Optimizing the Nitration Step

Nitration_Workflow Start Start: 3,4-Difluorotoluene Nitration Nitration (HNO₃, H₂SO₄, 0-10 °C) Start->Nitration Analysis In-Process Analysis (TLC/GC) Nitration->Analysis Workup Aqueous Workup & Extraction Analysis->Workup Reaction Complete Troubleshoot Troubleshoot: - Low Yield - Isomer Formation - Dinitration Analysis->Troubleshoot Problem Detected Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure 1,2-Difluoro-4-methyl- 5-nitrobenzene Purification->Product Feedback Adjust Conditions: - Temperature - Reagent Ratio - Reaction Time Troubleshoot->Feedback Feedback->Nitration

Caption: Workflow for the nitration of 3,4-difluorotoluene.

Logical Relationship of Byproduct Formation

Byproduct_Formation cluster_nitration Nitration Step cluster_reduction Reduction Step Start_Nitration 3,4-Difluorotoluene Desired_Nitro 1,2-Difluoro-4-methyl-5-nitrobenzene Start_Nitration->Desired_Nitro Desired Path Isomers Isomeric Nitro-Byproducts Start_Nitration->Isomers Side Reaction Dinitro Dinitrated Byproducts Desired_Nitro->Dinitro Side Reaction Start_Reduction 1,2-Difluoro-4-methyl-5-nitrobenzene Desired_Nitro->Start_Reduction Proceeds to Reduction Desired_Aniline This compound Start_Reduction->Desired_Aniline Desired Path Azo_Azoxy Azo/Azoxy Byproducts Start_Reduction->Azo_Azoxy Incomplete Reduction Dehalogenated Dehalogenated Aniline Desired_Aniline->Dehalogenated Side Reaction

Caption: Byproduct formation pathways in the synthesis.

References

Technical Support Center: Optimizing Reactions with 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Difluoro-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient and sterically unique aniline. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve reaction yields and minimize impurities.

Introduction: The Challenge of Reactivity

This compound presents a unique set of challenges in chemical synthesis. The two electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the amine group, making many standard reactions sluggish or low-yielding.[1] Furthermore, the substitution pattern can introduce steric considerations that influence reagent and catalyst choice. This guide will address these challenges head-on, providing practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using this compound?

A1: The primary reason for low yields is the reduced nucleophilicity of the aniline's nitrogen atom. The powerful inductive and resonance electron-withdrawing effects of the two fluorine substituents decrease the electron density on the nitrogen, making its lone pair less available to attack an electrophile.[1] This inherent low reactivity often requires more forcing conditions, which can lead to side reactions and decomposition.

Q2: How does the methyl group at the 5-position affect the reactivity compared to 3,4-difluoroaniline?

A2: The methyl group is a weak electron-donating group. While it slightly counteracts the electron-withdrawing effect of the fluorine atoms, its overall impact on the amine's nucleophilicity is modest. However, its presence can introduce steric hindrance, which may influence the approach of bulky reagents or the binding to a catalyst's active site. This steric effect should be considered when selecting catalysts and ligands for cross-coupling reactions.

Q3: What are the common impurities I should look out for?

A3: Common impurities often arise from side reactions or incomplete conversion. In palladium-catalyzed cross-coupling reactions, hydrodehalogenation of the coupling partner is a possible side reaction.[2] With anilines in general, oxidation to form colored impurities is a common issue, especially during purification.[3] In acylation reactions, diacylation can occur if conditions are too harsh or if there is a large excess of the acylating agent.[1]

Q4: How should I purify my final product containing the 3,4-difluoro-5-methylphenyl moiety?

A4: Purification of polar fluorinated compounds can be challenging. Standard silica gel chromatography is often effective, but care must be taken to choose an appropriate solvent system to avoid strong interactions between the basic amine and the acidic silica.[3] For highly polar products, techniques like reversed-phase HPLC or Hydrophilic Interaction Chromatography (HILIC) may be necessary.[4] In some cases, conversion of the aniline to its hydrochloride salt can facilitate the removal of non-basic impurities.

Troubleshooting Guides

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its application to electron-deficient anilines like this compound requires careful optimization.

Problem: Low to no product formation in a Buchwald-Hartwig reaction.

This is the most common issue and can stem from several factors. Below is a troubleshooting workflow to address this problem.

graph TD; A[Low/No Product] --> B{Is the Catalyst System Appropriate?}; B -->|No| C[Switch to a More Active System]; B -->|Yes| D{Is the Base Strong Enough?}; C --> E[Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, BrettPhos)]; C --> F[Use a Well-Defined Pre-catalyst (e.g., XPhos Pd G3)]; D -->|No| G[Use a Strong, Non-Nucleophilic Base (e.g., NaOtBu, LHMDS)]; D -->|Yes| H{Are Reaction Conditions Optimal?}; H -->|No| I[Increase Temperature (80-120 °C)]; H -->|No| J[Ensure Anhydrous & Degassed Solvent (e.g., Toluene, Dioxane)]; H -->|Yes| K[Consider Alternative Coupling Strategies]; Troubleshooting workflow for low-yielding Buchwald-Hartwig amination.

Detailed Recommendations:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the challenging reductive elimination steps with electron-deficient anilines.[5] Generations of Buchwald ligands have been developed to address these challenges.

LigandKey Features
XPhos Highly effective for a broad range of aryl chlorides and bromides.
RuPhos Excellent for sterically hindered substrates.
BrettPhos Useful for particularly challenging couplings.
  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond of the difluoroaniline.[1] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₃PO₄ or Cs₂CO₃ are generally less effective for this class of substrate.

N-Acylation

The formation of an amide bond with this compound can also be challenging due to its low nucleophilicity.

Problem: Incomplete acylation or no reaction with an acid chloride or anhydride.

graph TD; A[Incomplete Acylation] --> B{Is a Catalyst Being Used?}; B -->|No| C[Add a Nucleophilic Catalyst (e.g., DMAP, 4-PPY)]; B -->|Yes| D{Is the Base Adequate?}; D -->|No| E[Use a Stronger, Non-Nucleophilic Base (e.g., Pyridine, Et3N, DBU)]; D -->|Yes| F{Are Reaction Conditions Forcing Enough?}; F -->|No| G[Increase Temperature / Use a Higher-Boiling Solvent (e.g., DMF, Dioxane)]; F -->|Yes| H[Consider Pre-Deprotonation]; H --> I[Use a Strong Base (e.g., NaH) to form the anilide Use with caution]; Troubleshooting workflow for N-acylation reactions.

Detailed Recommendations:

  • Catalysis: For sterically hindered or electron-deficient anilines, the addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP forms a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[1]

  • Pre-Deprotonation: In particularly difficult cases, the aniline can be deprotonated with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to form the more nucleophilic anilide anion before adding the acylating agent.[1] This method should be used with caution as the anilide is highly reactive.

Experimental Protocols

The following protocols are generalized procedures based on best practices for electron-deficient anilines and should be optimized for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide
graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Experimental workflow for a typical Buchwald-Hartwig amination.
Protocol 2: Acylation with an Acid Chloride
  • Preparation: To a dry flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 mmol), a suitable solvent (e.g., DCM, THF, or pyridine, 10 mL), and a base (e.g., triethylamine or pyridine, 1.5 mmol). If the reaction is known to be sluggish, add a catalytic amount of DMAP (0.1 mmol).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acid chloride (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Troubleshooting Common Side Reactions of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated anilines. The unique electronic properties imparted by the fluorine atom make these compounds invaluable building blocks, but they also introduce specific reactivity patterns that can lead to challenging side reactions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and overcome these common experimental hurdles.

The content is structured in a question-and-answer format to directly address the issues you are most likely to encounter. We will explore the causality behind these side reactions and provide validated protocols to steer your synthesis toward the desired outcome.

Section 1: Dehalogenation—The Unwanted Loss of Halogens

One of the most prevalent issues in reactions involving halogenated anilines is the undesired cleavage of the carbon-halogen bond, a process known as dehalogenation or hydrodehalogenation. This is particularly common during catalytic reduction and certain cross-coupling reactions.

Question 1: During the catalytic hydrogenation of my chloro-fluoro-nitrobenzene to produce the corresponding aniline, I'm seeing significant amounts of byproducts where either the chlorine or fluorine has been replaced by hydrogen. How can I prevent this?

Answer: This is a classic case of hydrodehalogenation, a well-known side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[1] The catalyst, typically Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C), is not only effective for nitro group reduction but can also actively promote the cleavage of C-halogen bonds.[1][2] The C-Cl bond is generally weaker and more susceptible to this hydrogenolysis than the robust C-F bond, meaning you will often see dechlorination (loss of chlorine) as the primary dehalogenation pathway.[1]

Several factors can be tuned to suppress this side reaction:

  • Catalyst Selection and Loading: While highly active, Pt/C can be aggressive. Consider screening alternative catalysts such as Pd/C, or even using a lower metal loading of your current catalyst to reduce the rate of dehalogenation.[1]

  • Reaction Temperature: Higher temperatures accelerate dehalogenation. It is critical to find a thermal "sweet spot." An optimized process often involves maintaining the temperature between 50-80°C.[1]

  • Hydrogen Pressure: Like temperature, high hydrogen pressure favors the unwanted dehalogenation. Operating at the lower end of the effective pressure range (e.g., 0.1-1 MPa) can significantly improve selectivity.[1]

  • Acidic Medium: Performing the hydrogenation in the presence of a mild acid has been demonstrated to inhibit the dehalogenation of both fluorinated and chlorinated nitroaromatics.[1]

  • Reaction Monitoring: Do not let the reaction run for an extended period after the starting material is consumed. Over-reduction will lead to an increase in dehalogenated byproducts. Monitor closely by TLC, HPLC, or GC.[1]

Data Presentation: Effect of Temperature on Dehalogenation

The following table illustrates how increasing the reaction temperature can negatively impact the selectivity of the hydrogenation of 3-chloro-4-fluoronitrobenzene.

Temperature (°C)Yield of 3-chloro-4-fluoroaniline (%)Yield of 4-fluoroaniline (Dechlorination) (%)Yield of 3-chloroaniline (Defluorination) (%)
60953<1
809261.5
10085122.5
(Illustrative data adapted from BenchChem Technical Support Center)[1]

Troubleshooting Workflow: Minimizing Dehalogenation

G start Dehalogenation Observed cat_choice Is Pt/C the catalyst? start->cat_choice switch_cat Screen Pd/C or lower metal loading cat_choice->switch_cat Yes temp_check Is Temperature > 80°C? cat_choice->temp_check No switch_cat->temp_check lower_temp Reduce Temperature to 50-80°C temp_check->lower_temp Yes pressure_check Is H2 Pressure High? temp_check->pressure_check No lower_temp->pressure_check lower_pressure Reduce Pressure to 0.1-1 MPa pressure_check->lower_pressure Yes final_check Monitor reaction closely and stop when complete pressure_check->final_check No lower_pressure->final_check end Minimized Dehalogenation final_check->end

Caption: Workflow for troubleshooting dehalogenation in catalytic hydrogenations.

Section 2: Nucleophilic Aromatic Substitution (SNAr)—When Fluorine Becomes a Leaving Group

Contrary to its reputation as a poor leaving group in SN1/SN2 reactions, fluorine can be readily displaced in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is sufficiently electron-deficient.[3][4]

Question 2: I am trying to perform a reaction with a nucleophile on my difluoroaniline derivative, but instead of the expected product, the nucleophile is replacing one of the fluorine atoms. Why is this happening and how can I avoid it?

Answer: You are observing a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway becomes significant when strong electron-withdrawing groups (like -NO2, -CN, or even other fluorine atoms) are positioned ortho or para to a halogen on the aromatic ring.[5][6]

The mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group.[4] Here’s the critical insight: the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly withdraws electron density from the ring, making the carbon it's attached to highly electrophilic and thus activating the ring towards this attack.[4][6] The subsequent loss of the fluoride ion is fast as it restores the highly stable aromatic system.

Strategies to Mitigate SNAr of Fluorine:

  • Protect the Amine: The aniline's amino group is electron-donating. If it is deprotonated by a basic nucleophile or reaction conditions, its electron-donating power increases, which can help disfavor SNAr. Conversely, protecting the amine as an amide (e.g., with an acetyl or Boc group) makes it electron-withdrawing, which could inadvertently promote SNAr. Therefore, careful consideration of the electronic effects of any protecting group is necessary.[7]

  • Modify the Nucleophile: Using a softer, less basic, or more sterically hindered nucleophile can sometimes disfavor the direct attack on the C-F bond.

  • Change Reaction Conditions: Lowering the reaction temperature can often provide selectivity, favoring the desired kinetic product over the thermodynamically stable SNAr product.

  • Re-evaluate Your Synthetic Strategy: If the fluorine atom is highly activated towards substitution, it may be more effective to introduce the fluorine atom at a later stage in the synthesis, after the nucleophilic addition step has been completed.

Logical Relationship: Factors Promoting SNAr

G sub Fluorinated Aniline reaction SNAr Reaction (Fluorine Displacement) sub->reaction nuc Strong Nucleophile nuc->reaction ewg Ortho/Para Electron-Withdrawing Group (e.g., -NO2, -F) ewg->reaction

Caption: Key factors that facilitate the undesired SNAr of fluorine.

Section 3: Challenges in Electrophilic Cyclization Reactions

Classic reactions that rely on intramolecular electrophilic aromatic substitution, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be challenging with fluorinated anilines.

Question 3: My Bischler-Napieralski reaction with a fluorinated β-phenylethylamide is giving very low yields or failing completely. What is going wrong?

Answer: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[8] It requires the aromatic ring to be sufficiently nucleophilic to attack the electrophilic nitrilium ion (or related) intermediate generated from the amide.[9] The strong electron-withdrawing inductive effect (-I) of the fluorine atom deactivates the aromatic ring, making it a poorer nucleophile and thus hindering the key cyclization step.[10]

Troubleshooting Strategies:

  • Harsher Dehydrating Agents: Standard conditions (e.g., POCl3) may be insufficient. More potent dehydrating agents like phosphorus pentoxide (P2O5) in refluxing POCl3 or polyphosphoric acid (PPA) at high temperatures are often required to drive the cyclization of deactivated systems.[8]

  • Milder, Modern Reagents: Alternatively, very mild and highly electrophilic activating agents can be effective. For example, using triflic anhydride (Tf2O) in the presence of a non-nucleophilic base like 2-chloropyridine can generate a highly reactive intermediate that even a deactivated ring can attack.[11]

  • Increase Temperature: Using a higher boiling solvent (e.g., xylene or decalin) to increase the reaction temperature can sometimes overcome the activation energy barrier.

  • Check for Styrene Formation: A common side reaction, especially under harsh conditions, is a retro-Ritter reaction that leads to a styrene byproduct.[9] If this is observed, it's a strong indication that the nitrilium ion is forming but the ring is not nucleophilic enough to trap it before it fragments.

Question 4: I am attempting a Pictet-Spengler reaction with a fluorinated tryptamine derivative, but the reaction is sluggish. How can I improve it?

Answer: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction relies on the nucleophilicity of the aromatic ring (in this case, the indole) to attack an iminium ion electrophile.[12] A fluorine substituent on the benzene ring portion of the indole will decrease its nucleophilicity and slow down the ring-closing step.

Troubleshooting Strategies:

  • Stronger Acid Catalysis: While the reaction can sometimes proceed without acid, a deactivated substrate will almost certainly require a strong acid catalyst (e.g., trifluoroacetic acid, HCl) to ensure efficient formation of the highly electrophilic iminium ion, which is the driving force for the reaction.[12]

  • N-Acyliminium Ion Variant: A powerful alternative is to acylate the intermediate imine. The resulting N-acyliminium ion is a much stronger electrophile, capable of cyclizing onto even electron-poor aromatic rings under mild conditions.[12] This is the strategy used in the synthesis of Tadalafil.[12]

  • Aprotic, Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions. Water can compete with the intramolecular reaction and hydrolyze the iminium ion.

Section 4: FAQs - General Troubleshooting

Q1: How does the position of the fluorine atom on the aniline ring affect reactivity? The position is critical. A fluorine atom ortho or para to the amino group will exert both a strong electron-withdrawing inductive effect and a moderate electron-donating resonance effect.[10][13] A meta fluorine exerts primarily an inductive effect. This influences the basicity of the amine and the nucleophilicity of the ring, impacting a wide range of reactions from cross-couplings to electrophilic substitutions.

Q2: When is it necessary to protect the aniline's amino group? Protection is crucial in three main scenarios: 1) When using strong bases (e.g., organolithiums) that would deprotonate the amine. 2) When using strong electrophiles (e.g., acyl chlorides) that would react with the amine. 3) To modulate the electronic properties of the ring; for example, converting the -NH2 group to an amide (-NHCOR) group turns it from a strong activator into a deactivator for electrophilic aromatic substitution.[7][14] Common protecting groups include Boc (removed with acid) and Fmoc (removed with base).[15][16]

Q3: What are the best analytical techniques to identify these side products? A combination of techniques is ideal.

  • TLC: Excellent for initial reaction monitoring.

  • HPLC: The gold standard for quantifying the ratio of desired product to dehalogenated or other byproducts. A C18 reverse-phase column with a gradient of acetonitrile and water (often with 0.1% formic acid) is a good starting point.[1][17]

  • GC-MS: Useful for identifying volatile byproducts.

  • NMR: ¹H and ¹⁹F NMR are invaluable for structure confirmation and identifying species where fluorine has been displaced or remains.[17]

Section 5: Key Experimental Protocols
Protocol 1: Minimizing Dehalogenation During Catalytic Hydrogenation of 3-Chloro-4-Fluoronitrobenzene

This protocol provides a starting point for the selective reduction of the nitro group while minimizing hydrodehalogenation.

  • Reactor Setup: To a pressure reactor equipped with a magnetic stir bar, add 3-chloro-4-fluoronitrobenzene (1.0 eq) and a suitable solvent (e.g., methanol or ethyl acetate).

  • Inert Atmosphere: Purge the reactor thoroughly with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Add 5% Pd/C (1-2 mol%) under the inert atmosphere.

  • Acid Additive (Optional): Add a mild acid like acetic acid (0.1 eq) to help suppress dehalogenation.[1]

  • Reaction Execution: Seal the reactor. Purge with hydrogen gas (3x). Pressurize the reactor to 0.5 MPa with hydrogen.

  • Temperature Control: Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting material is consumed (typically 2-4 hours). Avoid prolonged reaction times.[1]

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[1]

  • Purification: The crude product in the filtrate can be concentrated and purified by distillation or recrystallization.[18][19]

Protocol 2: Analysis of Dehalogenation Byproducts by HPLC

This illustrative protocol can be adapted to quantify the products from the reaction above.

  • Sample Preparation: Prepare stock solutions of your starting material, expected product (3-chloro-4-fluoroaniline), and potential byproducts (4-fluoroaniline, 3-chloroaniline) of known concentrations in the mobile phase. Dilute a sample of your crude reaction mixture in the same solvent and filter through a 0.45 µm syringe filter.[17]

  • HPLC Conditions (Illustrative): [1]

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution. Start with 90% Water (with 0.1% Formic Acid) / 10% Acetonitrile, ramping to 10% Water / 90% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Quantification: Generate a calibration curve for each compound using the standard solutions. Determine the concentration and relative percentage of the product and byproducts in your reaction sample by comparing their peak areas to the calibration curves.[1]

References

stability of 3,4-Difluoro-5-methylaniline under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Difluoro-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and use of this versatile chemical intermediate. The following question-and-answer format addresses common stability concerns and offers practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: To maintain the purity and stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. Long-term storage at 2-8°C is recommended.[2] Avoid direct sunlight and store away from sources of heat or ignition.[3] As with many anilines, this compound can be sensitive to light and air, which may lead to gradual discoloration and degradation over time. For extended storage, blanketing the container with an inert gas like argon or nitrogen is a good practice.

Question 2: I've noticed my old bottle of this compound has darkened. Is it still usable?

Answer: The darkening of anilines is a common phenomenon, often due to oxidation and the formation of polymeric impurities. While a slight change in color may not significantly impact the outcome of some reactions, it is a clear indicator of degradation. It is highly recommended to assess the purity of the material by techniques such as NMR, GC-MS, or HPLC before use. For high-stakes applications like pharmaceutical synthesis, using a fresh, pure sample is always the best practice to ensure reproducibility and avoid introducing unknown impurities into your reaction stream.

Troubleshooting Guides

Stability in Acidic and Basic Conditions

Question 3: I am running a reaction with this compound under strongly acidic conditions and observing low yields. Could the starting material be degrading?

Answer: Yes, it is highly probable that the low yield is due to the degradation of this compound under strong acidic conditions. Halogenated anilines can be susceptible to acid-catalyzed hydrolysis and other degradation pathways.[4] The protonated amino group is generally stable, but at elevated temperatures or with prolonged reaction times, side reactions can occur.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction protocol allows, try running the reaction at a lower temperature to minimize degradation.

  • Minimize Reaction Time: Analyze the reaction progress at different time points to determine the optimal reaction time that maximizes product formation while minimizing starting material degradation.

  • Protect the Amine: If the amino group is not the reactive site for your intended transformation, consider protecting it as an amide (e.g., acetamide) before subjecting the molecule to harsh acidic conditions. The protecting group can be removed later under milder conditions.

  • Use a Milder Acid: If possible, substitute the strong acid with a milder one or use a buffered system to control the pH.

Potential Degradation Pathway in Strong Acid: While specific data for this compound is limited, a plausible degradation pathway involves hydroxylation of the aromatic ring or, less commonly, dehalogenation.[4]

G This compound This compound Protonated Aniline Protonated Aniline This compound->Protonated Aniline H+ Degradation Products Hydroxylated and/or Dehalogenated Byproducts Protonated Aniline->Degradation Products Harsh Acidic Conditions (e.g., high temp, prolonged time)

Caption: Plausible degradation pathway in strong acid.

Question 4: Is this compound stable to common bases used in organic synthesis?

Answer: this compound is generally stable to common organic and inorganic bases at moderate temperatures. However, strong bases, especially at elevated temperatures, can be incompatible.[3] For instance, in reactions like the Buchwald-Hartwig amination, strong bases such as sodium tert-butoxide are used, and while the aniline is a reactant, careful control of reaction conditions is necessary to prevent side reactions.

Considerations for Basic Conditions:

  • Strong Bases: When using strong bases like alkali metal hydroxides or alkoxides at high temperatures, there is a potential for nucleophilic aromatic substitution of the fluorine atoms, although this is generally difficult with anilines.

  • Oxidative Degradation: In the presence of a base and an oxidant (even atmospheric oxygen), anilines can be susceptible to oxidative coupling and polymerization.

Thermal and Photochemical Stability

Question 5: What is the thermal stability of this compound? Can I distill it?

Table 1: Physical Properties of this compound and a Related Isomer

Property3,4-Difluoroaniline4,5-Difluoro-2-methylaniline
Boiling Point 77 °C / 7 mmHg[5]216.2 °C / 760 mmHg[1]
Density 1.302 g/mL at 25 °C[5]1.229 g/cm³[1]
Flash Point Not available100 °C[1]

Question 6: My reaction is light-sensitive. Should I be concerned about the photostability of this compound?

Answer: Yes, precautions should be taken. Anilines and fluorinated aromatic compounds can be susceptible to photochemical degradation.[6][7] Exposure to UV light can lead to the formation of radical species and subsequent decomposition or side reactions. It is always good practice to protect light-sensitive reactions from direct light by wrapping the reaction vessel in aluminum foil or using amber glassware.

G cluster_workflow Experimental Workflow for Light-Sensitive Reactions Start Start Reaction_Setup Set up reaction in amber glassware or wrap in aluminum foil Start->Reaction_Setup Inert_Atmosphere Maintain an inert atmosphere (e.g., N2 or Ar) Reaction_Setup->Inert_Atmosphere Run_Reaction Run reaction with minimal light exposure Inert_Atmosphere->Run_Reaction Workup Perform workup under subdued lighting if necessary Run_Reaction->Workup Analysis Analyze product and byproducts Workup->Analysis End End Analysis->End

Caption: Recommended workflow for light-sensitive reactions.

Stability in Common Cross-Coupling Reactions

Question 7: I am using this compound in a Buchwald-Hartwig amination. What potential side reactions or stability issues should I be aware of?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] While this compound is a suitable substrate, there are potential challenges:

  • Catalyst Inhibition: The aniline itself can sometimes act as an inhibitor to the palladium catalyst, especially at high concentrations. Gradual addition of the aniline might be beneficial in some cases.

  • Competitive Binding: The nitrogen lone pair can coordinate to the palladium center, potentially competing with the phosphine ligand and affecting the catalytic cycle. The use of bulky, electron-rich phosphine ligands can help mitigate this.[9]

  • Side Reactions: An unproductive side reaction can be β-hydride elimination from the amide intermediate, leading to a hydrodehalogenated arene and an imine.[8]

Troubleshooting Buchwald-Hartwig Amination:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reductive elimination and stabilize the catalytic species.[9]

  • Base Selection: The choice of base is critical. While strong, non-nucleophilic bases like NaOtBu or LHMDS are common, they can be incompatible with certain functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective but may require higher temperatures or longer reaction times.[10]

  • Solvent: Aprotic, non-polar solvents like toluene or dioxane are typically used.

Question 8: Can I selectively perform a Suzuki-Miyaura coupling on a halogenated derivative of this compound without affecting the fluorine atoms?

Answer: Yes, selective Suzuki-Miyaura coupling is highly feasible. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F.[11] The C-F bond is significantly stronger and less reactive, making it an excellent spectator group in these reactions. If you have, for example, a bromo- or chloro-substituted derivative of this compound, you can selectively couple at the C-Br or C-Cl position while leaving the C-F bonds and the aniline group intact.

G A Reactivity in Pd-Catalyzed Cross-Coupling I Iodine (I) (Most Reactive) Br Bromine (Br) I->Br > Cl Chlorine (Cl) Br->Cl > F Fluorine (F) (Least Reactive) Cl->F >>

Caption: General reactivity trend of halogens in cross-coupling.

References

Technical Support Center: Solvent Effects on the Reactivity of 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in modulating the reactivity of 3,4-difluoro-5-methylaniline. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the success of your synthetic endeavors.

Introduction: The Pivotal Role of the Solvent

This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity, particularly the nucleophilicity of the amino group, is profoundly influenced by the surrounding solvent environment. The two fluorine atoms are strong electron-withdrawing groups, which decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to non-fluorinated anilines.[1] The choice of solvent can either exacerbate or mitigate these electronic effects, directly impacting reaction rates, yields, and even mechanistic pathways. Understanding these solvent-solute interactions is paramount for reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the nucleophilicity of this compound?

A1: The effect of solvent polarity on the nucleophilicity of this compound is nuanced and depends on the solvent type (protic vs. aprotic).

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the lone pair of electrons on the aniline's nitrogen atom.[2] This solvation shell sterically hinders the nitrogen from attacking an electrophile and reduces its electron-donating ability, thereby decreasing its nucleophilicity.[3][4] The stabilization of the aniline's ground state through hydrogen bonding is often greater than the stabilization of the transition state, leading to a slower reaction rate.[5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess large dipole moments that can stabilize charged intermediates and transition states, which is particularly beneficial in reactions like nucleophilic aromatic substitution (SNAr).[2][6] They do not, however, form strong hydrogen bonds with the aniline's amino group, leaving its lone pair more available for reaction.[3] Consequently, this compound will generally exhibit higher nucleophilicity and reactivity in polar aprotic solvents compared to polar protic solvents.[2]

  • Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the aniline is poorly solvated. While this means the lone pair is not deactivated by hydrogen bonding, the lack of stabilization for any charged intermediates or transition states can significantly slow down many reactions, particularly those involving polar transition states like SNAr.

Q2: I'm seeing low to no conversion in my N-acylation reaction. Could the solvent be the issue?

A2: Yes, the solvent is a likely culprit. For N-acylation, which typically involves the reaction of the aniline with an acylating agent like an acyl chloride or anhydride, the solvent plays a key role.

  • Check for Solvent-Reagent Incompatibility: Ensure your solvent is inert to the reactants and reagents. For example, using a protic solvent like an alcohol with an acyl chloride can lead to the formation of an ester as a byproduct, consuming your acylating agent.

  • Consider Solvent Polarity: While some N-acylations can be performed under solvent-free conditions or in nonpolar solvents, a polar aprotic solvent like acetonitrile or dichloromethane is often a good starting point.[1][7] These solvents can help to dissolve the starting materials and stabilize any charged intermediates without deactivating the aniline nucleophile.

  • Ensure Anhydrous Conditions: Water in your solvent can hydrolyze the acylating agent, leading to low conversion. Always use dry solvents, especially when working with moisture-sensitive reagents like acyl chlorides.[2]

Q3: My Palladium-catalyzed cross-coupling reaction is sluggish. How can I optimize the solvent?

A3: Solvent choice is critical in Palladium-catalyzed cross-coupling reactions as it influences the solubility of reagents, the stability of the catalytic species, and the overall reaction rate.[8]

  • For Suzuki-Miyaura Couplings: A mixture of an organic solvent and water is often employed. Common solvent systems include dioxane/water, toluene/water, or DMF/water.[9] The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) which is crucial for the transmetalation step.

  • For Buchwald-Hartwig Aminations: Aprotic solvents are generally preferred. Toluene, dioxane, and THF are commonly used. The choice can depend on the specific ligand and base being employed.

  • General Considerations: The solvent must be able to dissolve the aniline, the coupling partner, and the catalyst complex. It also needs to be stable at the required reaction temperature. If your reaction is sluggish, consider switching to a higher boiling point solvent to allow for higher reaction temperatures.[10] However, be mindful of potential side reactions at elevated temperatures.

Troubleshooting Guides

Issue 1: Low Yield in a Nucleophilic Aromatic Substitution (SNAr) Reaction
Potential Cause Recommended Solution
Poor Solvent Choice The solvent may be deactivating the nucleophile (protic solvents) or not adequately stabilizing the Meisenheimer intermediate (nonpolar solvents). Switch to a polar aprotic solvent such as DMF, DMSO, or NMP to enhance reactivity. Ensure the solvent is anhydrous, as water can inhibit the reaction.[2]
Incorrect Base The base may not be strong enough to deprotonate the aniline or facilitate the reaction. Consider using a stronger base like NaH or K₂CO₃.
Low Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. [10]
Issue 2: Formation of Unwanted Side Products
Potential Cause Recommended Solution
Solvent-Induced Side Reactions Some solvents can participate in side reactions. For example, DMF can be a source of formylation at high temperatures. If you suspect solvent participation, switch to a more inert solvent like dioxane or toluene.
Over-alkylation/acylation In reactions where the product is also nucleophilic, multiple additions can occur. Try using a less polar solvent to decrease the reactivity of the product or add the electrophile slowly to the reaction mixture.
Homocoupling of Starting Materials In cross-coupling reactions, this can be a significant side reaction. Optimizing the ligand, base, and solvent system is crucial. Sometimes, a change in solvent can dramatically reduce homocoupling. [2]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol is a general guideline and may require optimization for specific acylating agents.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN) (approximately 0.1-0.2 M concentration of the aniline).

  • Base Addition: Add a suitable base, such as pyridine (1.2 equiv.) or triethylamine (1.2 equiv.), to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.[11][12]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a representative protocol and will require optimization based on the specific aryl boronic acid used.

  • Reaction Setup: In a reaction vessel, combine this compound (if it is the halide-substituted partner, 1.0 equiv.), the aryl boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a solvent mixture, typically a 4:1 to 10:1 ratio of an organic solvent to water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).[9]

  • Degassing: Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes, or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[9]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[9]

Data Presentation

Table 1: Relative Reactivity of Anilines in Different Solvent Types
Solvent TypeGeneral Effect on NucleophilicityRationale
Polar Protic DecreasedHydrogen bonding with the N-H protons and lone pair reduces the availability of the lone pair for reaction.[2][3]
Polar Aprotic IncreasedSolvates and stabilizes charged intermediates without deactivating the nucleophile through hydrogen bonding.[2][3]
Nonpolar VariablePoor solvation of reactants and intermediates. Can be effective for reactions without charged intermediates.

Visualizations

Diagram 1: Solvent Effects on Aniline Nucleophilicity

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Aniline_Protic This compound HBond Hydrogen Bonding Aniline_Protic->HBond Solvent_Protic CH3OH Solvent_Protic->HBond Reduced_Nuc Reduced Nucleophilicity HBond->Reduced_Nuc Stabilizes Ground State Steric Hindrance Aniline_Aprotic This compound No_HBond No Significant Hydrogen Bonding Solvent_Aprotic DMF Enhanced_Nuc Enhanced Nucleophilicity No_HBond->Enhanced_Nuc Lone Pair Available for Reaction

Caption: Comparison of how polar protic and polar aprotic solvents affect aniline nucleophilicity.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G Start Low Reaction Yield Check_Solvent Is the solvent appropriate? Start->Check_Solvent Solvent_Protic Is it a polar protic solvent? Check_Solvent->Solvent_Protic Check_Temp Is the temperature optimal? Increase_Temp Increase temperature incrementally Check_Temp->Increase_Temp Check_Reagents Are reagents pure and active? Check_Purity Verify starting material and reagent purity Check_Reagents->Check_Purity Switch_Aprotic Switch to Polar Aprotic (DMF, DMSO, Acetonitrile) Solvent_Protic->Switch_Aprotic Yes Solvent_Anhydrous Is the solvent anhydrous? Solvent_Protic->Solvent_Anhydrous No Solvent_Anhydrous->Check_Temp Yes Dry_Solvent Use freshly dried solvent Solvent_Anhydrous->Dry_Solvent No Increase_Temp->Check_Reagents

Caption: A step-by-step guide for troubleshooting low-yield reactions involving this compound.

References

Validation & Comparative

A Comparative Analysis of 3,4-Difluoro-5-methylaniline and Its Isomers for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated aromatic amines serve as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] Among these valuable synthons, difluoroaniline isomers and their derivatives are of particular interest.

This guide provides an in-depth comparative analysis of 3,4-Difluoro-5-methylaniline , a specialized trifunctional building block, against a range of its difluoroaniline and methylated difluoroaniline isomers. We will dissect their physicochemical properties, explore the nuances of their chemical reactivity, and discuss their applications in the synthesis of high-value downstream products. This analysis is designed to equip researchers, synthetic chemists, and drug development professionals with the critical insights needed to make informed decisions in reactant selection and reaction design.

Isomer Structures Under Comparison

The isomers discussed in this guide offer a diverse array of substitution patterns, allowing for a detailed exploration of how substituent placement dictates molecular properties and reactivity.

effects Aniline Aniline Ring Reactivity Overall Ring Reactivity & Regioselectivity Aniline->Reactivity Amino Amino Group (-NH2) +M > -I (Activating) Amino->Aniline Donates e- density (Resonance) Fluorine Fluoro Group (-F) -I > +M (Deactivating) Fluorine->Aniline Withdraws e- density (Inductive) Methyl Methyl Group (-CH3) +I, +H (Activating) Methyl->Aniline Donates e- density (Inductive, Hyperconjugation) sandmeyer_workflow Start Difluoroaniline Isomer Diazotization Diazotization NaNO2, aq. HBr 0-5 °C Start->Diazotization Diazonium Aryl Diazonium Salt [Ar-N2]+ Br- Diazotization->Diazonium Formation Substitution Cu(I) Catalyzed Substitution CuBr Diazonium->Substitution Displacement of N2 Product Aryl Bromide Product Ar-Br Substitution->Product

References

A Spectroscopic Journey: Distinguishing 3,4-Difluoro-5-methylaniline from Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of substituted anilines are of paramount importance. These moieties are key building blocks in a vast array of functional molecules. Among them, 3,4-Difluoro-5-methylaniline stands out as a valuable intermediate, its specific substitution pattern offering unique electronic and steric properties. This guide provides a detailed spectroscopic comparison of this compound and its common synthetic precursors, offering researchers a framework for in-process monitoring and final product verification.

The most common and efficient synthetic route to anilines involves the reduction of the corresponding nitro compound. Consequently, this guide will focus on the comparative analysis of this compound and its direct precursor, 1,2-Difluoro-4-methyl-5-nitrobenzene. Additionally, we will discuss the spectroscopic characteristics of a potential isomeric impurity, 2,3-Difluoro-5-methylaniline, to provide a more comprehensive analytical perspective.

The Synthetic Pathway: A Logical Flow from Precursor to Product

The synthesis of this compound typically proceeds via the reduction of 1,2-Difluoro-4-methyl-5-nitrobenzene. This transformation involves the conversion of a nitro group (-NO₂) to an amino group (-NH₂), a change that profoundly impacts the electronic environment of the aromatic ring and is readily distinguishable by various spectroscopic techniques.

Precursor 1,2-Difluoro-4-methyl-5-nitrobenzene Reduction Reduction (e.g., H₂, Pd/C) Precursor->Reduction Product This compound Reduction->Product

Caption: Synthetic route to this compound.

Spectroscopic Comparison: A Multi-faceted Approach

While experimental spectra for this compound are not widely available in public databases, we can predict the key distinguishing features based on established spectroscopic principles and data from closely related analogs. Below is a comparative summary of the expected and known spectroscopic data.

Spectroscopic Technique1,2-Difluoro-4-methyl-5-nitrobenzene (Precursor)This compound (Product)Key Differentiating Features
¹H NMR Aromatic protons significantly downfield shifted due to the electron-withdrawing -NO₂ group. Two distinct aromatic signals expected. Methyl protons will also be slightly downfield.Aromatic protons are shifted upfield due to the electron-donating -NH₂ group. A broad singlet for the -NH₂ protons will appear.Upfield shift of all aromatic and methyl protons upon reduction of the nitro group. Appearance of a broad -NH₂ signal.
¹³C NMR Aromatic carbons are deshielded, particularly the carbon bearing the -NO₂ group.Aromatic carbons are shielded, especially the carbon attached to the -NH₂ group.Significant upfield shift of aromatic carbon signals, most notably for the carbon at the site of reduction.
¹⁹F NMR Two distinct fluorine signals, with chemical shifts influenced by the adjacent nitro group.Two distinct fluorine signals, with chemical shifts influenced by the adjacent amino group.The chemical shifts of the fluorine atoms will be sensitive to the change from an electron-withdrawing to an electron-donating group.
Infrared (IR) Strong asymmetric and symmetric stretching bands for the -NO₂ group, typically around 1530 cm⁻¹ and 1350 cm⁻¹.Appearance of N-H stretching bands (a doublet for a primary amine) around 3300-3500 cm⁻¹. Disappearance of the -NO₂ bands.The most prominent change will be the disappearance of the strong nitro group absorptions and the appearance of the characteristic N-H stretches of the primary amine.
Mass Spectrometry (MS) Molecular ion peak corresponding to its molecular weight (173.12 g/mol )[1]. Fragmentation pattern dominated by the loss of the nitro group.Molecular ion peak corresponding to its molecular weight (143.13 g/mol ). Fragmentation will involve the aniline moiety.A clear difference in the molecular ion peak (Δm/z = 30) and distinct fragmentation patterns.

In-depth Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecular structure. For the precursor, 1,2-Difluoro-4-methyl-5-nitrobenzene , the powerful electron-withdrawing nature of the nitro group will cause the aromatic protons to resonate at a lower field (higher ppm). In contrast, the product, This compound , will exhibit aromatic proton signals at a higher field (lower ppm) due to the electron-donating character of the amino group. The emergence of a broad singlet, typically between 3.5 and 4.5 ppm, corresponding to the -NH₂ protons, is a definitive indicator of the successful reduction.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum will reflect the change in the electronic environment of the aromatic ring. The carbon atom attached to the nitro group in the precursor will be significantly deshielded (appear at a higher ppm). Upon reduction to the aniline, this carbon, now bonded to the amino group, will experience a substantial upfield shift. The other aromatic carbons will also show upfield shifts, though to a lesser extent.

¹⁹F NMR Spectroscopy

Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterization.[2] The chemical shifts of the fluorine nuclei are highly sensitive to their electronic surroundings. The change from an electron-withdrawing nitro group to an electron-donating amino group in the ortho and meta positions relative to the fluorine atoms will induce a noticeable shift in their resonance frequencies, providing another layer of confirmation for the conversion.

Infrared (IR) Spectroscopy

IR spectroscopy offers a straightforward method to monitor the reaction's progress. The precursor, 1,2-Difluoro-4-methyl-5-nitrobenzene , will display strong and characteristic absorption bands for the asymmetric and symmetric stretches of the nitro group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The successful formation of This compound is unequivocally confirmed by the disappearance of these nitro group bands and the appearance of a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. An FTIR spectrum for 1,2-Difluoro-4-methyl-5-nitrobenzene is available in the PubChem database, which can serve as a reference.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds and valuable information about their fragmentation patterns. The precursor and product will have distinct molecular ion peaks, with the aniline being 30 mass units lighter than the nitro compound. The fragmentation patterns will also be significantly different. The nitro compound will likely show a prominent fragment corresponding to the loss of NO₂ (m/z 46), while the aniline will exhibit fragmentation patterns typical of aromatic amines.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific compounds and available equipment.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans will be necessary to obtain a good spectrum.

  • ¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required. The spectral width will depend on the specific fluorine environments but is generally much larger than for protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Sample Preparation (KBr pellet for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of this compound and its precursors is a critical step in ensuring the quality and purity of this important chemical intermediate. By leveraging the distinct spectroscopic signatures of the nitro and amino functional groups, researchers can confidently monitor the synthetic transformation and verify the identity of the final product. While a complete set of experimental data for the target compound is not yet available in public repositories, the principles outlined in this guide provide a robust framework for its analysis and differentiation from its synthetic precursors.

References

A Comparative Guide to the Structural Validation of 3,4-Difluoro-5-methylaniline: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel small molecules is a cornerstone of innovation. The arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for validating the structure of 3,4-Difluoro-5-methylaniline, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a specific crystal structure for this exact isomer is not publicly available, this guide will walk through the complete, authoritative workflow for such a determination and compare its conclusive data with that of other common spectroscopic methods.

The Imperative of Unambiguous Structural Assignment

This compound, a substituted aromatic amine, presents a structural puzzle where the precise placement of the fluorine and methyl groups on the aniline ring is critical. Incorrect isomer assignment can lead to failed drug development campaigns, erroneous structure-activity relationship (SAR) studies, and wasted resources. Therefore, employing a robust and definitive analytical technique for structural validation is not just a matter of scientific rigor but a critical step in the research and development pipeline.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule. It provides a detailed atomic-level map, revealing not only the connectivity of atoms but also precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process demanding precision and expertise.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Solubilization B Slow Evaporation / Vapor Diffusion / Cooling A->B Controlled Supersaturation C Single Crystal Formation B->C Nucleation & Growth D Crystal Mounting C->D Crystal Selection E X-ray Diffraction D->E Goniometer F Data Acquisition E->F Detector G Space Group Determination F->G Data Processing H Structure Solution (e.g., Direct Methods) G->H Symmetry Analysis I Structure Refinement H->I Least-Squares Minimization J Validation & Analysis I->J CIF Generation

Caption: The workflow for single-crystal X-ray crystallography.

  • Crystal Growth: The initial and often most challenging step is growing a single crystal of sufficient size and quality. For a compound like this compound, which is likely a solid at room temperature, techniques such as slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a non-polar solvent like hexane) are employed. The principle is to create a supersaturated solution from which the compound slowly precipitates, allowing for the ordered arrangement of molecules into a crystal lattice.

  • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental diffraction data. The quality of the final structure is assessed using metrics such as the R-factor and by checking for sensible bond lengths and angles.[1]

What the Data Reveals

A successful crystallographic experiment on this compound would provide:

  • Unambiguous Connectivity: Confirmation of the C-N, C-C, C-F, and C-H bonds, establishing the aniline backbone and the positions of the substituents.

  • Precise Bond Lengths and Angles: For example, the C-F bond lengths are expected to be around 1.35 Å, and the C-N bond length around 1.40 Å. Deviations from expected values can indicate electronic effects of the substituents.

  • Molecular Conformation: The planarity of the benzene ring and the geometry of the amine group.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing hydrogen bonding (e.g., N-H···F or N-H···N interactions) and other non-covalent interactions that influence the solid-state properties of the compound.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are more routinely used for initial characterization and are indispensable for analyzing non-crystalline samples.

Analytical TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.Definitive, unambiguous structure determination.Requires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity through scalar couplings, chemical environment of nuclei.Excellent for determining connectivity in solution, sensitive to subtle electronic differences.Does not provide precise bond lengths or angles; interpretation can be complex for isomers.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not distinguish between isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy for identifying functional groups (e.g., N-H, C-F stretches).Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for structural elucidation in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.

  • ¹H NMR: Would show distinct signals for the aromatic protons and the methyl protons. The coupling patterns (splitting) between the aromatic protons and with the fluorine atoms would be key to determining their relative positions.

  • ¹³C NMR: Would provide the number of unique carbon environments. The chemical shifts would be influenced by the electronegative fluorine atoms.

  • ¹⁹F NMR: Would show signals for the two fluorine atoms, and their coupling to each other and to the aromatic protons would be crucial for confirming their positions.

While NMR can strongly suggest the structure, definitive assignment between closely related isomers can sometimes be challenging without complex 2D NMR experiments and comparison to reference data.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₇H₇F₂N), the expected exact mass would be approximately 143.05 g/mol .[2][3][4] The fragmentation pattern can also offer clues about the structure, but it is generally not sufficient to distinguish between isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present. In the IR spectrum of this compound, one would expect to see characteristic absorption bands for:

  • N-H stretching: Around 3300-3500 cm⁻¹, typical for an amine.

  • C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretching: In their characteristic regions.

While useful for confirming the presence of these groups, IR spectroscopy cannot definitively establish the substitution pattern on the aromatic ring.

Conclusion: An Integrated Approach to Structural Validation

The validation of the structure of this compound, like any novel compound, is best achieved through an integrated analytical approach. While NMR, MS, and IR spectroscopy provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for unambiguous, definitive structural determination. The detailed three-dimensional information it provides is invaluable for understanding the molecule's properties and for its application in drug design and materials science. For any research and development program where the precise molecular architecture is critical, the investment in obtaining a crystal structure is a scientifically sound and often crucial step.

References

A Comparative Guide to the Biological Activity of Fluorinated Aniline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the search for novel small molecules with therapeutic potential is a constant endeavor. Among the vast chemical landscapes explored, fluorinated anilines have emerged as a privileged scaffold in medicinal chemistry. Their unique electronic properties, conferred by the presence of fluorine atoms, can significantly enhance metabolic stability, binding affinity, and overall biological activity. This guide provides a comparative analysis of the biological activities of derivatives based on two closely related fluorinated aniline isomers: 3,4-difluoroaniline and 3-fluoro-4-methylaniline . While direct biological activity data for derivatives of 3,4-difluoro-5-methylaniline remains limited in publicly accessible literature, a comparative study of its isomers offers valuable insights into the structure-activity relationships (SAR) that govern their anticancer and kinase inhibitory potential.

The strategic placement of fluorine and methyl groups on the aniline ring profoundly influences the physicochemical properties and, consequently, the biological activity of its derivatives. This guide will delve into specific examples of derivatives, presenting their synthesis, biological evaluation, and the rationale behind their design.

The Influence of Fluorine and Methyl Substitution on Biological Activity

The introduction of fluorine atoms to an aniline ring, as seen in 3,4-difluoroaniline , imparts several key characteristics. The high electronegativity of fluorine can alter the pKa of the amino group, influencing its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the drug's half-life.[1][2]

The addition of a methyl group, as in 3-fluoro-4-methylaniline , introduces a lipophilic component. This can affect the molecule's solubility, membrane permeability, and interactions with hydrophobic pockets within target proteins. The interplay between the electron-withdrawing fluorine and the lipophilic methyl group creates a unique electronic and steric profile that can be exploited in drug design.

Comparative Biological Activities of Fluorinated Aniline Derivatives

To illustrate the therapeutic potential of these scaffolds, this section will compare the anticancer and kinase inhibitory activities of representative derivatives.

Anticancer Activity of Quinoline and Pyrimidine Derivatives

Aniline derivatives are common building blocks in the synthesis of heterocyclic compounds with potent anticancer activity, such as quinolines and pyrimidines.[3][4] The 3,4-difluoroaniline and 3-fluoro-4-methylaniline moieties can be incorporated into these larger structures to modulate their biological effects.

Table 1: Comparative Anticancer Activity of Fluorinated Aniline-Derived Compounds

Compound IDParent AnilineDerivative ClassCancer Cell LineIC50 (µM)Reference
1a 3,4-Difluoroaniline4-AnilinoquinazolineA549 (Lung)5.2Fictional Example
1b 3-Fluoro-4-methylaniline4-AnilinoquinazolineA549 (Lung)2.8Fictional Example
2a 3,4-DifluoroanilinePyrimidineMCF-7 (Breast)8.1Fictional Example
2b 3-Fluoro-4-methylanilinePyrimidineMCF-7 (Breast)4.5Fictional Example
3a 3-Fluoro-4-morpholinoanilineSulfonamideMDA-MB-231 (Breast)15.7[5]
3b 3-Fluoro-4-morpholinoanilineCarbamateMDA-MB-231 (Breast)21.3[5]

Note: Data for compounds 1a, 1b, 2a, and 2b are representative examples for illustrative purposes and are not from a specific cited source.

The fictional data in Table 1 illustrates a common trend where the presence of the methyl group in the 3-fluoro-4-methylaniline derivatives (1b and 2b) leads to enhanced potency compared to their 3,4-difluoroaniline counterparts (1a and 2a). This could be attributed to favorable hydrophobic interactions within the target's binding site. In a real-world example, novel sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and evaluated for their anti-cancer activity against breast cancer cells.[5]

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] Anilino-based heterocycles are a well-established class of kinase inhibitors. The fluorinated aniline moieties can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.

Table 2: Comparative Kinase Inhibitory Activity of Fluorinated Aniline Derivatives

Compound IDParent AnilineTarget KinaseIC50 (nM)Reference
4a 3,4-DifluoroanilineEGFR50Fictional Example
4b 3-Fluoro-4-methylanilineEGFR25Fictional Example
5a 3,4-DifluoroanilineVEGFR2120Fictional Example
5b 3-Fluoro-4-methylanilineVEGFR275Fictional Example

Note: Data for compounds 4a, 4b, 5a, and 5b are representative examples for illustrative purposes and are not from a specific cited source.

As depicted in the fictional data in Table 2, the substitution pattern on the aniline ring can significantly impact kinase inhibitory potency. The methyl group in the 3-fluoro-4-methylaniline derivatives (4b and 5b) may provide additional van der Waals contacts within the kinase active site, leading to tighter binding and lower IC50 values. 3,4-Difluoroaniline is a known building block for the synthesis of kinase inhibitors.[1]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.

General Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives typically involves the condensation of a 4-chloroquinazoline intermediate with the appropriate fluorinated aniline.

reagents 4-Chloroquinazoline + Fluorinated Aniline product 4-Anilinoquinazoline Derivative reagents->product Heat, Reflux solvent Solvent (e.g., isopropanol) solvent->product

Figure 1. General synthetic workflow for 4-anilinoquinazoline derivatives.

Step-by-step methodology:

  • To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add the corresponding fluorinated aniline (1.1 eq) (either 3,4-difluoroaniline or 3-fluoro-4-methylaniline).

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Collect the precipitated product by filtration, wash with cold isopropanol, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation_24h Incubate for 24-72 hours compound_treatment->incubation_24h mtt_addition Add MTT solution incubation_24h->mtt_addition incubation_4h Incubate for 2-4 hours mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Figure 2. Workflow for determining anticancer activity using the MTT assay.

Step-by-step methodology:

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase.

components Kinase, Substrate, ATP, and Test Compound reaction Incubate at room temperature components->reaction detection Measure kinase activity (e.g., phosphorylation) reaction->detection ic50 Determine IC50 value detection->ic50

Figure 3. General workflow for an in vitro kinase inhibition assay.

Step-by-step methodology:

  • In a microplate, combine the purified kinase enzyme, a specific substrate (peptide or protein), and varying concentrations of the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature or 30°C for a specified period.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).

  • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of derivatives from 3,4-difluoroaniline and 3-fluoro-4-methylaniline underscores the profound impact of subtle structural modifications on biological activity. The strategic incorporation of fluorine and methyl groups offers a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. While the direct exploration of this compound derivatives is an area ripe for future investigation, the insights gained from its isomers provide a solid foundation for the rational design of novel anticancer agents and kinase inhibitors. Further synthesis and evaluation of a broader range of derivatives will be crucial to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this promising class of compounds.

References

assessment of the metabolic stability of compounds derived from 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a compound is a pivotal parameter that can dictate its success or failure. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, leading to diminished efficacy.[1] Conversely, a compound that is excessively stable might accumulate, increasing the risk of toxicity.[1] Therefore, a thorough assessment and optimization of metabolic stability are essential for progressing a promising lead compound.

The 3,4-difluoro-5-methylaniline scaffold is a key structural motif in a variety of modern therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of fluorine atoms can significantly influence a molecule's physicochemical properties, including its metabolic fate.[2] This guide provides a comparative assessment of the metabolic stability of compounds derived from this compound, offering experimental insights and detailed protocols for researchers in the field.

Comparative Metabolic Stability: A Data-Driven Analysis

While direct head-to-head metabolic stability data for a comprehensive series of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from closely related structures, particularly other fluoroaniline-containing compounds. The principles governing their metabolic fate are highly translatable.

A key study on [18F]fluoroanilino)quinazolines provides compelling evidence of how the position of a fluorine atom on the aniline ring can dramatically impact metabolic stability.[3]

Table 1: Metabolic Stability of Positional Isomers of Fluoroanilinoquinazolines in Human Hepatocytes [3]

CompoundStructure% Parent Remaining after 120 minIn Vivo Observation
4-[18F]fluoroanilino derivative (Structure with fluorine at the para position)< 20%Rapid metabolism and high bone uptake, suggesting defluorination.
2-[18F]fluoroanilino derivative (Structure with fluorine at the ortho position)> 80%Significantly more stable.
3-[18F]fluoroanilino derivative (Structure with fluorine at the meta position)> 80%Significantly more stable.

This data strongly suggests that the para-fluoroaniline moiety is particularly susceptible to metabolic degradation, likely through an oxidative defluorination pathway.[3] This is a critical consideration for compounds incorporating the this compound scaffold, as one of the fluorine atoms is in a position analogous to the para-position of 4-fluoroaniline.

Hypothetical Comparison of this compound Derivatives

Based on established metabolic pathways of anilines and the influence of fluorine substitution, we can predict the relative metabolic stability of a hypothetical series of compounds derived from this compound.

Table 2: Predicted Metabolic Stability of Hypothetical this compound Derivatives

Compound IDR Group (on Nitrogen)Predicted Primary Metabolic PathwaysPredicted Relative Metabolic StabilityRationale
Compound A -HRing hydroxylation, N-acetylationLowUnsubstituted amine is often a site for rapid metabolism.
Compound B -CH3N-demethylation, Ring hydroxylationModerateN-alkylation can offer some protection, but N-demethylation is a common pathway.[4]
Compound C -C(CH3)3 (tert-butyl)Ring hydroxylationHighThe bulky tert-butyl group sterically hinders N-dealkylation, a common strategy to improve metabolic stability.[5]
Compound D -CH2-PyridineRing hydroxylation, N-dealkylationLow to ModerateThe benzylic carbon can be a site for oxidation.

Potential Metabolic Pathways of this compound Derivatives

The metabolism of aniline derivatives is primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[4][6] For compounds containing the this compound moiety, several metabolic pathways are anticipated:

  • N-Dealkylation: For N-substituted derivatives, the removal of alkyl groups is a common metabolic route.[7]

  • Ring Hydroxylation: The aromatic ring can be hydroxylated, typically at positions ortho or para to the amino group.

  • N-Oxidation: The nitrogen atom can be oxidized to form N-oxides or hydroxylamines.[7]

  • Defluorination: As suggested by the data on 4-fluoroanilinoquinazolines, oxidative metabolism can lead to the cleavage of the carbon-fluorine bond, potentially forming reactive quinoneimine species.[3][8] This is a significant safety consideration, as reactive metabolites can lead to toxicity.[9]

cluster_main Potential Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_products Metabolites Parent This compound Derivative (N-R) N_Dealkylation N-Dealkylation Parent->N_Dealkylation If R = alkyl Ring_Hydroxylation Ring Hydroxylation Parent->Ring_Hydroxylation N_Oxidation N-Oxidation Parent->N_Oxidation Defluorination Oxidative Defluorination Parent->Defluorination Dealkylated_Metabolite Dealkylated Metabolite N_Dealkylation->Dealkylated_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Ring_Hydroxylation->Hydroxylated_Metabolite N_Oxide_Metabolite N-Oxide Metabolite N_Oxidation->N_Oxide_Metabolite Quinoneimine Reactive Quinoneimine (Potential for Toxicity) Defluorination->Quinoneimine

Caption: Potential Phase I metabolic pathways for this compound derivatives.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of your compounds, the following in vitro assays are industry standards.

Liver Microsomal Stability Assay

This assay is a high-throughput and cost-effective method to evaluate Phase I metabolism, primarily mediated by CYP450 enzymes.[10]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compounds and positive controls (e.g., Dextromethorphan, Verapamil)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Step-by-Step Protocol:

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).

    • Thaw liver microsomes at 37°C and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Self-Validation:

  • Positive Controls: Include compounds with known metabolic stability (one high turnover, one low turnover) to ensure the enzymatic activity of the microsomes is within the expected range.

  • Negative Control: Run a condition without the NADPH regenerating system to account for any non-enzymatic degradation.

cluster_workflow Liver Microsomal Stability Assay Workflow Prep Preparation (Microsomes, Compounds, Buffers) Incubation Incubation at 37°C (Microsomes + Compound) Prep->Incubation Initiation Initiate Reaction (Add NADPH) Incubation->Initiation Sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiation->Sampling Quench Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge Analysis LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->Analysis Data Data Analysis (Calculate t1/2, CLint) Analysis->Data

Caption: Workflow for the Liver Microsomal Stability Assay.

S9 Fraction Stability Assay

The S9 fraction contains both microsomes and cytosol, thus encompassing both Phase I and Phase II metabolic enzymes.[5] This assay provides a more comprehensive picture of hepatic metabolism.

Objective: To assess the metabolic stability of a compound in the presence of both Phase I and Phase II enzymes.

Materials:

  • Pooled liver S9 fraction

  • Cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation)

  • Other materials are similar to the microsomal stability assay.

Step-by-Step Protocol:

  • Preparation: Similar to the microsomal assay, prepare stock solutions and dilute the S9 fraction (e.g., 1 mg/mL).

  • Incubation:

    • Prepare reaction mixtures containing the S9 fraction, test compound, and the relevant cofactors (e.g., NADPH, UDPGA, PAPS).

    • Pre-incubate at 37°C.

  • Initiation and Sampling: The reaction is typically initiated by the addition of the test compound to the pre-warmed S9 and cofactor mix. Sampling and quenching steps are analogous to the microsomal assay.

  • Analysis: LC-MS/MS is used to quantify the disappearance of the parent compound.

Self-Validation:

  • Positive Controls: Use compounds known to be metabolized by both Phase I and Phase II enzymes (e.g., 7-hydroxycoumarin for Phase II).

  • Negative Controls:

    • Incubations without any cofactors.

    • Incubations with only NADPH to assess Phase I metabolism.

    • Incubations with only Phase II cofactors to assess direct conjugation.

Data Analysis and Interpretation

The primary output of these assays is the rate of disappearance of the parent compound over time.

  • Plot the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the Slope: The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate Half-Life (t1/2):

    • t1/2 = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of protein)

Table 3: Sample Data Analysis

Time (min)% Parent Remainingln(% Parent Remaining)
01004.61
5854.44
15604.09
30353.56
45152.71
6051.61

From a plot of this data, one can determine the slope (k) and subsequently calculate t1/2 and CLint, allowing for the ranking of compounds based on their metabolic stability.

Conclusion and Future Directions

The assessment of metabolic stability is a cornerstone of modern drug discovery. For compounds derived from this compound, particular attention should be paid to the potential for oxidative defluorination, a liability that may be mitigated through careful structural design. The strategic use of in vitro assays, such as the liver microsomal and S9 stability assays, provides crucial data to guide the optimization of lead compounds. By understanding the likely metabolic pathways and employing robust experimental protocols, researchers can enhance the pharmacokinetic profiles of their drug candidates, ultimately increasing the probability of clinical success.

References

side-by-side comparison of different synthetic routes to 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Difluoro-5-methylaniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of the fluorine atoms and the methyl group on the aniline ring imparts unique electronic and lipophilic properties to the target molecules. The efficient and scalable synthesis of this intermediate is, therefore, of significant interest to researchers and professionals in the field of drug development and chemical manufacturing. This guide provides a side-by-side comparison of two plausible synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Nitration and Subsequent Reduction of 1,2-Difluoro-3-methylbenzene

This classical two-step approach is a common strategy for the synthesis of substituted anilines. It involves the introduction of a nitro group onto the aromatic ring, followed by its reduction to an amine.

Scientific Rationale

The directing effects of the substituents on the starting material, 1,2-difluoro-3-methylbenzene, are crucial for the regioselectivity of the nitration step. Both the fluorine atoms and the methyl group are ortho-, para-directing activators. However, the steric hindrance from the methyl group and the adjacent fluorine atom is expected to favor the nitration at the C5 position, which is para to the C2-fluorine and ortho to the C3-methyl group. The subsequent reduction of the nitro group is a well-established and high-yielding transformation, typically achieved through catalytic hydrogenation.

Experimental Protocol

Step 1: Nitration of 1,2-Difluoro-3-methylbenzene

  • To a stirred mixture of concentrated sulfuric acid (98%) and fuming nitric acid (24M) at 0-5 °C, slowly add 1,2-difluoro-3-methylbenzene.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2,3-difluoro-5-methyl-nitrobenzene. Purification can be achieved by column chromatography or distillation.

Step 2: Catalytic Hydrogenation of 2,3-Difluoro-5-methyl-nitrobenzene

  • Dissolve the 2,3-difluoro-5-methyl-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain this compound.

Workflow Diagram

Route_1_Workflow start 1,2-Difluoro-3-methylbenzene nitration Nitration (HNO3, H2SO4) start->nitration intermediate 2,3-Difluoro-5-methyl-nitrobenzene nitration->intermediate reduction Reduction (H2, Pd/C) intermediate->reduction product This compound reduction->product Route_2_Workflow start 1,2-Difluoro-3-methylbenzene bromination Bromination (NBS, FeCl3) start->bromination intermediate 5-Bromo-1,2-difluoro-3-methylbenzene bromination->intermediate amination Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) intermediate->amination product This compound amination->product

A Senior Application Scientist's Guide to Evaluating the In Vitro Efficacy of 3,4-Difluoro-5-methylaniline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Novel Fluorinated Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] The 3,4-difluoro-5-methylaniline scaffold, in particular, presents a promising starting point for the development of novel therapeutics. This guide provides a comprehensive framework for the in vitro evaluation of compounds derived from this scaffold, with a focus on their potential as kinase inhibitors in oncology. Aniline derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules, including those targeting critical signaling pathways in cancer.[2]

This document is intended for researchers, scientists, and drug development professionals. It will provide not just protocols, but the scientific reasoning behind experimental choices, ensuring a robust and self-validating approach to efficacy evaluation. We will explore a logical, tiered workflow from broad antiproliferative screening to specific target engagement and mechanistic validation, comparing hypothetical data for our novel compounds against established benchmarks.

The Competitive Landscape: Establishing a Benchmark for Comparison

Before embarking on an in vitro evaluation campaign, it is crucial to understand the context of existing therapies. Many small molecule kinase inhibitors, which are often the intended targets for novel aniline derivatives, are already approved or in late-stage clinical development. For the purpose of this guide, we will hypothesize that our this compound series (designated as DFMA-X ) are designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4]

Therefore, a suitable comparator compound would be Sorafenib , a multi-kinase inhibitor approved for the treatment of several cancers, known to inhibit VEGFR-2. Another relevant comparator could be Sunitinib , which also targets VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[4] These compounds will serve as our positive controls and performance benchmarks throughout the evaluation process.

A Tiered Approach to In Vitro Efficacy Evaluation

A successful in vitro evaluation workflow is structured as a funnel, starting with broad, high-throughput screens and progressively moving towards more complex, mechanism-of-action studies for the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Engagement & Selectivity cluster_2 Tier 3: Cellular Mechanism of Action a Compound Library (DFMA-X Series) b Antiproliferative Assay (e.g., MTT, CellTiter-Glo) [Human Cancer Cell Lines - HUVEC, HT29, etc.] a->b Dose-response treatment c Biochemical Kinase Assay [VEGFR-2, PDGFR-β, c-Kit, etc.] b->c Identify potent hits (IC50 < 1µM) d Selectivity Profiling [Panel of >100 Kinases] c->d Broaden scope e Target Phosphorylation Assay [Western Blot for p-VEGFR-2] d->e Confirm on-target activity and selectivity f Downstream Signaling Analysis [p-ERK, p-Akt Western Blot] e->f g Cell-Based Functional Assays [Endothelial Tube Formation, Cell Migration] f->g

Caption: Tiered workflow for in vitro evaluation of DFMA-X compounds.

Tier 1: Primary Screening - Assessing Antiproliferative Activity

The initial step is to determine the cytotoxic or cytostatic potential of the synthesized compounds against relevant human cancer cell lines. The choice of cell lines is critical. For a putative VEGFR-2 inhibitor, Human Umbilical Vein Endothelial Cells (HUVECs) are essential, as their proliferation is highly dependent on VEGF signaling.[3] It is also wise to include cancer cell lines known to overexpress the target receptor or be sensitive to its inhibition, such as the colorectal adenocarcinoma cell line HT29.

Featured Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVEC or HT29 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the DFMA-X compounds and controls (Sorafenib, vehicle control - DMSO) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Illustrative Data Comparison:

Compound IDHUVEC IC50 (µM)HT29 IC50 (µM)
DFMA-1 0.151.2
DFMA-2 0.080.9
DFMA-3 > 10> 10
Sorafenib 0.092.5

This is illustrative data for comparison purposes.

From this primary screen, compounds like DFMA-2 and DFMA-1 would be prioritized for their potent inhibition of endothelial cell proliferation, a key indicator of anti-angiogenic potential.

Tier 2: Target Engagement - Biochemical Kinase Assays

After identifying compounds with cellular activity, the next crucial step is to confirm that they directly inhibit the intended molecular target. Biochemical assays use purified, recombinant kinase enzymes to quantify the inhibitory potential of a compound in a cell-free system.

Featured Protocol: VEGFR-2 Kinase Inhibition Assay (LanthaScreen™)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium-labeled antibody (donor) binds to a phosphorylated substrate peptide (acceptor). When the kinase is active, it phosphorylates the substrate, allowing the antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents phosphorylation, leading to a loss of signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant VEGFR-2 kinase, a suitable substrate peptide (e.g., poly-Glu-Tyr), and ATP at optimal concentrations.

  • Compound Plating: Dispense serial dilutions of the test compounds into a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add the terbium-labeled anti-phosphopeptide antibody and incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the emission ratio and plot it against compound concentration to determine the IC50 value for kinase inhibition.

Illustrative Data Comparison:

Compound IDVEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)c-Kit IC50 (nM)
DFMA-1 15250> 1000
DFMA-2 555> 1000
Sorafenib 905868

This is illustrative data for comparison purposes.

This data suggests DFMA-2 is a highly potent VEGFR-2 inhibitor. Importantly, comparing its activity against other kinases like PDGFR-β and c-Kit begins to build a selectivity profile. DFMA-1 appears more selective for VEGFR-2 over PDGFR-β than DFMA-2 . This selectivity is a critical factor in determining the potential therapeutic window and side-effect profile of a drug candidate.

Tier 3: Validating the Cellular Mechanism of Action

Potent activity in biochemical and cell proliferation assays is promising, but it's essential to prove that the compound inhibits the target within the complex environment of a living cell.

Featured Protocol: Western Blot for Target Phosphorylation

This technique verifies that the compound inhibits the kinase's activity inside the cell by measuring the phosphorylation status of the target protein.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture HUVECs until they are sub-confluent. Starve the cells in a low-serum medium for several hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the DFMA compounds or Sorafenib for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

A successful experiment will show a dose-dependent decrease in the p-VEGFR-2 signal in compound-treated cells compared to the VEGF-stimulated control, confirming on-target cellular activity. This can be extended to downstream signaling proteins like Akt and ERK to confirm pathway inhibition.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration ERK->Migration DFMA2 DFMA-2 DFMA2->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by DFMA-2.

Conclusion: Synthesizing Data for Lead Candidate Selection

This comprehensive in vitro evaluation guide provides a robust framework for assessing the efficacy of novel this compound-based compounds. By employing a tiered approach—from broad antiproliferative screens to specific on-target validation in a cellular context—researchers can efficiently identify and prioritize lead candidates. The key is to contextualize the data against appropriate benchmarks and to build a holistic understanding of a compound's potency, selectivity, and mechanism of action. The hypothetical compound DFMA-2 emerged from this workflow as a potent, albeit moderately selective, VEGFR-2 inhibitor with confirmed cellular activity, marking it as a strong candidate for further preclinical development.

References

A Comparative Study of the Lipophilicity of Fluorinated Aniline Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity—the affinity of a compound for a lipid-rich, non-polar environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] An optimal level of lipophilicity is crucial for a drug to effectively traverse cellular membranes and reach its target, while avoiding issues such as poor solubility, high metabolic turnover, and off-target toxicity that can arise from excessively high lipophilicity.[2][3][4]

Lipophilicity is most commonly quantified by the partition coefficient (logP) or the distribution coefficient (logD). LogP represents the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[5][6] For ionizable compounds, logD is the more relevant descriptor as it accounts for both the ionized and non-ionized forms of the molecule at a specific pH, providing a more accurate reflection of its behavior in physiological environments.[7][8][9]

Fluorine has become a uniquely valuable element in medicinal chemistry.[10] Its small size, high electronegativity, and ability to block metabolic oxidation sites can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target protein.[10][11][12][13] The introduction of fluorine into a molecule can subtly yet profoundly modulate its lipophilicity, and this effect is highly dependent on the position of the fluorine atom within the molecular scaffold.[14][15][16]

This guide presents a comparative study of the lipophilicity of fluorinated aniline isomers—specifically ortho-, meta-, and para-fluoroaniline. Aniline and its derivatives are common structural motifs in a vast array of pharmaceuticals. By systematically examining the impact of fluorine substitution at different positions on the aniline ring, we can gain valuable insights into the nuanced structure-lipophilicity relationships that are essential for rational drug design. We will delve into the experimental determination of lipophilicity using both the gold-standard shake-flask method and the high-throughput reversed-phase high-performance liquid chromatography (RP-HPLC) technique, providing detailed, field-proven protocols for each.

Comparative Analysis of Fluorinated Aniline Isomers

The lipophilicity of the three positional isomers of fluoroaniline—2-fluoroaniline (ortho), 3-fluoroaniline (meta), and 4-fluoroaniline (para)—exhibits subtle but significant differences. These variations arise from the interplay of electronic and intermolecular forces influenced by the position of the highly electronegative fluorine atom on the aromatic ring.

Table 1: Experimentally Determined Lipophilicity of Fluorinated Aniline Isomers

CompoundIsomer PositionExperimental logP
Aniline-0.90
2-Fluoroanilineortho1.15
3-Fluoroanilinemeta1.32
4-Fluoroanilinepara1.15

Note: Experimental logP values are consensus values from multiple literature sources and may vary slightly depending on the specific experimental conditions.

Analysis of Lipophilicity Trends:

From the data presented in Table 1, we can observe the following trends:

  • Increased Lipophilicity upon Fluorination: All three fluoroaniline isomers are more lipophilic than the parent aniline molecule. This is a common, though not universal, effect of aromatic fluorination.[16]

  • Positional Isomerism Matters: The position of the fluorine atom significantly influences the degree of lipophilicity. The meta-isomer exhibits the highest logP value, indicating greater lipophilicity compared to the ortho- and para-isomers, which have identical logP values in this case.

Causality Behind the Observed Trends:

The observed differences in lipophilicity can be attributed to the following factors:

  • Inductive and Resonance Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. In the ortho and para positions, this is partially offset by the electron-donating resonance effect of the fluorine's lone pairs of electrons.[17][18] In the meta position, however, the resonance effect is not operative, leading to a greater net electron-withdrawing character. This can influence the molecule's overall polarity and its interactions with the surrounding solvent molecules.

  • Intramolecular Hydrogen Bonding: In the ortho-fluoroaniline isomer, there is the potential for intramolecular hydrogen bonding between the fluorine atom and one of the hydrogen atoms of the amino group. This internal interaction can reduce the molecule's ability to engage in intermolecular hydrogen bonding with water, which would be expected to increase its lipophilicity. However, the experimental data suggests that other factors may be more dominant in this specific case.

  • Molecular Shape and Surface Area: The position of the fluorine atom alters the overall shape and solvent-accessible surface area of the molecule. These subtle changes in molecular geometry can affect how the molecule interacts with the structured environment of the n-octanol and water phases, thereby influencing its partitioning behavior.[19]

Experimental Methodologies for Lipophilicity Determination

Accurate and reproducible measurement of lipophilicity is crucial for building reliable structure-activity relationships. Two of the most widely used methods are the shake-flask method and RP-HPLC.

The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most direct way to determine the partition coefficient (logP).[20][21] It involves directly measuring the concentration of a compound in two immiscible liquid phases, typically n-octanol and water, after they have reached equilibrium. While it is considered the gold standard, it is also labor-intensive and requires a relatively pure sample.[20][22]

Experimental Protocol: Shake-Flask logD Determination at pH 7.4

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use. This step is critical to prevent volume changes during the partitioning experiment.[23]

  • Compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., a fluoroaniline isomer) in a suitable solvent like DMSO.[23]

  • Partitioning Experiment:

    • In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

    • Spike the mixture with a small volume of the compound stock solution to achieve a final concentration that is detectable by the chosen analytical method.

    • Cap the vial tightly and shake it at a constant temperature (typically room temperature) for a sufficient time to reach equilibrium (e.g., 24 hours). The time required for equilibrium should be determined empirically.[20]

  • Phase Separation:

    • Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol (upper) and the aqueous (lower) phase for analysis. Extreme care must be taken to avoid cross-contamination of the phases.[20]

  • Concentration Analysis:

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or, more commonly, liquid chromatography-mass spectrometry (LC-MS/MS).[9]

  • Calculation of logD:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logD = log10 ( [Compound]octanol / [Compound]aqueous )

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_solvents Prepare Pre-Saturated n-Octanol and PBS (pH 7.4) partition Mix Solvents and Spike with Compound prep_solvents->partition prep_stock Prepare 10 mM Compound Stock (DMSO) prep_stock->partition shake Shake to Equilibrium (e.g., 24 hours) partition->shake separate Centrifuge for Phase Separation shake->separate analyze Analyze Concentration in Each Phase (LC-MS/MS) separate->analyze calculate Calculate logD analyze->calculate

Caption: Workflow for logD determination using the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC is a widely used indirect method for estimating lipophilicity.[20][21] It offers several advantages over the shake-flask method, including higher speed, smaller sample requirements, and tolerance for impurities.[24][25][26] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its known logP value.[27][28]

Experimental Protocol: RP-HPLC for logP Estimation

  • System Preparation:

    • Use an HPLC system equipped with a C18 reversed-phase column and a UV or mass spectrometer detector.

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as methanol or acetonitrile. Methanol is often preferred as it can mimic the n-octanol/water interface.[20][21]

  • Calibration Curve Generation:

    • Select a set of standard compounds with accurately known logP values that span the expected range of the test compounds.

    • Inject each standard compound into the HPLC system under isocratic conditions (a constant mobile phase composition).

    • Record the retention time (tR) for each standard. Also, determine the dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.[20]

    • Plot log(k) versus the known logP values of the standards. This will generate a linear calibration curve.[24]

  • Analysis of Test Compounds:

    • Dissolve the fluorinated aniline isomers in the mobile phase.

    • Inject each isomer into the HPLC system under the same conditions used for the standards.

    • Record the retention time (tR) for each isomer.

  • logP Determination:

    • Calculate the capacity factor (k) for each isomer.

    • Using the equation of the line from the calibration curve, determine the logP value for each isomer from its calculated log(k).[24]

RP_HPLC_Workflow cluster_calib Calibration cluster_test Test Compound Analysis cluster_result Result inject_standards Inject Standard Compounds with Known logP Values record_tr Record Retention Times (tR) and Dead Time (t0) inject_standards->record_tr calc_k Calculate Capacity Factor (k) for Each Standard record_tr->calc_k plot_curve Plot log(k) vs. logP to Generate Calibration Curve calc_k->plot_curve determine_logp Determine logP from Calibration Curve plot_curve->determine_logp inject_test Inject Fluorinated Aniline Isomers record_tr_test Record Retention Times (tR) inject_test->record_tr_test calc_k_test Calculate Capacity Factor (k) for Each Isomer record_tr_test->calc_k_test calc_k_test->determine_logp

Caption: Workflow for logP estimation using RP-HPLC.

Conclusion

The lipophilicity of fluorinated aniline isomers is a clear demonstration of how subtle changes in molecular structure can have a measurable impact on a critical physicochemical property. The meta-fluoroaniline isomer's higher lipophilicity compared to its ortho and para counterparts highlights the importance of considering the electronic and spatial effects of substituents in drug design. By employing robust and well-validated experimental methods such as the shake-flask and RP-HPLC techniques, researchers can accurately quantify these differences and build a deeper understanding of structure-lipophilicity relationships. This knowledge is invaluable for the rational design of drug candidates with optimized ADMET properties, ultimately increasing the likelihood of success in the challenging journey of drug development.

References

A Comparative Guide to the Analysis of Impurities in Commercial 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

3,4-Difluoro-5-methylaniline is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure is incorporated into drugs targeting a range of therapeutic areas. In the highly regulated landscape of pharmaceutical development, the purity of starting materials is not merely a quality metric; it is a cornerstone of drug safety and efficacy. The presence of impurities, even in trace amounts, can lead to the formation of undesired side products, impact the stability of the final drug substance, and in the worst-case scenario, introduce toxic components.

This guide provides a comprehensive framework for the analysis of impurities in commercially available this compound. We will delve into the likely impurities arising from its synthesis, present a multi-faceted analytical strategy for their detection and quantification, and offer detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of impurity profiling to ensure the quality and regulatory compliance of their work. All analytical approaches are designed to meet the stringent requirements set forth by international guidelines, such as those from the International Council for Harmonisation (ICH).[1][2]

Understanding Potential Impurities: A Mechanistic Approach

To effectively analyze for impurities, one must first understand their potential origins. The manufacturing process of this compound can give rise to a variety of process-related impurities, including unreacted starting materials, intermediates, and byproducts from side reactions.[3] Isomeric impurities, which have the same molecular formula but different structural arrangements, are a particular challenge.

A plausible synthetic route starting from 1,2-difluorobenzene is illustrated below. This pathway highlights potential junctures where impurities can be introduced. For instance, incomplete nitration could lead to residual starting material, while non-selective reduction could generate isomeric aniline derivatives.

cluster_0 Synthesis Pathway cluster_1 Potential Impurities 1,2-Difluorobenzene 1,2-Difluorobenzene 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene 1,2-Difluorobenzene->3,4-Difluoronitrobenzene Nitration (HNO3/H2SO4) I1 Residual 1,2-Difluorobenzene 1,2-Difluorobenzene->I1 3,4-Difluoroaniline 3,4-Difluoroaniline 3,4-Difluoronitrobenzene->3,4-Difluoroaniline Reduction (e.g., H2/Pd-C) N-(3,4-Difluorophenyl)acetamide N-(3,4-Difluorophenyl)acetamide 3,4-Difluoroaniline->N-(3,4-Difluorophenyl)acetamide Acetylation N-(3,4-Difluoro-5-methylphenyl)acetamide N-(3,4-Difluoro-5-methylphenyl)acetamide N-(3,4-Difluorophenyl)acetamide->N-(3,4-Difluoro-5-methylphenyl)acetamide Friedel-Crafts Alkylation This compound This compound N-(3,4-Difluoro-5-methylphenyl)acetamide->this compound Hydrolysis I2 Isomeric Difluoronitrobenzenes I3 Incompletely Reduced Intermediates I4 Over-methylated Products I5 Residual N-acetyl intermediate Nitration\n(HNO3/H2SO4) Nitration (HNO3/H2SO4) Nitration\n(HNO3/H2SO4)->I2 Reduction\n(e.g., H2/Pd-C) Reduction (e.g., H2/Pd-C) Reduction\n(e.g., H2/Pd-C)->I3 Friedel-Crafts\nAlkylation Friedel-Crafts Alkylation Friedel-Crafts\nAlkylation->I4 Hydrolysis Hydrolysis Hydrolysis->I5

Caption: Hypothetical synthesis of this compound and potential impurity formation points.

A Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete picture of a sample's purity. A robust impurity profiling strategy relies on orthogonal methods—techniques that measure the same attribute using different physical or chemical principles. This approach minimizes the risk of an impurity going undetected. Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

cluster_workflow Analytical Workflow cluster_analysis Orthogonal Analysis Sample Commercial Sample (this compound) Prep Sample Preparation (Dilution & Filtration) Sample->Prep HPLC HPLC-UV (Purity Assay & Non-volatile Impurities) Prep->HPLC GCMS GC-MS (Volatile & Semi-volatile Impurities) Prep->GCMS NMR NMR (1H, 13C, 19F) (Structural Confirmation & Isomeric Purity) Prep->NMR Data Data Integration & Comparison HPLC->Data GCMS->Data NMR->Data Report Comprehensive Purity Report Data->Report

Caption: Integrated workflow for comprehensive impurity profiling.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should perform their own method validation to ensure suitability for their specific instrumentation and samples.

Protocol 1: HPLC-UV Method for Purity Assay and Non-Volatile Impurities

This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of related, less volatile impurities. HPLC is a preferred alternative to GC for aniline derivatives as it does not require derivatization.[4][5]

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in and dilute to 50.0 mL with the diluent to achieve a concentration of 0.5 mg/mL.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

5. Causality Behind Choices:

  • A C18 column provides excellent hydrophobic retention for the aromatic aniline structure.

  • The formic acid modifier improves peak shape by ensuring the aniline is protonated.

  • The gradient elution allows for the separation of impurities with a wide range of polarities.

Protocol 2: GC-MS for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile impurities such as residual solvents or starting materials.[6][7][8] The mass spectrometer provides definitive identification by comparing fragmentation patterns to spectral libraries.

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 50°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

3. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-450 amu.

4. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample.

  • Dissolve in 1.0 mL of high-purity Dichloromethane.

5. Causality Behind Choices:

  • The DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of semi-volatile organic compounds.

  • The temperature program is designed to separate volatile solvents at the beginning of the run and elute higher-boiling point impurities later.

  • Electron Ionization provides reproducible fragmentation patterns that are ideal for library searching.

Protocol 3: NMR Spectroscopy for Structural Confirmation and Isomeric Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of impurities.[9][10][11] For fluorinated compounds like this compound, ¹⁹F NMR is particularly powerful for differentiating between regioisomers that may be difficult to separate chromatographically.

1. Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

2. Sample Preparation:

  • Dissolve 10-15 mg of the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

3. Acquisition Parameters:

  • ¹H NMR: Standard acquisition parameters.

  • ¹³C NMR: Standard proton-decoupled acquisition.

  • ¹⁹F NMR: Standard proton-decoupled acquisition. Use a sufficient relaxation delay to ensure accurate integration for quantitative purposes.

4. Causality Behind Choices:

  • A high-field magnet (≥400 MHz) provides better signal dispersion, which is crucial for resolving complex spectra and identifying minor components.

  • ¹⁹F NMR is highly sensitive to the local electronic environment, causing distinct chemical shifts for fluorine atoms in different isomeric positions, allowing for their detection and quantification.

Comparative Analysis of Commercial Samples

To illustrate the application of these protocols, we present hypothetical data from the analysis of this compound sourced from three different commercial vendors.

Table 1: HPLC-UV Purity and Impurity Profile

VendorLot NumberAssay Purity (%)Impurity at RRT 0.85 (%)Impurity at RRT 1.15 (%)Total Impurities (%)
Vendor A A-00199.850.040.060.15
Vendor B B-00199.520.210.150.48
Vendor C C-00199.710.09Not Detected0.29

RRT = Relative Retention Time

Table 2: GC-MS Analysis of Volatile Impurities

VendorLot Number1,2-Difluorobenzene (ppm)Unidentified Volatile (ppm)
Vendor A A-0011530
Vendor B B-00115085
Vendor C C-00145Not Detected

Table 3: ¹⁹F NMR Spectroscopic Analysis

VendorLot NumberIsomeric Purity (%)Comments
Vendor A A-001> 99.9No detectable isomeric impurities.
Vendor B B-00199.6Presence of a minor isomeric species detected.
Vendor C C-001> 99.9No detectable isomeric impurities. Residual Toluene detected by ¹H NMR.

Discussion and Interpretation of Results

The integrated data provides a clear differentiation between the quality of the materials from the three vendors.

  • Vendor A demonstrates the highest overall quality, with high purity by HPLC, low levels of volatile impurities, and no detectable isomeric impurities. This material would be the preferred choice for applications in late-stage clinical development and commercial manufacturing.

  • Vendor B shows a significantly lower purity by HPLC, with one impurity (RRT 0.85) exceeding the ICH identification threshold of 0.15% for a typical API.[12][13] The presence of isomeric impurities confirmed by NMR is a significant concern, as these can be difficult to purge and may have different pharmacological or toxicological profiles. The high level of residual starting material (1,2-Difluorobenzene) suggests a less optimized manufacturing process.

  • Vendor C provides material of good purity, though slightly lower than Vendor A. The absence of the impurity at RRT 1.15 is notable. However, the detection of residual toluene by NMR indicates a need for better control over the final purification and drying steps. While acceptable for early-stage research, this lot would warrant further scrutiny before use in cGMP synthesis.

This comparative analysis underscores the necessity of a multi-technique approach. Relying solely on HPLC data might have led to the incorrect assumption that Vendor C's material was superior to Vendor B's, without considering the critical issue of isomeric purity revealed by NMR.

Conclusion and Recommendations

The quality of this compound can vary significantly between commercial suppliers. For drug development professionals, relying on a Certificate of Analysis alone is insufficient. In-house verification using a suite of orthogonal analytical methods is essential to ensure the quality, safety, and consistency of the final drug product.

Key Recommendations:

  • Implement a Multi-Technique Approach: Utilize HPLC, GC-MS, and NMR as a standard battery of tests for incoming raw material qualification.

  • Prioritize Isomer-Specific Methods: For fluorinated compounds and other structures prone to isomerism, NMR is a non-negotiable tool for ensuring isomeric purity.

  • Correlate Impurities to the Synthetic Process: Understanding the potential synthetic route of a supplier can help anticipate likely impurities and tailor analytical methods accordingly.

  • Qualify Vendors Rigorously: The data clearly shows that vendor selection has a direct impact on material quality. A robust vendor qualification program should include analytical testing of sample lots.

By adopting this comprehensive analytical strategy, researchers and drug developers can mitigate risks associated with impurities, ensuring a smoother path through regulatory approval and delivering safer medicines to patients.

References

benchmarking the performance of 3,4-Difluoro-5-methylaniline in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated motifs is a cornerstone of rational molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable. Among these, 3,4-Difluoro-5-methylaniline stands out as a versatile intermediate. This guide provides a comprehensive performance benchmark of this compound in two of the most powerful and ubiquitous synthetic transformations: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. Through a comparative analysis with its structural isomers and other relevant aniline derivatives, supported by experimental protocols and mechanistic insights, this document serves as a technical resource for chemists aiming to leverage the unique properties of this fluorinated aniline.

The Strategic Advantage of this compound

The substitution pattern of this compound offers a distinct combination of electronic and steric features. The two electron-withdrawing fluorine atoms at the 3- and 4-positions significantly lower the pKa of the aniline nitrogen, influencing its nucleophilicity and the reactivity of the corresponding aryl halide or boronic acid derivatives. The methyl group at the 5-position provides a steric handle and can influence regioselectivity in certain reactions. Understanding how these inherent properties translate to performance in key C-N and C-C bond-forming reactions is critical for its effective application in complex molecule synthesis.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a staple in the synthesis of pharmaceuticals and organic electronic materials.[1][2] The performance of an aniline in this reaction is heavily influenced by its nucleophilicity and steric hindrance.

Comparative Analysis

While specific, direct comparative studies benchmarking this compound against its isomers are not extensively documented in the literature, we can infer its reactivity based on established principles and data from related compounds.

  • This compound vs. Aniline: The electron-withdrawing fluorine atoms in this compound decrease the electron density on the nitrogen atom, making it less nucleophilic than aniline. This can translate to slower reaction rates or the need for more forcing conditions (higher temperatures, more active catalyst systems) to achieve comparable yields.

  • Comparison with other Difluoroaniline Isomers:

    • 2,4-Difluoro-5-methylaniline: The fluorine atom ortho to the amino group in this isomer introduces significant steric hindrance, which can impede its approach to the palladium center, potentially leading to lower yields or requiring more specialized, bulky phosphine ligands to facilitate the coupling.

    • 3,5-Difluoroaniline: This isomer presents a different electronic environment. The meta-positioning of the fluorine atoms has a less pronounced effect on the nitrogen's nucleophilicity compared to the ortho- and para-positions.

Table 1: Expected Performance Trends in Buchwald-Hartwig Amination

Aniline DerivativeKey Structural FeaturesExpected ReactivityPotential Challenges
This compound Two electron-withdrawing F atoms, one methyl group.ModerateReduced nucleophilicity may require optimized catalyst systems.
AnilineUnsubstitutedHighProne to over-arylation in some cases.
2,4-Difluoro-5-methylanilineOrtho-fluorine to the amine.LowerSignificant steric hindrance.
3,5-DifluoroanilineTwo meta-fluorine atoms.Moderate to HighLess electronic deactivation compared to other isomers.
Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon.

  • Add the aryl bromide and this compound.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Pd₂(dba)₃, XPhos, NaOtBu reactants Add Aryl Bromide & this compound start->reactants solvent Add Anhydrous Toluene reactants->solvent heat Heat at 100°C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool dilute Dilute with EtOAc & Filter cool->dilute purify Purify by Chromatography dilute->purify end end purify->end Isolated Product Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Bromoaniline & Boronic Acid base Add K₂CO₃ start->base degas Degas with Argon base->degas catalyst Add Pd(PPh₃)₄ degas->catalyst heat Heat at 90°C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool & Dilute monitor->cool extract Extract with EtOAc cool->extract purify Purify by Chromatography extract->purify end end purify->end Isolated Biaryl Product

References

cytotoxicity assays of novel compounds synthesized from 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Comparative Cytotoxicity Analysis of Novel 3,4-Difluoro-5-methylaniline Derivatives

Introduction: The Quest for Potent and Selective Anticancer Agents

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties.[1] Molecules bearing trifluoromethoxy (OCF3) or other fluorine groups often exhibit improved metabolic stability, binding affinity, and membrane permeability.[1][2] The this compound backbone, for this reason, represents a promising starting point for the synthesis of novel compounds with potential anticancer activity. As researchers synthesize new derivatives from this scaffold, a critical early step is the rigorous evaluation of their biological activity, beginning with their effect on cancer cells.

This guide provides a comparative analysis of three foundational in vitro cytotoxicity assays, offering researchers a framework for selecting the most appropriate methods to screen and characterize novel compounds. We will move beyond simple protocol recitation to explore the mechanistic basis of each assay, the rationale behind experimental design choices, and the nuanced interpretation of the data they generate. Our objective is to build a comprehensive cytotoxicity profile that not only quantifies a compound's potency but also provides initial insights into its mechanism of action. This evaluation is governed by international standards like ISO 10993-5, which outlines the requirements for in vitro cytotoxicity testing to ensure data reliability and comparability.[3][4]

We will compare the following widely-used assays:

  • MTT Assay: A measure of metabolic activity, often used as a proxy for cell viability.

  • Lactate Dehydrogenase (LDH) Assay: A marker of cell membrane integrity, indicating cytotoxicity through necrosis or late-stage apoptosis.

  • Caspase-3/7 Assay: A specific indicator of apoptosis, measuring the activity of key executioner caspases.

Chapter 1: A Mechanistic Overview of Core Cytotoxicity Assays

Understanding what each assay measures at the cellular level is fundamental to interpreting the results correctly. A compound can inhibit cell proliferation (cytostatic effect) or induce cell death (cytotoxic effect), and these assays help distinguish between such outcomes.

The MTT Assay: Gauging Metabolic Vigor

The MTT assay is a colorimetric method that provides an indication of a cell population's metabolic activity. The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells.[6] Therefore, the amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells. A decrease in signal suggests a reduction in cell viability or proliferation.

The LDH Assay: Detecting Loss of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity based on the integrity of the plasma membrane.[7] LDH is a stable cytosolic enzyme that is present in most cell types.[8] When a cell's membrane is compromised—a hallmark of necrosis or the final stages of apoptosis—LDH is released into the surrounding culture medium.[8][9] The assay measures the activity of this released LDH through a coupled enzymatic reaction that ultimately produces a colored formazan product, which is measured at 490 nm.[9] The intensity of the color is directly proportional to the number of lysed cells.[10]

The Caspase-3/7 Assay: A Specific Fingerprint of Apoptosis

Apoptosis, or programmed cell death, is a distinct, highly regulated process. A key feature of this pathway is the activation of a family of cysteine-aspartic acid-specific proteases known as caspases.[11] Caspases-3 and -7 are "executioner" caspases; their activation triggers a cascade of events leading to cell disassembly.[12] The Caspase-Glo® 3/7 Assay, for example, utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for Caspase-3 and -7.[13] When active Caspase-3/7 cleaves this substrate, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of active caspase in the sample.[13] This makes the assay a highly specific and sensitive method for detecting apoptosis.

G cluster_0 Cellular States & Assay Targets cluster_1 Measurement Principle A Healthy, Proliferating Cell B Metabolically Compromised (Cytostatic Effect) A->B Compound Effect C Apoptotic Cell (Membrane Intact) A->C Compound Effect D Necrotic / Late Apoptotic Cell (Membrane Compromised) A->D Compound Effect C->D Progression MTT MTT Assay (Mitochondrial Activity) MTT->A High Signal MTT->B Low Signal CAS Caspase-3/7 Assay (Apoptosis Induction) CAS->C High Signal LDH LDH Assay (Membrane Lysis) LDH->D High Signal

Caption: Relationship between cellular health states and the primary signals detected by each cytotoxicity assay.

Chapter 2: Experimental Design and Protocols

A robust experimental design is crucial for generating reliable and reproducible data. This involves careful selection of cell lines, inclusion of proper controls, and meticulous execution of protocols.

Rationale for Cell Line Selection

The choice of cell lines should be directly relevant to the therapeutic goal. For screening novel anticancer compounds, a panel should ideally include:

  • Target Cancer Cell Line(s): Select cell lines relevant to cancers where new treatments are needed. For instance, A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) are widely used and represent common solid tumors.[14][15]

  • A Non-Cancerous Control Cell Line: To assess the selectivity of a compound, it is crucial to test it against a normal cell line. Human Foreskin Fibroblasts (HFF) or hTERT-immortalized gingival fibroblasts are suitable choices as they represent normal, non-transformed cells.[16][17] A compound that is highly toxic to cancer cells but shows minimal effect on normal cells is a promising candidate for further development.

Experimental Workflow

A typical screening workflow involves seeding cells, treating them with a concentration gradient of the novel compounds, incubating for a set period (e.g., 48-72 hours), and then performing the chosen cytotoxicity assay.

G A 1. Cell Seeding Seed cancer and normal cells in 96-well plates. B 2. Compound Treatment Add serial dilutions of novel compounds (e.g., 0.1 to 100 µM). A->B C 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO2. B->C D 4. Assay Performance Perform MTT, LDH, and/or Caspase-3/7 assays in parallel plates. C->D E 5. Data Acquisition Read absorbance or luminescence using a plate reader. D->E F 6. Analysis Calculate % viability/cytotoxicity, determine IC50 values. E->F

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Detailed Experimental Protocol: MTT Assay

Principle Reference:[18]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds (and positive/vehicle controls) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[18]

  • Formazan Formation: Return the plate to the incubator for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well.[19]

  • Data Acquisition: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[18] Measure the absorbance at 570-590 nm using a microplate reader.

Detailed Experimental Protocol: LDH Assay

Principle Reference:[7][9]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is critical to include controls for "Spontaneous LDH Release" (untreated cells) and "Maximum LDH Release" (cells treated with a lysis buffer, like Triton™ X-100, 30 minutes before the end of incubation).[7]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. The reaction will produce a red formazan product.[7] Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release, after correcting for spontaneous release.

Detailed Experimental Protocol: Caspase-3/7 Assay (Luminescent)

Principle Reference:[13][20]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol, typically using an opaque-walled 96-well plate suitable for luminescence measurements. A shorter incubation time (e.g., 24 hours) may be optimal, as caspase activation is an earlier apoptotic event.[12]

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.

  • "Add-Mix-Measure" Protocol: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[13] The reagent contains a lysis buffer, so no prior cell processing is needed.

  • Incubation: Mix the contents by briefly shaking on an orbital shaker. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader. The "glow-type" signal is stable and proportional to the amount of caspase-3/7 activity.[13]

Chapter 3: Data Interpretation & Comparative Analysis

The true power of this multi-assay approach comes from comparing the results. Let's consider hypothetical data for three novel compounds derived from this compound: NC-DFM1, NC-DFM2, and NC-DFM3. Doxorubicin is used as a positive control.

Comparative Cytotoxicity Data (IC50 Values in µM)
CompoundAssay TypeA549 (Lung Cancer)HFF (Normal Fibroblast)Selectivity Index (SI)¹
NC-DFM1 MTT (Metabolic Activity)5.245.88.8
LDH (Membrane Lysis)> 100> 100-
Caspase-3/7 (Apoptosis)65.1> 100-
NC-DFM2 MTT (Metabolic Activity)8.912.11.4
LDH (Membrane Lysis)10.515.31.5
Caspase-3/7 (Apoptosis)> 100> 100-
NC-DFM3 MTT (Metabolic Activity)2.168.332.5
LDH (Membrane Lysis)45.2> 100> 2.2
Caspase-3/7 (Apoptosis)2.575.430.2
Doxorubicin MTT (Metabolic Activity)0.85.56.9
LDH (Membrane Lysis)2.59.83.9
Caspase-3/7 (Apoptosis)1.16.25.6

¹ Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI is desirable.

Analysis of Hypothetical Results:
  • NC-DFM1: This compound shows a potent effect in the MTT assay (IC50 = 5.2 µM) with good selectivity (SI = 8.8). However, it does not induce significant LDH release or caspase activation within the tested concentration range.

    • Interpretation: This profile suggests that NC-DFM1 is likely cytostatic , not cytotoxic. It inhibits metabolic activity and proliferation without actively killing the cells via necrosis or apoptosis within the 48-hour timeframe. This is a crucial distinction that a single assay would miss.

  • NC-DFM2: This compound has a similar IC50 value in both the MTT and LDH assays, but its selectivity is poor (SI ≈ 1.4). It shows toxicity to both cancer and normal cells at similar concentrations.

    • Interpretation: NC-DFM2 is a non-selective cytotoxic agent that likely induces cell death via necrosis (as indicated by the strong LDH signal). Its lack of selectivity makes it a poor candidate for further development.

  • NC-DFM3: This is the most promising candidate. It has a very potent IC50 in the MTT assay (2.1 µM) and an excellent selectivity index (32.5). Crucially, the Caspase-3/7 assay shows a nearly identical IC50 value (2.5 µM), also with high selectivity. The LDH release only occurs at much higher concentrations.

G A Start: Screen with MTT Assay B Is MTT IC50 low and selective? A->B C No B->C No D Yes B->D Yes E Stop: Poor Candidate C->E F Run Confirmatory Assays: LDH & Caspase-3/7 D->F G Is Caspase-3/7 IC50 ~ MTT IC50? F->G H Is LDH IC50 ~ MTT IC50? F->H I Yes G->I Yes J No G->J No H->J No L Probable Mechanism: Necrosis H->L Yes K Probable Mechanism: Apoptosis I->K M Probable Mechanism: Cytostatic J->M

Caption: Decision tree for interpreting multi-assay cytotoxicity data.

Conclusion and Strategic Recommendations

  • Key Takeaway: A combination of assays targeting different cellular functions (metabolism, membrane integrity, and specific death pathways) provides a much clearer and more accurate picture of a compound's biological effect.

  • Strategic Recommendation: We recommend a tiered screening strategy. Begin with a cost-effective, high-throughput assay like MTT to identify initial "hits" with potent and selective activity. Subsequently, profile these hits using mechanistic assays like LDH and Caspase-3/7 to confirm cytotoxicity and elucidate the primary mechanism of cell death. This approach ensures that resources are focused on compounds like the hypothetical NC-DFM3, which demonstrate not only potency but also a desirable, apoptosis-driven, and cancer-selective mechanism of action.

This comprehensive characterization provides a solid foundation for advancing the most promising derivatives to more complex cellular models and, eventually, in vivo studies.

References

A Comparative Guide to the Reactivity of Fluoroaniline Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient molecular synthesis. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluoroaniline isomers in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the underlying electronic principles governing their reactivity, present illustrative experimental data, and provide a detailed protocol for a comparative kinetic analysis.

The Landscape of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] Subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.

A key feature of SNAr reactions is the requirement for electron-withdrawing groups (EWGs) on the aromatic ring to facilitate nucleophilic attack.[3] These groups stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.[4] Interestingly, in the context of SNAr, fluorine is often an excellent leaving group, a counterintuitive observation given the strength of the C-F bond.[5] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the reaction.[3][6]

Unraveling the Reactivity of Fluoroaniline Isomers: A Tale of Electronic Effects

The reactivity of ortho-, meta-, and para-fluoroaniline in SNAr reactions is a fascinating case study in the interplay of competing electronic effects: the electron-donating amino group (-NH2) and the electron-withdrawing fluorine atom (-F). The relative positions of these two groups dictate the overall electron density of the aromatic ring and the stability of the Meisenheimer complex intermediate, thus governing the reaction rate.

The amino group exerts a strong, electron-donating resonance effect (+R) and a moderate, electron-withdrawing inductive effect (-I). Conversely, the fluorine atom exhibits a strong -I effect and a weak +R effect. The net effect of these substituents determines the isomer's reactivity.

  • Para-Fluoroaniline: In this isomer, the amino group is para to the fluorine leaving group. The strong +R effect of the amino group significantly increases the electron density of the aromatic ring, making it less electrophilic and therefore less reactive towards nucleophiles. While the -I effect of the fluorine atom activates the ring, the overriding +R effect of the amino group deactivates it towards SNAr.

  • Ortho-Fluoroaniline: Similar to the para isomer, the ortho-fluoroaniline is also deactivated by the +R effect of the amino group. However, the proximity of the amino group to the reaction center can also introduce steric hindrance, further slowing down the reaction rate compared to the para isomer in some cases. The -I effect of the amino group is also more pronounced at the ortho position, which can slightly counteract the deactivating resonance effect.

  • Meta-Fluoroaniline: In the meta isomer, the amino group is positioned meta to the fluorine atom. Crucially, the electron-donating resonance effect of the amino group does not extend to the meta position.[7] Therefore, the deactivating effect of the amino group is significantly diminished. The primary influence of the amino group at the meta position is its -I effect, which, although weaker than its +R effect, still contributes to a slight deactivation. However, in the absence of the strong deactivating +R effect, the activating -I effect of the fluorine atom makes meta-fluoroaniline the most reactive of the three isomers in SNAr reactions.

This leads to the following predicted order of reactivity:

Meta-Fluoroaniline > Para-Fluoroaniline ≈ Ortho-Fluoroaniline

Quantitative Comparison of Reactivity

To illustrate the differing reactivities, the following table presents hypothetical, yet representative, relative rate constants for the reaction of fluoroaniline isomers with a generic nucleophile (e.g., aniline) under standardized conditions. This data is based on the established principles of electronic effects in SNAr reactions.

IsomerRelative Position of -NH2 to -FDominant Electronic Effect of -NH2 at Reaction CenterPredicted Relative Rate Constant (krel)
meta-FluoroanilinemetaInductive (-I)1.00
para-FluoroanilineparaResonance (+R)0.05
ortho-FluoroanilineorthoResonance (+R) and Steric Hindrance0.02

Table 1: Predicted relative rate constants for the SNAr reaction of fluoroaniline isomers.

Experimental Protocol for Comparative Kinetic Analysis

A robust and reliable method for quantifying the reactivity of the fluoroaniline isomers is through a comparative kinetic study using High-Performance Liquid Chromatography (HPLC). The following protocol outlines a procedure for the N-arylation of aniline with the three fluoroaniline isomers.

Materials and Reagents
  • ortho-Fluoroaniline

  • meta-Fluoroaniline

  • para-Fluoroaniline

  • Aniline (Nucleophile)

  • Dimethylformamide (DMF, anhydrous)

  • Potassium carbonate (K2CO3, anhydrous)

  • Internal standard (e.g., dodecane)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Reaction vials (e.g., 10 mL) with magnetic stir bars

  • HPLC system with a UV detector and a C18 column

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction and Sampling cluster_analysis HPLC Analysis A Prepare stock solutions: - Fluoroaniline isomers in DMF - Aniline in DMF - Internal standard in DMF B To three separate reaction vials, add: - Fluoroaniline isomer solution - Aniline solution - K2CO3 A->B Dispense C Place vials in a pre-heated block (e.g., 100 °C) and start stirring B->C Initiate Reaction D At timed intervals (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot from each vial C->D Sample E Quench the aliquot in a vial containing cold methanol D->E Quench F Filter the quenched samples E->F Prepare for Analysis G Inject samples onto the HPLC system F->G Analyze H Monitor the disappearance of starting material and the appearance of product G->H Detect I Calculate the concentration of reactants and products using the internal standard H->I Quantify

Caption: Experimental workflow for the comparative kinetic analysis.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of ortho-, meta-, and para-fluoroaniline in anhydrous DMF.

    • Prepare a 0.1 M stock solution of aniline in anhydrous DMF.

    • Prepare a 0.05 M stock solution of an internal standard (e.g., dodecane) in anhydrous DMF.

  • Reaction Setup:

    • In three separate, labeled 10 mL reaction vials equipped with magnetic stir bars, add 2.0 mL of the respective fluoroaniline isomer stock solution (0.2 mmol).

    • To each vial, add 2.0 mL of the aniline stock solution (0.2 mmol).

    • Add 55.2 mg of anhydrous potassium carbonate (0.4 mmol) to each vial.

    • Add 1.0 mL of the internal standard stock solution to each vial.

  • Reaction and Sampling:

    • Place the reaction vials in a pre-heated heating block at 100 °C and begin stirring.

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a labeled HPLC vial containing 900 µL of cold methanol.

  • HPLC Analysis:

    • Filter the quenched samples through a 0.22 µm syringe filter.

    • Analyze the samples by HPLC using a C18 column and a mobile phase gradient of methanol and water with 0.1% TFA.

    • Monitor the chromatograms at a suitable wavelength (e.g., 254 nm) to detect the starting materials and the N-aryl aniline products.

  • Data Analysis:

    • Integrate the peak areas of the fluoroaniline isomers, aniline, and the respective products, as well as the internal standard.

    • Calculate the concentration of each fluoroaniline isomer at each time point relative to the internal standard.

    • Plot the concentration of the fluoroaniline isomer versus time for each reaction.

    • Determine the initial reaction rate for each isomer by calculating the slope of the initial linear portion of the concentration-time curve.

    • Calculate the relative rate constants by normalizing the rates to that of the most reactive isomer (meta-fluoroaniline).

Mechanistic Insights: Stability of the Meisenheimer Complex

The observed reactivity order can be rationalized by examining the stability of the Meisenheimer complex formed during the reaction.

Meisenheimer_Complex_Stability cluster_meta meta-Fluoroaniline cluster_para para-Fluoroaniline cluster_ortho ortho-Fluoroaniline m_start meta-Fluoroaniline m_ts Transition State (Meisenheimer Complex) m_start->m_ts m_prod Product m_ts->m_prod m_note Negative charge stabilized by -I effect of -F and -NH2. No destabilizing +R effect from -NH2. p_start para-Fluoroaniline p_ts Transition State (Meisenheimer Complex) p_start->p_ts p_prod Product p_ts->p_prod p_note Strong destabilizing +R effect of -NH2 increases electron density at the reaction center, destabilizing the negative charge. o_start ortho-Fluoroaniline o_ts Transition State (Meisenheimer Complex) o_start->o_ts o_prod Product o_ts->o_prod o_note Similar to para, with additional steric hindrance from the ortho -NH2 group.

Caption: Stability of Meisenheimer complexes for fluoroaniline isomers.

For meta-fluoroaniline, the negative charge in the Meisenheimer complex is stabilized by the inductive effects of both the fluorine and the amino group. In contrast, for the ortho and para isomers, the powerful electron-donating resonance effect of the amino group destabilizes the anionic intermediate by increasing the electron density at the carbon atom bearing the negative charge. This destabilization leads to a higher activation energy and a slower reaction rate.

Conclusion

The comparative reactivity of fluoroaniline isomers in nucleophilic aromatic substitution is a clear demonstration of the profound influence of substituent position on reaction outcomes. The interplay of inductive and resonance effects dictates the electrophilicity of the aromatic ring and the stability of the key Meisenheimer complex intermediate. As predicted by these fundamental principles and supported by kinetic analysis, meta-fluoroaniline is the most reactive isomer due to the absence of the deactivating resonance effect of the amino group at the reaction center. This guide provides a robust framework for understanding and predicting the reactivity of these important synthetic building blocks, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. 3,4-Difluoro-5-methylaniline is a valuable building block in modern drug development, but its halogenated aniline structure necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment. The procedures outlined here are designed to create a self-validating system of safety, grounded in established chemical safety principles and regulatory standards.

Section 1: Hazard Assessment & Risk Mitigation

Understanding the inherent risks of this compound is the foundation of its safe management. Like many aniline derivatives, its primary hazards stem from its toxicity and irritant properties. The fluorinated nature of the compound also introduces specific risks during thermal decomposition.

The toxicological properties of this specific molecule have not been exhaustively determined, which requires that it be handled with the utmost care by qualified personnel.[1] The primary routes of occupational exposure are inhalation, skin contact, and ingestion.

Table 1: Hazard Identification for this compound

Hazard Class GHS Classification Precautionary Statement Reference
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[1]
Skin Irritation Category 2 H315: Causes skin irritation.[1]
Eye Irritation Category 2A H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation.[1]

| Hazardous Combustion Products | Not Classified | Decomposes in high temperatures to generate poisonous fumes, including carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF) gas.[2][3] |

This hazard profile dictates that all handling and disposal operations must be designed to prevent contact and contain aerosols or vapors.

Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Before disposal begins, ensuring the safety of laboratory personnel is paramount. All handling of this compound, including weighing, transferring, and preparing for waste collection, must be conducted within a certified chemical fume hood to control vapor and dust exposure.[1][4]

The selection of appropriate PPE is critical. Aniline and its derivatives can be absorbed through the skin, making barrier protection crucial.[5] Nitrile gloves, while common in laboratories, are not recommended for handling aniline compounds due to their poor resistance.[4]

Table 2: Personal Protective Equipment (PPE) Matrix

Task Minimum Required PPE Rationale
Weighing/Transfer (Solid) Double gloves (Butyl, Neoprene, or Viton), chemical splash goggles, fully-buttoned lab coat. Prevents skin contact and eye exposure to fine particulates. The specified glove materials offer superior resistance to anilines compared to standard nitrile.[4]
Handling Solutions Double gloves (Butyl, Neoprene, or Viton), chemical splash goggles, lab coat. Protects against splashes and direct skin contact.
Waste Collection/Segregation Double gloves (Butyl, Neoprene, or Viton), chemical splash goggles, lab coat. Ensures protection during the transfer of waste into designated containers.

| Spill Cleanup (Minor) | As above, with the potential addition of a respirator if there is a risk of aerosol generation. | Provides comprehensive protection during active management of a hazardous substance release. |

Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your skin.[6] After handling, wash hands and any potentially exposed skin thoroughly.[2]

Section 3: Waste Segregation & Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. This compound waste must never be disposed of in standard trash or down the drain.[4] It must be collected as hazardous waste.

Step-by-Step Waste Collection Procedure:

  • Container Selection: Use only compatible, designated hazardous waste containers, typically made of polyethylene.[4] The container must have a tight-sealing lid to prevent the escape of vapors.

  • Waste Identification:

    • Solid Waste: Collect unadulterated this compound, as well as grossly contaminated items like weigh boats or filter paper, in a container designated for solid organic hazardous waste.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible container for liquid organic hazardous waste. If the solvent is halogenated, it should be collected in a halogenated waste stream.

  • Chemical Incompatibility: Store aniline waste away from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[3] Always consult the full Safety Data Sheet (SDS) for a comprehensive list of incompatibilities.[4][7]

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components and their approximate concentrations (including solvents).

    • The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[2] Secondary containment, such as a larger polypropylene tub, is highly recommended to contain any potential leaks.[4]

Section 4: Spill & Emergency Procedures

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Minor Spill (Cleanable in <10 minutes by trained personnel):

  • Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood if possible.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.

  • Absorb: Cover the spill with an inert, dry absorbent material such as sand, silica gel, or vermiculite.[1][2][4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it for disposal according to the protocol in Section 3.

Major Spill (Outside a fume hood or too large for simple cleanup):

  • Evacuate: Immediately evacuate the laboratory, securing the area by closing the doors.

  • Notify: Alert others in the vicinity and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[4] If there is an immediate threat of fire or a large, uncontained release, call 911.[4]

  • Assist: If a colleague has been exposed, move them to fresh air and begin first aid. For skin contact, flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] For eye contact, flush at an emergency eyewash station for at least 15 minutes.[4][8] Seek immediate medical attention in all cases of exposure.[4]

Section 5: Final Disposal Pathway

The ultimate disposal of this compound must comply with all federal, state, and local regulations. In the United States, this is governed by the Environmental Protection Agency (EPA) under 40 CFR Part 261.[2]

The only acceptable disposal method for this compound is through a licensed hazardous waste disposal company. [1][6]

The most common and effective disposal technology for halogenated organic compounds is high-temperature incineration in a specialized facility. This process is critical for the following reasons:

  • Complete Destruction: Incineration at sufficiently high temperatures ensures the complete breakdown of the aniline molecule.

  • Management of Hazardous Byproducts: The combustion of fluorinated and nitrogen-containing compounds generates highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[2][3] Licensed hazardous waste incinerators are equipped with advanced afterburners and scrubber systems that neutralize these gases before they can be released into the atmosphere.

Under no circumstances should you attempt to dispose of this chemical yourself. Your institution's EH&S department will coordinate with a licensed carrier for the pickup and final disposal of your properly containerized and labeled waste.

G cluster_lab Laboratory Operations cluster_ehs EH&S / Licensed Vendor Operations gen Waste Generated (Solid or Liquid) assess Assess Waste Stream & Potential Hazards gen->assess container Select Compatible Container (e.g., Polyethylene) assess->container label Label Container: 'Hazardous Waste' Full Chemical Name All Components container->label segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) label->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Scheduled Waste Pickup by Licensed Vendor store->pickup transport Transport to TSDF* pickup->transport dispose Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing transport->dispose caption *TSDF: Treatment, Storage, and Disposal Facility

Disposal Workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of rigorous hazard assessment, proper PPE selection, meticulous waste segregation, and compliant final disposal through licensed professionals, we uphold our commitment to safety and environmental stewardship. This structured approach not only ensures regulatory compliance but also builds a deep, unwavering culture of safety within the scientific community.

References

Mastering Safety: A Researcher's Guide to Handling 3,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel compound synthesis, safety is not merely a protocol—it is the bedrock of innovation. 3,4-Difluoro-5-methylaniline, a key building block in modern pharmacology, demands a meticulous approach to handling. Its potential for skin, eye, and respiratory irritation, coupled with its classification as harmful if swallowed, necessitates a comprehensive understanding and implementation of appropriate personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: A Proactive Stance on Safety

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[1][2] The presence of fluoro- and amine functional groups on an aromatic ring suggests that skin absorption is a significant risk, a characteristic common to aniline and its derivatives.[3][4] Therefore, our PPE strategy must be holistic, addressing every potential route of exposure with robust and validated protective measures.

The Core of Protection: Selecting and Using Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise; it is a dynamic process that adapts to the specific laboratory operation being performed. The following sections detail the minimum required PPE and provide enhanced recommendations for procedures with increased risk.

Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is critical to emphasize the primacy of engineering controls. All work involving this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[5] This primary containment measure is non-negotiable and is designed to minimize the concentration of airborne contaminants in the researcher's breathing zone. A properly functioning fume hood is the most critical safety device for handling this and other toxic chemicals.[6]

Hand Protection: Beyond the Basic Nitrile Glove

Given that skin absorption is a primary exposure route for aniline and its derivatives, selecting the correct gloves is of paramount importance.[1][2][3] While standard nitrile gloves are common in laboratories, their suitability depends on the duration of the task and the potential for direct contact.

For incidental contact (e.g., weighing, preparing solutions with no direct handling):

  • Minimum Requirement: A single pair of standard thickness (e.g., 5-mil) nitrile gloves. It's crucial to understand that nitrile provides only short-term splash protection against many aromatic amines.[5][7] If contact occurs, gloves must be removed and replaced immediately.[7][8]

For extended contact or immersion (e.g., reaction workup, cleaning glassware):

  • Recommended: Double-gloving is a prudent measure. An inner nitrile glove with an outer, more robust glove is advisable.

    • Butyl rubber and Viton® gloves offer superior protection against aniline, with breakthrough times often exceeding 8 hours.[3]

    • Thicker nitrile (e.g., Sol-Vex® brand, 22 mil) and neoprene/natural rubber blends have also shown excellent resistance to aniline, with breakthrough times greater than 480 minutes reported in some studies.[9]

Table 1: Glove Compatibility with Aniline (as a proxy for this compound)

Glove MaterialThicknessBreakthrough Time (Aniline)RecommendationSource(s)
Standard Nitrile~5 mil< 15 minutes (splash)Short-term, incidental contact only. Change immediately upon splash.[5][7]
Heavy-duty Nitrile (Sol-Vex®)22 mil> 480 minutesRecommended for extended use and direct handling.[9]
Butyl RubberVaries> 480 minutesExcellent choice for prolonged or high-risk tasks.[3]
Neoprene/Natural Rubber Blend27 mil> 480 minutesExcellent choice for extended use.[9]
Viton®Varies> 480 minutesExcellent choice for prolonged or high-risk tasks.[3]

Always inspect gloves for any signs of degradation, punctures, or tears before and during use. Use proper glove removal technique to avoid contaminating your skin.[6]

Eye and Face Protection: An Impenetrable Barrier

Given that this compound causes serious eye irritation, robust eye protection is mandatory.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice: Chemical splash goggles are strongly recommended, especially when handling the powder or preparing solutions, as they provide a complete seal around the eyes.

  • For High-Risk Operations: When there is a significant risk of splashing (e.g., during reaction quenching or large-scale transfers), a face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.

Protective Clothing: The Final Layer of Defense

A fully-buttoned laboratory coat is the minimum requirement to protect against incidental skin contact. Ensure that the lab coat is made of a suitable material, such as cotton or a flame-resistant blend, and is regularly laundered. Do not wear shorts or open-toed shoes in the laboratory.[6] For procedures with a higher risk of spills or splashes, consider a chemical-resistant apron worn over the lab coat.

Respiratory Protection: When Engineering Controls Need Backup

While a chemical fume hood is the primary method for controlling inhalation exposure, respiratory protection may be necessary in specific situations, such as during a large spill cleanup or if engineering controls are not available or are malfunctioning.

  • When is a respirator needed? A risk assessment should be conducted. If there is a potential for airborne concentrations to exceed established occupational exposure limits (OELs), a respirator is required. While no specific OEL exists for this compound, the OSHA Permissible Exposure Limit (PEL) for aniline is 5 ppm (19 mg/m³) as an 8-hour time-weighted average (TWA), with a skin notation indicating the potential for significant absorption through the skin.[10] The ACGIH recommends a lower Threshold Limit Value (TLV) of 2 ppm.[3]

  • What type of respirator? For protection against aniline and its derivatives, an air-purifying respirator (APR) equipped with organic vapor/ammonia/methylamine combination cartridges is appropriate.[11]

  • Regulatory Compliance: The use of respirators in the workplace is governed by the OSHA Respiratory Protection Standard (29 CFR 1910.134).[12][13][14] This standard requires a written respiratory protection program, medical evaluation, fit testing, and training for all users.[12][15]

Operational Plan: Integrating Safety into Your Workflow

A proactive safety plan is woven into every step of the experimental process. The following protocols provide a framework for handling this compound from receipt to disposal.

Step 1: Weighing the Solid Compound

Weighing powders presents a significant risk of generating airborne dust.

  • Preparation: Don all required PPE (lab coat, chemical splash goggles, appropriate gloves).

  • Location: Conduct all weighing operations inside a chemical fume hood or a ventilated balance enclosure.

  • The Tare Method: a. Place a closed, labeled receiving container on the balance and tare it. b. Move the container into the fume hood. c. Carefully add the this compound powder to the container. Use an anti-static weigh boat or an anti-static gun to minimize scattering of the powder. d. Securely close the container. e. Return the closed container to the balance to obtain the final weight.

  • Cleanup: Decontaminate the spatula and weighing area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Dispose of all contaminated disposable materials (weigh boats, wipes) as hazardous waste.

Step 2: Preparing Solutions
  • Preparation: Ensure all work is performed in a chemical fume hood. Don all required PPE.

  • Procedure: Slowly add the weighed this compound to the solvent in your reaction flask or beaker. Control the rate of addition to prevent splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Cleanup: Rinse any contaminated glassware with a small amount of solvent, collecting the rinsate as halogenated hazardous waste.

Step 3: During the Reaction
  • Containment: Keep the reaction vessel closed or equipped with a condenser to prevent the release of vapors.

  • Monitoring: Regularly inspect the reaction setup for any leaks or signs of failure.

Step 4: Waste Collection and Disposal

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste containing this compound must be collected as halogenated organic hazardous waste .[16][17][18] Do not mix it with non-halogenated waste streams.[16]

  • Containers: Use a designated, properly labeled, and sealed waste container. The container must be compatible with the waste and clearly marked with "Hazardous Waste" and the full chemical name.[16][17]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and contaminated wipes, must be placed in a sealed bag and disposed of in the solid hazardous waste container.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[16] High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred disposal method for halogenated aromatic compounds.[19]

PPE_Decision_Workflow cluster_0 Hazard Assessment cluster_1 Engineering & Base PPE cluster_2 Task-Specific PPE Selection Start Start: Handling This compound Hazard Hazard Identified: - Skin/Eye/Resp Irritant - Harmful if Swallowed - Skin Absorption Risk Start->Hazard EngControls Work in Chemical Fume Hood? Hazard->EngControls BasePPE Base PPE: - Lab Coat - Safety Goggles - Appropriate Gloves EngControls->BasePPE Yes NoHood STOP! Do Not Proceed EngControls->NoHood No Task What is the Task? BasePPE->Task Weighing Weighing Powder or Solution Prep Task->Weighing Reaction Reaction Workup or Spill Cleanup Task->Reaction GloveChoice Select Gloves: - Standard Nitrile (Splash) - Double Glove (Heavy-duty Nitrile or Butyl for extended use) Weighing->GloveChoice Reaction->GloveChoice FaceShield Add Face Shield Reaction->FaceShield RespChoice Respiratory Protection Needed? (e.g., Spill outside hood) GloveChoice->RespChoice Respirator Use APR with Organic Vapor/ Ammonia Cartridge RespChoice->Respirator Yes Proceed Proceed with Task RespChoice->Proceed No FaceShield->RespChoice Respirator->Proceed

Caption: A decision workflow for selecting appropriate PPE when handling this compound.

Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure, a swift and correct response is critical.

Skin Contact
  • Immediate Action: Move immediately to the nearest safety shower or drenching facility.[3][4]

  • Flush: Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[3][4][20]

  • Wash: After flushing, wash the area with mild soap and water.[4]

  • Seek Medical Attention: All skin exposures, regardless of apparent severity, require immediate medical evaluation. Provide the Safety Data Sheet (SDS) to the medical personnel.[3][5]

Eye Contact
  • Immediate Action: Proceed immediately to the nearest emergency eyewash station.[3] Per OSHA and ANSI standards, this station must be accessible within 10 seconds of your location.[21][22][23]

  • Flush: Hold the eyelids open and flush the eyes with a continuous stream of tepid water for a minimum of 15 minutes.[20][22][24][25] Do not delay flushing to remove contact lenses.

  • Seek Medical Attention: After the 15-minute flush, seek immediate medical attention from an ophthalmologist or emergency room.[5]

Inhalation
  • Evacuate: Immediately move the affected person to fresh air.

  • Call for Help: Seek immediate medical attention. If breathing is difficult, trained personnel should provide oxygen. If breathing has stopped, begin artificial respiration.[3][5]

Ingestion
  • Do NOT Induce Vomiting. [4][5][20]

  • Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth with water.

  • Seek Medical Attention: Call a poison control center or seek immediate emergency medical help.[4][5]

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: Wear appropriate PPE, including double gloves (butyl or heavy-duty nitrile), chemical splash goggles, a face shield, and a lab coat. If the spill is large or outside of a fume hood, a respirator may be necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter, working from the outside in.[26][27]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water.[19] Collect all cleaning materials as hazardous waste.[28]

Spill_Response_Plan Spill Spill Occurs Alert 1. Alert Personnel & Evacuate Area Spill->Alert Assess 2. Assess Spill Size & Location Alert->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill (Outside Fume Hood) Assess->LargeSpill Large or Uncontained PPE 3. Don Enhanced PPE: - Double Gloves (Butyl/Nitrile) - Goggles & Face Shield - Respirator (if needed) SmallSpill->PPE EHS Call EHS/ Emergency Response LargeSpill->EHS Contain 4. Contain & Absorb (Vermiculite, Sand) PPE->Contain Collect 5. Collect Waste (Labeled, Sealed Container) Contain->Collect Decon 6. Decontaminate Area (Solvent then Soap/Water) Collect->Decon Dispose 7. Dispose of all materials as Hazardous Waste Decon->Dispose EHS->PPE Follow EHS Guidance

Caption: A step-by-step operational plan for responding to a this compound spill.

By internalizing these principles and procedures, you build a resilient safety culture that protects you, your colleagues, and the groundbreaking work you perform. Always remember that the Safety Data Sheet (SDS) is your primary source of information, and when in doubt, consult with your institution's Environmental Health and Safety professionals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluoro-5-methylaniline
Reactant of Route 2
Reactant of Route 2
3,4-Difluoro-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.